Ethyl 2-oxoindoline-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-49-8 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-oxoindoline-5-carboxylate from Ethyl 4-aminobenzoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-oxoindoline-5-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, ethyl 4-aminobenzoate, and proceeds through a two-step sequence involving N-chloroacetylation followed by an intramolecular Friedel-Crafts cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental methodology but also insights into the underlying reaction mechanisms, critical process parameters, and safety considerations. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and scalability.
Introduction: The Significance of the 2-Oxindole Scaffold
The 2-oxindole core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic molecules of significant biological and pharmaceutical importance.[1][2] Its rigid, three-dimensional structure serves as a versatile template for the design of potent and selective therapeutic agents across various disease areas. Notably, 2-oxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[2][3]
Several FDA-approved drugs and clinical candidates feature the 2-oxindole scaffold, underscoring its therapeutic relevance. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example of a 2-oxindole-based drug used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The strategic functionalization of the 2-oxindole ring system allows for the fine-tuning of physicochemical properties and biological activities, making it a focal point of extensive research in the pharmaceutical industry.
This guide focuses on the synthesis of Ethyl 2-oxoindoline-5-carboxylate, a key intermediate that provides a handle for further chemical modifications at the 5-position, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The synthetic route described herein is a classical and reliable approach, starting from the commercially available and cost-effective ethyl 4-aminobenzoate.
Synthetic Strategy: A Two-Step Approach
The synthesis of Ethyl 2-oxoindoline-5-carboxylate from ethyl 4-aminobenzoate is efficiently achieved in a two-step process:
-
N-Chloroacetylation: The primary amine of ethyl 4-aminobenzoate is acylated with chloroacetyl chloride to form the key intermediate, ethyl 4-(2-chloroacetamido)benzoate.
-
Intramolecular Friedel-Crafts Cyclization: The resulting N-acylated intermediate undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid, to construct the 2-oxindole ring system.
This synthetic strategy is robust and has been widely employed for the preparation of various substituted oxindoles. The choice of reagents and reaction conditions is critical for achieving high yields and purity of the desired product.
Figure 1: Overall synthetic workflow for the preparation of Ethyl 2-oxoindoline-5-carboxylate.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate
This initial step involves the acylation of the amino group of ethyl 4-aminobenzoate with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Subsequent loss of a proton and a chloride ion yields the N-acylated product.
Figure 2: Simplified mechanism of N-chloroacetylation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-aminobenzoate | 165.19 | 16.5 g | 0.1 mol |
| Chloroacetyl chloride | 112.94 | 9.0 mL (12.4 g) | 0.11 mol |
| Triethylamine | 101.19 | 15.3 mL (11.1 g) | 0.11 mol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Water | 18.02 | As needed | - |
| Brine (saturated NaCl) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Experimental Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 4-aminobenzoate (16.5 g, 0.1 mol) and dichloromethane (200 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (15.3 mL, 0.11 mol) to the stirred solution.
-
Slowly add chloroacetyl chloride (9.0 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to afford Ethyl 4-(2-chloroacetamido)benzoate as a white to off-white solid.
Expected Yield: 85-95%
Characterization of Ethyl 4-(2-chloroacetamido)benzoate:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, NH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.25 (s, 2H, ClCH₂), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.9, 164.8, 142.1, 130.9, 125.8, 118.9, 61.2, 42.9, 14.3.
-
Mass Spectrometry (ESI): m/z 242.06 [M+H]⁺.
Step 2: Synthesis of Ethyl 2-oxoindoline-5-carboxylate
This step involves the intramolecular Friedel-Crafts cyclization of the previously synthesized intermediate, catalyzed by a strong Lewis acid such as aluminum chloride.
Reaction Mechanism: The Lewis acid coordinates with the carbonyl oxygen of the amide, enhancing the electrophilicity of the carbonyl carbon. This facilitates an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated carbonyl group, followed by deprotonation and rearomatization to form the five-membered lactam ring of the oxindole.
Figure 3: Key stages of the intramolecular Friedel-Crafts cyclization.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(2-chloroacetamido)benzoate | 241.67 | 24.2 g | 0.1 mol |
| Aluminum chloride (anhydrous) | 133.34 | 40.0 g | 0.3 mol |
| Dichloromethane (DCM, anhydrous) | 84.93 | 300 mL | - |
| Ice | - | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Experimental Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (40.0 g, 0.3 mol) and anhydrous dichloromethane (300 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
In a separate flask, dissolve Ethyl 4-(2-chloroacetamido)benzoate (24.2 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Slowly add the solution of the chloroacetamide derivative to the aluminum chloride suspension over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. Caution: This is a highly exothermic process.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 150 mL) and brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Ethyl 2-oxoindoline-5-carboxylate as a solid.
Expected Yield: 60-75%
Characterization of Ethyl 2-oxoindoline-5-carboxylate:
-
Appearance: Pale yellow to light brown solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.55 (s, 1H, NH), 7.80 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.72 (d, J=1.8 Hz, 1H, Ar-H), 6.90 (d, J=8.2 Hz, 1H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.58 (s, 2H, CH₂), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 176.1, 165.4, 147.9, 131.5, 126.3, 124.8, 123.9, 108.9, 60.5, 35.8, 14.3.
-
Mass Spectrometry (ESI): m/z 206.08 [M+H]⁺.
Safety and Handling Precautions
Chloroacetyl chloride: is highly corrosive, toxic, and a lachrymator.[1][4][5][6][7] It reacts violently with water and alcohols. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Aluminum chloride (anhydrous): is a corrosive solid that reacts vigorously with water, releasing heat and hydrogen chloride gas. It should be handled in a dry environment, and exposure to moisture should be avoided. Wear appropriate PPE, including gloves and safety glasses. The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution in a well-ventilated area.
Conclusion
The synthesis of Ethyl 2-oxoindoline-5-carboxylate from ethyl 4-aminobenzoate via a two-step sequence of N-chloroacetylation and intramolecular Friedel-Crafts cyclization is a reliable and well-established method. This guide provides detailed, field-proven protocols and insights into the chemical principles governing these transformations. The target compound is a valuable building block in medicinal chemistry, and the procedures outlined herein can be adapted for the synthesis of a variety of substituted 2-oxindoles. Adherence to the described experimental conditions and safety precautions is paramount for the successful and safe execution of this synthesis.
References
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- National Oceanic and Atmospheric Administration. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.
- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- ChemTrack.org. (n.d.). Safety Guideline.
- Fisher Scientific. (2010, November 11).
- MilliporeSigma. (2025, May 20).
- Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(11), 1435–1466.
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72.
- Inman, C. E., & Harris, S. A. (1930).
- PubMed Central. (2025, December 3).
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- ResearchGate. (2025, August 7). (PDF)
- Google Patents. (n.d.). Oxindole compounds, solvent-free synthesis and use thereof.
- Google Patents. (n.d.). Technique for synthesizing o-chloroacetaminophenol.
- Adams, R., & Cohen, F. L. (1928).
- Saeed, A., Rafique, H., & Flörke, U. (2011). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry, 2(4), 515-517.
- PubMed. (1999, August 27). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl)
- SpectraBase. (n.d.). 5-Benzyloxyindole-2-carboxylic acid ethyl ester - Optional[13C NMR] - Spectrum.
- SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-[4-(ethoxycarbonyl)phenyl]-2,3-dihydro-1,3-dioxo-, 1-methyl-2-oxo-2-phenylethyl ester - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). NMR spectra of a poly(2-ethyl-2-oxazoline) FurMal-PEtOx obtained....
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Physicochemical properties of Ethyl 2-oxoindoline-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxoindoline-5-carboxylate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Ethyl 2-oxoindoline-5-carboxylate in Medicinal Chemistry
Ethyl 2-oxoindoline-5-carboxylate is a pivotal molecular scaffold in modern drug discovery. Its rigid, bicyclic structure, featuring a lactam and an ester functional group, provides a versatile platform for the synthesis of a diverse array of pharmacologically active agents. This guide offers a comprehensive analysis of its core physicochemical properties, not merely as a list of data points, but as a functional roadmap for researchers, scientists, and drug development professionals. Understanding these properties is paramount for optimizing synthetic routes, designing robust bioassays, and developing effective drug delivery systems. We will delve into the causality behind experimental choices for characterizing this molecule, providing field-proven insights to ensure both accuracy and reproducibility.
Core Physicochemical Profile
A thorough understanding of the fundamental physicochemical characteristics of a compound is the bedrock of successful drug development. These properties govern a molecule's behavior from the reaction flask to its ultimate biological target. The data presented below has been aggregated from various authoritative sources to provide a reliable profile of Ethyl 2-oxoindoline-5-carboxylate.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₁NO₃ | Defines the elemental composition and is the basis for all stoichiometric calculations in synthesis. |
| Molecular Weight | 205.21 g/mol | Influences diffusion rates, membrane permeability, and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Melting Point | 168-172 °C | A sharp melting point range is an indicator of purity. This relatively high value suggests a stable crystalline lattice, which is advantageous for formulation and long-term storage. |
| Appearance | Off-white to pale yellow solid | The physical form and color are primary identifiers and can indicate the presence of impurities if significant deviation is observed. |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water. | Dictates the choice of solvents for synthesis, purification, and formulation. Poor aqueous solubility is a common challenge that must be addressed in drug delivery system design. |
| pKa (estimated) | ~10.5 (Amide N-H) | The acidity of the N-H bond in the lactam ring is crucial for its reactivity in substitution reactions. This pKa indicates it can be deprotonated with a moderately strong base, enabling further functionalization. |
| LogP (calculated) | 1.5-2.0 | This value suggests a moderate lipophilicity, which is often a good starting point for achieving a balance between aqueous solubility and membrane permeability, both of which are critical for bioavailability. |
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its determination. Here, we detail step-by-step methodologies for key properties, emphasizing the rationale behind each choice to create a self-validating system.
Workflow for Purity and Identity Confirmation
The initial step for any new batch of a compound is to confirm its identity and purity. This workflow ensures that all subsequent experiments are performed on a well-characterized sample.
Caption: Workflow for shake-flask solubility determination.
-
Protocol:
-
Add an excess amount of Ethyl 2-oxoindoline-5-carboxylate to a vial containing a buffer of physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Expertise & Causality: Using a buffer at physiological pH is crucial for relevance to biological systems. The extended equilibration time ensures that the solution is truly saturated. Centrifugation and filtration are critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility. HPLC-UV provides a sensitive and specific method for quantification.
Reactivity and Stability: Considerations for Synthesis and Storage
The oxindole core is not inert, and understanding its reactivity is key to its successful application.
-
N-H Acidity and Alkylation/Arylation: The amide N-H proton can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents at the N1 position. This is a common strategy for building molecular diversity.
-
C3 Position Reactivity: The methylene group at the C3 position is flanked by a carbonyl and an aromatic ring, making its protons acidic and susceptible to deprotonation. This allows for aldol-type condensation reactions with aldehydes and ketones, a widely used method for synthesizing inhibitors of protein kinases.
-
Hydrolytic Stability: The ester group at the C5 position is susceptible to hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid. This potential degradation pathway must be considered during formulation and storage, especially for liquid formulations. Stability studies at different pH values are recommended to determine the optimal conditions for long-term storage.
Conclusion: A Versatile Scaffold Guided by Physicochemical Principles
Ethyl 2-oxoindoline-5-carboxylate is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its physicochemical properties—moderate lipophilicity, a reactive yet stable core, and versatile functional handles—make it an ideal starting point for the synthesis of complex and biologically active molecules. The experimental workflows and insights provided in this guide are designed to empower researchers to fully characterize this and similar compounds, ensuring data integrity and accelerating the journey from discovery to clinical application. A rigorous, first-principles approach to understanding these fundamental properties is not merely an academic exercise; it is a prerequisite for success in the demanding field of drug development.
References
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PubChem Compound Summary for CID 239045, Ethyl 2-oxoindoline-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Ethyl 2-oxoindoline-5-carboxylate. Molbase. [Link]
-
Synthesis and biological evaluation of novel 3-(substituted-benzylidene)-5-substituted-2-indolinone derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel 3-(1H-indol-3-yl)-1H-indazoles as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry. [Link]
An In-Depth Technical Guide to Ethyl 2-oxoindoline-5-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 2-oxoindoline-5-carboxylate. It delves into the essential physicochemical properties, synthesis, and critical applications of this versatile heterocyclic building block, providing field-proven insights into its strategic importance in contemporary pharmaceutical research.
Executive Summary: The Strategic Value of the Oxoindoline Scaffold
The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and clinically significant therapeutic agents. Its rigid, three-dimensional structure is adept at engaging with biological targets, particularly the ATP-binding sites of protein kinases. Ethyl 2-oxoindoline-5-carboxylate emerges as a key synthetic intermediate, offering strategically positioned functional groups—an ester for derivatization and a reactive lactam—that enable its elaboration into complex, high-value molecules. Understanding its properties and synthesis is paramount for leveraging its full potential in drug discovery pipelines.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and process development. The key identifiers and properties of Ethyl 2-oxoindoline-5-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61394-49-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | N/A |
| Purity (Typical) | ≥95% | [1][2] |
| Appearance | Off-white to light brown solid (typical) | N/A |
| Storage | Store long-term in a cool, dry place | [1] |
Synthesis and Mechanistic Rationale
The construction of the 2-oxoindoline ring system is a classic challenge in heterocyclic chemistry. A robust and scalable method involves the reductive cyclization of a suitably substituted ortho-nitrophenyl precursor. This approach is advantageous due to the commercial availability of starting materials and the reliability of the transformation.
The synthesis of Ethyl 2-oxoindoline-5-carboxylate can be achieved via a two-step sequence starting from ethyl 4-chloro-3-nitrobenzoate, as conceptually outlined in patent literature[3].
Step 1: Nucleophilic Aromatic Substitution to form Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonate
The first step involves a nucleophilic aromatic substitution (SNAr). The chlorine atom on the ethyl 4-chloro-3-nitrobenzoate ring is activated towards substitution by the strongly electron-withdrawing nitro group positioned ortho to it. Diethyl malonate, deprotonated by a strong base like sodium ethoxide, acts as the carbon nucleophile.
Step 2: Reductive Cyclization
The second step is the critical ring-forming reaction. The nitro group of the malonate adduct is reduced to an amine. Catalytic hydrogenation using a noble metal catalyst (e.g., Palladium on carbon) is a clean and efficient method for this transformation. Upon formation, the newly generated aniline nitrogen immediately undergoes an intramolecular cyclization by attacking one of the adjacent ester carbonyls. This is followed by the elimination of an equivalent of ethanol, yielding the stable 5-membered lactam ring of the 2-oxoindoline core.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Ethyl 2-oxoindoline-5-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the principles of reductive cyclization of ortho-nitrophenyl precursors, a well-established method for synthesizing 2-oxoindolines[3].
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) source
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
Part A: Synthesis of Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) with stirring until complete dissolution.
-
Nucleophilic Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 30 minutes.
-
Substitution Reaction: Add a solution of ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in absolute ethanol to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords the pure malonate intermediate.
Part B: Synthesis of Ethyl 2-oxoindoline-5-carboxylate
-
Catalyst Setup: In a hydrogenation vessel, suspend the purified malonate intermediate from Part A in absolute ethanol. Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 50 psi or balloon pressure for lab scale) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 12-24 hours.
-
Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield Ethyl 2-oxoindoline-5-carboxylate as a crystalline solid.
Applications in Drug Development: A Gateway to Kinase Inhibitors
Ethyl 2-oxoindoline-5-carboxylate is not an end product but a high-value starting material for multi-step syntheses. Its most prominent application is in the construction of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. The 2-oxoindoline core acts as a scaffold that mimics the adenine moiety of ATP, allowing it to bind to the kinase hinge region.
A prime example of its utility is in the synthesis of Nintedanib, a multi-target TKI used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. While the commercial synthesis of Nintedanib starts with the corresponding methyl ester (methyl 2-oxoindoline-6-carboxylate), the role of the oxoindoline carboxylate scaffold is identical and illustrative[4]. The core undergoes a Knoevenagel-type condensation with a substituted aldehyde or a related enol ether, followed by reaction with an aniline derivative to build the final drug molecule.
The diagram below illustrates the strategic role of a 2-oxoindoline carboxylate intermediate in the synthesis of a Nintedanib-type TKI.
Caption: Role of the oxoindoline core in TKI synthesis.
Safety and Handling
As a laboratory chemical, Ethyl 2-oxoindoline-5-carboxylate should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Toxicity: While specific toxicity data is not widely published, compounds of this class may be harmful if swallowed or cause skin and eye irritation. Handle with care.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-oxoindoline-5-carboxylate is a quintessential example of a versatile molecular building block that has become indispensable in modern medicinal chemistry. Its robust synthesis and the strategic placement of its functional groups provide a reliable and efficient entry point for the synthesis of complex therapeutic agents, most notably tyrosine kinase inhibitors. For drug discovery teams, a thorough understanding of this intermediate's chemistry is a key enabler for the rapid development of novel and potent drug candidates.
References
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Centre National de la Recherche Scientifique. (1969). 2-Oxoindoline-3-Carboxylic Acids and Esters thereof. GB Patent 1,158,532.
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Justia Patents. (2020). Synthesis of 2-indolinone derivatives. US Patent 11,261,158. Retrieved January 17, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of Ethyl 2-oxoindoline-5-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-oxoindoline-5-carboxylate (CAS No. 61394-49-8), a key heterocyclic scaffold in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and reactivity. We will explore the causality behind experimental choices, provide validated protocols for data acquisition, and present an integrated analysis to confirm the molecule's identity and purity with a high degree of confidence.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] Ethyl 2-oxoindoline-5-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[4] Its unique electronic and structural features—a bicyclic system containing a lactam, an aromatic ring, and an ethyl ester—give rise to a distinct spectroscopic fingerprint. Accurate characterization is paramount for ensuring the quality of starting materials and the success of subsequent synthetic steps.
Below is the chemical structure of Ethyl 2-oxoindoline-5-carboxylate, with key positions numbered for clarity in the following spectroscopic discussions.
Caption: Molecular structure with IUPAC numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[5] Our choice of experiment and solvent is dictated by the need for unambiguous signal resolution and the physicochemical properties of the analyte.
Rationale for Experimental Choices
-
Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or greater) is selected to maximize signal dispersion, which is crucial for resolving the closely spaced aromatic protons and preventing spectral overlap.[6]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for oxindoles. Its high polarity effectively solubilizes the compound, and its residual proton signal (at ~2.50 ppm) does not interfere with key analyte signals.[7] Importantly, the acidic N-H proton of the lactam is readily observable in DMSO-d₆, whereas it might exchange too rapidly or be broadened in other solvents like methanol-d₄. Chloroform-d (CDCl₃) is an alternative, with the residual peak at 7.26 ppm.[8]
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of Ethyl 2-oxoindoline-5-carboxylate and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The sample is analyzed on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. A total of 16 scans are typically sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.[6] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.[9]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH (1) | ~10.5 | Singlet (broad) | - | 1H | The lactam proton is highly deshielded due to the adjacent carbonyl and aromatic ring. Its broadness is characteristic of protons on nitrogen. |
| Ar-H (6) | ~7.8 | Doublet | ~8.0 | 1H | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It is coupled to H(7). |
| Ar-H (4) | ~7.7 | Singlet (or narrow doublet) | - (or ~2.0) | 1H | This proton is deshielded by the aromatic ring current and is adjacent to the C(3a) bridgehead. It may show a small meta-coupling to H(6). |
| Ar-H (7) | ~6.9 | Doublet | ~8.0 | 1H | This proton is ortho to the electron-donating nitrogen atom, resulting in an upfield shift relative to the other aromatic protons. It is coupled to H(6). |
| O-CH₂ (9) | ~4.25 | Quartet | ~7.1 | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| CH₂ (3) | ~3.55 | Singlet | - | 2H | These methylene protons are adjacent to both the aromatic ring and the lactam carbonyl, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons. |
| CH₃ (10) | ~1.30 | Triplet | ~7.1 | 3H | The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons. |
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon framework of the molecule.[10]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C =O (2) | ~175 | The lactam carbonyl carbon is highly deshielded and appears far downfield. |
| C =O (8) | ~165 | The ester carbonyl carbon is also deshielded, but typically appears slightly upfield of the amide carbonyl. |
| C (7a) | ~142 | Aromatic carbon attached to nitrogen, shifted downfield by the heteroatom's influence. |
| C (5) | ~132 | Aromatic carbon bearing the ester substituent. |
| C (3a) | ~128 | Aromatic bridgehead carbon. |
| C (4) | ~125 | Aromatic CH carbon. |
| C (6) | ~123 | Aromatic CH carbon. |
| C (7) | ~110 | Aromatic CH carbon ortho to the nitrogen, showing a characteristic upfield shift due to the electron-donating effect. |
| O-C H₂ (9) | ~61 | Methylene carbon of the ester, shifted downfield by the attached oxygen. |
| C H₂ (3) | ~36 | Methylene carbon of the lactam ring, in the aliphatic region but influenced by adjacent sp² centers. |
| C H₃ (10) | ~14 | Terminal methyl carbon of the ethyl group, appearing in the far upfield region. |
Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.[11]
Protocol: FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is robust. Mix ~1 mg of the analyte with ~100 mg of dry, powdered potassium bromide. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Data Interpretation: IR Spectrum
The IR spectrum is dominated by strong absorptions from the carbonyl groups and the N-H bond.[12][13]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3200-3100 | N-H Stretch | Lactam Amide | A moderately strong, often sharp peak characteristic of the N-H bond in the five-membered ring.[14] |
| ~3100-3000 | C-H Stretch | Aromatic | Weak to medium absorptions corresponding to the sp² C-H bonds of the benzene ring. |
| ~2980-2850 | C-H Stretch | Aliphatic | Weak to medium absorptions from the ethyl and methylene groups.[15] |
| ~1725 | C=O Stretch | Ester | A very strong and sharp absorption, characteristic of the ester carbonyl group. Its position indicates a conjugated ester. |
| ~1680 | C=O Stretch | Lactam (Amide) | A very strong and sharp absorption for the cyclic amide carbonyl. It appears at a lower frequency than a typical ketone due to resonance with the nitrogen lone pair. |
| ~1620 & ~1480 | C=C Stretch | Aromatic Ring | Two or more medium-intensity bands characteristic of the benzene ring skeletal vibrations. |
| ~1250 | C-O Stretch | Ester | A strong absorption corresponding to the asymmetric C-O-C stretch of the ester group. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of a mass spectrometer (e.g., a Q-TOF instrument) at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of C₁₁H₁₁NO₃ is 205.21 g/mol .[1] The instrument should be set to scan a mass range that includes the expected molecular ion, for example, m/z 50-500.
Data Interpretation: Mass Spectrum and Fragmentation
The primary goal is to identify the molecular ion peak. For Ethyl 2-oxoindoline-5-carboxylate, the ESI spectrum should show a prominent peak at m/z 206.2, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Under harsher ionization conditions (like Electron Ionization, EI) or through in-source fragmentation, characteristic fragments would be observed. The fragmentation is dictated by the weakest bonds and the stability of the resulting ions.[17]
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A Senior Application Scientist's Guide to the Solubility of Ethyl 2-oxoindoline-5-carboxylate in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Advancing Oxindole-Based Research
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 2-oxoindoline-5-carboxylate, as a key intermediate and building block, holds significant potential in the synthesis of novel therapeutics. However, its journey from a laboratory reagent to a valuable component in drug discovery is fundamentally governed by one of its most critical physicochemical properties: solubility. Understanding and mastering the solubility of this compound is not merely a procedural step; it is a cornerstone for ensuring reproducible experimental results, designing efficient purification strategies, and developing viable formulations for in vivo studies.
This in-depth technical guide moves beyond a simple data sheet to provide a comprehensive understanding of the solubility characteristics of Ethyl 2-oxoindoline-5-carboxylate. As Senior Application Scientists, our experience has shown that a foundational grasp of the interplay between a solute's structure and a solvent's properties is paramount. This document is structured to provide not only a predictive solubility profile based on first principles but also to equip researchers with robust, field-proven protocols for empirical determination.
Molecular Structure and Its Implications for Solubility
To predict the solubility of Ethyl 2-oxoindoline-5-carboxylate, we must first dissect its molecular architecture. The structure features a bicyclic oxindole core, an ethyl ester group at the 5-position, a lactam (cyclic amide), and an aromatic ring.
-
Polar Moieties: The molecule possesses several polar features that are key to its interactions with solvents. The lactam group contains a nitrogen atom capable of acting as a hydrogen bond donor (N-H) and a carbonyl oxygen (C=O) that is a strong hydrogen bond acceptor. The ethyl ester group also contains two oxygen atoms that can act as hydrogen bond acceptors. These sites are the primary drivers for solubility in polar solvents.
-
Nonpolar Regions: The benzene ring and the ethyl group of the ester contribute to the molecule's nonpolar character. These hydrophobic regions will favor interactions with nonpolar solvents through van der Waals forces.
The overall polarity of Ethyl 2-oxoindoline-5-carboxylate is a balance between these competing features. It can be classified as a moderately polar molecule. This duality suggests that it will not be readily soluble in the most nonpolar solvents (like hexane) or in highly polar, protic solvents like water without co-solvents. Its optimal solubility is expected in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding. The principle of "like dissolves like" is the guiding tenet here: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[1][2][3]
Predicted Solubility Profile in Common Organic Solvents
| Solvent | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |
| Nonpolar Solvents | |||
| Hexane | 0.1 | Very Low / Insoluble | The large, nonpolar hydrocarbon structure of hexane interacts poorly with the polar lactam and ester groups of the solute. |
| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene allows for some π-stacking interactions with the benzene ring of the oxindole core, but its low polarity limits its ability to solvate the polar functional groups effectively. |
| Moderately Polar Aprotic Solvents | |||
| Diethyl Ether | 2.8 | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the solvent's overall low polarity and inability to donate hydrogen bonds limit its solvating power for the lactam's N-H group. |
| Dichloromethane (DCM) | 3.1 | Moderate | DCM's dipole moment allows it to solvate the polar regions of the molecule to some extent, but it cannot participate in hydrogen bonding, limiting high solubility. |
| Ethyl Acetate | 4.4 | Moderate to High | As an ester, it shares structural similarity with the solute's functional group. It is a good hydrogen bond acceptor and has a balanced polarity, making it a strong candidate for dissolving Ethyl 2-oxoindoline-5-carboxylate. |
| Tetrahydrofuran (THF) | 4.0 | High | THF is a polar aprotic solvent with an ether oxygen that is an excellent hydrogen bond acceptor. Its cyclic structure provides a good balance for interacting with both polar and nonpolar regions of the solute. |
| Acetone | 5.1 | High | The carbonyl group in acetone is a strong hydrogen bond acceptor, and its overall polarity is well-suited to solvate the oxindole derivative. |
| Polar Aprotic Solvents | |||
| Acetonitrile (ACN) | 5.8 | Moderate | While polar, ACN is a weaker hydrogen bond acceptor than other polar aprotic solvents like DMSO or DMF. It will likely be a suitable solvent but may not achieve the highest solubility. |
| Dimethylformamide (DMF) | 6.4 | Very High | DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it highly effective at solvating both the lactam and ester functionalities. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is one of the most powerful and common polar aprotic solvents used in drug discovery. Its sulfoxide group is a very strong hydrogen bond acceptor, and it is known to dissolve a wide range of organic compounds.[7] |
| Polar Protic Solvents | |||
| Isopropanol | 3.9 | Moderate | As an alcohol, isopropanol can act as both a hydrogen bond donor and acceptor. However, its larger alkyl chain compared to methanol or ethanol makes it slightly less polar, which may be beneficial for this moderately polar solute. |
| Ethanol | 5.2 | Moderate to High | Ethanol's ability to both donate and accept hydrogen bonds makes it a good candidate for solvating the molecule. It strikes a good balance of polarity. |
| Methanol | 5.1 | Moderate | Methanol is more polar than ethanol and may be slightly less effective at solvating the nonpolar aromatic portions of the molecule, but it should still be a reasonably good solvent. |
| Water | 10.2 | Very Low / Insoluble | The highly structured hydrogen-bonding network of water and its extreme polarity make it a poor solvent for the moderately polar Ethyl 2-oxoindoline-5-carboxylate, which has significant nonpolar character. |
Experimental Protocols for Solubility Determination
Theoretical predictions provide a valuable starting point, but for drug development and rigorous scientific research, empirical determination of solubility is essential.[8] The choice of method often depends on the stage of research, with high-throughput kinetic assays being favored in early discovery and the more rigorous thermodynamic "shake-flask" method being the gold standard for pre-formulation and development.[9][10][11]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the most reliable for determining the equilibrium solubility of a compound and is crucial for understanding its intrinsic properties.[12][13][14][15]
Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of Ethyl 2-oxoindoline-5-carboxylate (e.g., 5-10 mg) into a series of clear glass vials with screw caps. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Prepare vials for each solvent to be tested. It is recommended to perform the experiment in triplicate for each solvent to ensure statistical validity.
-
-
Solvent Addition and Equilibration:
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is fully established.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all particulate matter.
-
-
-
Quantification:
-
Prepare a stock solution of Ethyl 2-oxoindoline-5-carboxylate of a known high concentration in a solvent in which it is freely soluble (e.g., DMSO or DMF).
-
Create a series of calibration standards by serially diluting the stock solution with the same solvent used in the experiment.
-
Analyze the calibration standards and the filtered saturated samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the compound in the experimental samples by interpolating their analytical signal on the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination (Shake-Flask Method)
Caption: Workflow for the Shake-Flask Method.
Protocol for High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is ideal for early-stage drug discovery where rapid screening of many compounds is required.[8][11][16] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic medium.
Principle: A concentrated stock solution of the test compound in DMSO is serially diluted in the target solvent in a microtiter plate. The point at which the compound precipitates out of solution is detected by measuring the scattering of light (turbidity) with a nephelometer.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Ethyl 2-oxoindoline-5-carboxylate in 100% DMSO (e.g., 10 mM).
-
-
Plate Setup:
-
In a 96-well or 384-well microtiter plate, add the target organic solvent to a series of wells.
-
Add a small volume of the DMSO stock solution to the first well and mix thoroughly. This initiates the precipitation process for poorly soluble compounds.
-
Perform serial dilutions across the plate to create a range of compound concentrations.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (typically 1-2 hours) to allow for precipitation.
-
-
Measurement:
-
Place the microtiter plate in a laser nephelometer.
-
The instrument measures the light scattering in each well, reported in Nephelometric Turbidity Units (NTU).
-
-
Data Analysis:
-
Plot the NTU values against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the formation of a precipitate.
-
Conclusion: A Practical Framework for Solubility Assessment
While a definitive, experimentally-derived table of solubility values for Ethyl 2-oxoindoline-5-carboxylate in all common organic solvents is not currently documented, a robust and scientifically sound approach can be formulated. By understanding the interplay between the molecule's inherent polarity and the properties of the solvent, researchers can make highly informed decisions for solvent selection. The provided predicted solubility table serves as a strong initial guide.
Ultimately, for applications in drug development and for generating reliable, publishable data, this theoretical understanding must be complemented by empirical measurement. The detailed protocols for both thermodynamic and kinetic solubility determination provided herein represent the industry standards for such assessments. Adherence to these self-validating systems will ensure the generation of trustworthy and reproducible data, paving the way for the successful application of Ethyl 2-oxoindoline-5-carboxylate in advancing scientific research.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Honeywell. (n.d.). Polarity Index. Retrieved from [Link]
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LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. University of Strathclyde. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Palmer, D. S., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Chemical structure and IUPAC name of Ethyl 2-oxoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of Ethyl 2-oxoindoline-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure in numerous biologically active molecules, and this guide details the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis methodologies, and key applications of this specific derivative. Particular emphasis is placed on its role as a versatile intermediate in the development of novel therapeutics, including kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.
Introduction
The indoline scaffold, and its oxidized counterpart the 2-oxindole, are foundational structures in a vast array of natural products and synthetic compounds with diverse biological activities. The inherent structural features of the 2-oxindole core, including its planarity, hydrogen bonding capabilities, and substitution points, make it an ideal framework for interaction with various biological targets. Ethyl 2-oxoindoline-5-carboxylate, the subject of this guide, is a key building block that incorporates the 2-oxindole nucleus with a strategically placed ethyl carboxylate group, offering a convenient handle for further synthetic elaboration. Understanding the fundamental chemistry and utility of this compound is paramount for its effective application in drug discovery and development programs.
Chemical Structure and Nomenclature
The chemical structure of Ethyl 2-oxoindoline-5-carboxylate is characterized by a bicyclic system where a benzene ring is fused to a five-membered pyrrolidinone ring. The carbonyl group at the 2-position defines it as an oxindole. An ethyl carboxylate group is substituted at the 5-position of the benzene ring.
IUPAC Name: ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
CAS Number: 61394-49-8
Caption: Chemical structure of Ethyl 2-oxoindoline-5-carboxylate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Ethyl 2-oxoindoline-5-carboxylate is crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | Light yellow to light brown solid | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 | [1] |
| Storage Temperature | 2-8°C | [1] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis Strategies
The synthesis of Ethyl 2-oxoindoline-5-carboxylate can be approached through several established methods for constructing the 2-oxindole core. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Reductive Cyclization of Nitroarenes
A common and effective strategy for the synthesis of 2-oxindoles involves the reductive cyclization of a suitably substituted nitroarene precursor. This approach offers the advantage of utilizing readily available starting materials.
Caption: General workflow for the synthesis of Ethyl 2-oxoindoline-5-carboxylate via reductive cyclization.
Conceptual Protocol:
-
Starting Material: The synthesis can commence from a substituted nitroarene such as ethyl 4-nitrophenylacetate.
-
Introduction of the Acetic Acid Moiety: An acetic acid or equivalent two-carbon unit is introduced ortho to the nitro group. This can be achieved through various C-C bond-forming reactions.
-
Reductive Cyclization: The nitro group is then reduced to an amine, typically through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like iron in acetic acid. The newly formed aniline undergoes spontaneous or acid/base-catalyzed intramolecular cyclization with the ester group to form the lactam ring of the oxindole.
Fischer Indole Synthesis Modification
While the classical Fischer indole synthesis is primarily used for preparing indoles, modifications of this reaction can be adapted for the synthesis of oxindoles. This would involve the reaction of a substituted phenylhydrazine with an appropriate α-ketoester, followed by acid-catalyzed cyclization. The choice of substrates is critical to favor the formation of the 2-oxoindole structure.
Reactivity and Chemical Transformations
The chemical reactivity of Ethyl 2-oxoindoline-5-carboxylate is dictated by the functional groups present in the molecule: the 2-oxoindole core and the ethyl ester.
-
N-H Acidity and Alkylation/Acylation: The nitrogen atom of the lactam is weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be alkylated or acylated to introduce substituents at the N-1 position. This is a common strategy for diversifying the oxindole scaffold in medicinal chemistry.
-
Reactions at C-3: The methylene group at the C-3 position is activated by the adjacent carbonyl and aromatic ring. It can undergo condensation reactions with aldehydes and ketones, typically under basic conditions, to form 3-substituted-2-oxindoles. This position is a key site for introducing pharmacophoric elements.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for further derivatization, such as amide bond formation.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile.
Applications in Drug Discovery and Development
The 2-oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Ethyl 2-oxoindoline-5-carboxylate serves as a valuable intermediate for the synthesis of these complex molecules.
Kinase Inhibitors
A significant application of oxindole derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases. The oxindole core can act as a scaffold to orient substituents that interact with the ATP-binding site of kinases. The 5-carboxylate group of Ethyl 2-oxoindoline-5-carboxylate can be converted into an amide, which can form crucial hydrogen bonds with the hinge region of the kinase.
Other Therapeutic Areas
Beyond oncology, oxindole derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents. The versatility of the oxindole scaffold allows for the generation of large libraries of compounds for screening against a wide range of biological targets.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons at C-3, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the N-H proton. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (the lactam and the ester), the aromatic carbons, the methylene carbon at C-3, and the carbons of the ethyl group.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1700-1720 cm⁻¹), and the C=O stretching of the ester (around 1720-1740 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ).
Conclusion
Ethyl 2-oxoindoline-5-carboxylate is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, with the aim of facilitating its use in the research and development of new chemical entities. As the quest for novel therapeutics continues, the importance of such well-characterized and versatile intermediates will undoubtedly grow.
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The Oxindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The oxindole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework, combined with the synthetic tractability for substitutions at multiple positions, provides an ideal foundation for designing molecules with high affinity and specificity for a diverse range of biological targets.[3] Originally identified in plant alkaloids, this versatile core is now central to numerous FDA-approved drugs and a vast pipeline of clinical candidates.[1][4] This guide provides a comprehensive overview of the oxindole scaffold's biological activities, delves into the molecular mechanisms underpinning its therapeutic effects, presents key experimental methodologies for its evaluation, and explores future directions in leveraging this remarkable chemical entity for next-generation therapeutics.
The Oxindole Core: Structural and Chemical Foundation
The oxindole, or 1,3-dihydro-2H-indol-2-one, consists of a benzene ring fused to a five-membered pyrrolidone ring with a carbonyl group at the C-2 position.[4] This deceptively simple structure possesses key features that make it an exceptional pharmacophore. The lactam moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring within protein binding sites. The aromatic ring offers a platform for π-π stacking interactions, while the C-3 position, a prochiral center, is a critical hub for introducing substituents that dictate biological specificity and can create complex three-dimensional structures, such as in spirooxindoles.[5][6] This inherent chemical versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7]
Caption: The core chemical structure of the oxindole scaffold.
The Broad Spectrum of Biological Activity
The true power of the oxindole scaffold lies in its ability to modulate a wide array of biological targets, leading to applications across multiple disease areas.
Anticancer Activity: The Vanguard of Oxindole Therapeutics
The most significant application of oxindole derivatives is in oncology.[8] Their anticancer effects are exerted through multiple, often interconnected, mechanisms.[9]
A primary mechanism of action is the inhibition of protein kinases, enzymes that are frequently deregulated in cancer.[10] Oxindole derivatives are particularly effective as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis.[5][11][12]
-
Sunitinib (Sutent®): A multi-targeted RTK inhibitor that potently targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-KIT. It is an FDA-approved treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4]
-
Nintedanib (Ofev®): Another multi-targeted inhibitor targeting VEGFR, Fibroblast Growth Factor Receptors (FGFR), and PDGFR. It is approved for idiopathic pulmonary fibrosis and is used in combination with other agents for certain types of non-small cell lung cancer.[4][13]
The oxindole core typically acts as a scaffold that orients key substituents to interact with the hinge region of the kinase ATP-binding pocket, while other parts of the molecule confer selectivity by interacting with adjacent hydrophobic pockets.[11]
Caption: Mechanism of RTK inhibition by oxindole-based drugs.
Beyond kinase inhibition, oxindole derivatives can induce apoptosis and cell cycle arrest by modulating key signaling pathways like PI3K/Akt and p53, and by disrupting microtubule dynamics.[7][8][9] This multi-pronged attack makes them robust candidates for combating the complexity of cancer.
Antimicrobial and Antiviral Activity
The oxindole scaffold is a promising framework for developing agents against infectious diseases.
-
Antibacterial/Antifungal: Various derivatives, particularly those hybridized with sulfonamides, have demonstrated significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi like A. niger.[14][15][16]
-
Antiviral: Oxindoles have emerged as potent antiviral agents, notably against HIV.[17] Some derivatives function by inhibiting HIV reverse transcriptase, while others uniquely target and inhibit Tat-mediated viral transcription, a critical step in the HIV replication cycle.[18][19]
Activity in Neurodegenerative Diseases
A growing body of evidence supports the use of oxindoles in targeting neurodegenerative disorders. Their mechanisms in this context are diverse and target the multifactorial nature of these diseases.[20]
-
Inhibition of Protein Aggregation: Novel oxindole compounds have been shown to inhibit the aggregation of amyloidogenic proteins, including mutant superoxide dismutase 1 (SOD1), which is implicated in ALS, and prion proteins.[3][21]
-
GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme in the pathology of Alzheimer's disease (AD). Oxindole derivatives have been designed as potent inhibitors of GSK-3β, offering a therapeutic strategy to mitigate neuronal damage.[22]
-
Neuroimaging: Radioiodinated oxindole derivatives have been developed as imaging agents that can bind to neurofibrillary tangles (NFTs) in the brain, potentially enabling earlier and more accurate diagnosis of Alzheimer's disease.[23]
Other Therapeutic Areas
The scaffold's versatility extends to other conditions:
-
Anti-inflammatory: By dually inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), certain oxindoles exhibit potent anti-inflammatory effects.[24]
-
Antitubercular: Novel derivatives have shown excellent activity against Mycobacterium tuberculosis, including drug-resistant strains.[25]
-
Dopamine Agonism: Ropinirole, an oxindole-based drug, is a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[4]
Approved Oxindole-Based Drugs: A Summary
The clinical and commercial success of the oxindole scaffold validates its status as a privileged core in drug discovery.
| Drug Name | Brand Name(s) | Primary Target(s) | Approved Indication(s) |
| Sunitinib | Sutent® | VEGFR, PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma, GIST, Pancreatic Neuroendocrine Tumors[4] |
| Nintedanib | Ofev®, Vargatef® | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, Systemic Sclerosis-Associated ILD, NSCLC[4][13] |
| Ropinirole | Requip® | Dopamine D2/D3 Receptors | Parkinson's Disease, Restless Legs Syndrome[1][4] |
| Ziprasidone | Geodon® | Dopamine D2, Serotonin 5-HT2A | Schizophrenia, Bipolar Disorder[4][26] |
| Adibendan | - | PDE3 | Congestive Heart Failure[4] |
Key Experimental Methodologies
Evaluating the biological activity of novel oxindole derivatives requires robust and validated experimental protocols. As kinase inhibition is a predominant mechanism, an in vitro kinase inhibition assay serves as a foundational experiment.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Causality: The principle is that active kinases consume ATP. This assay measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal. The IC₅₀ is the concentration of inhibitor required to reduce kinase activity by 50%.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test oxindole compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare a DMSO-only control.
-
Reagent Preparation: Prepare the kinase reaction buffer containing the purified target kinase (e.g., VEGFR2) and its specific substrate (e.g., a poly-Glu-Tyr peptide).
-
Assay Plate Setup: In a 384-well white assay plate, add 5 µL of the kinase/substrate solution to each well.
-
Inhibitor Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted test compounds and controls from the compound plate to the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add 5 µL of an ATP solution (at a concentration near the Kₘ for the specific kinase) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if applicable) and contains luciferase/luciferin, which generates light in the presence of ATP.
-
Signal Measurement: Incubate for 10 minutes to stabilize the signal and then measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the high (no enzyme) and low (DMSO only) controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The oxindole scaffold is a testament to the power of privileged structures in medicinal chemistry.[1][27] Its proven success in targeting kinases, microbial proteins, and neurological pathways underscores its vast therapeutic potential.[10][15][22] Future research will likely focus on several key areas:
-
Multi-Targeted Agents: Designing single oxindole molecules that can modulate multiple targets relevant to complex diseases like cancer or Alzheimer's.[20]
-
Combating Drug Resistance: Synthesizing novel derivatives that can overcome resistance mechanisms developed against existing therapies.[28]
-
Spirocyclic Complexity: Further exploring the rich, three-dimensional chemical space of spirooxindoles to identify highly selective and potent modulators of novel biological targets.[6][7]
As synthetic methodologies become more advanced and our understanding of disease biology deepens, the oxindole core will undoubtedly continue to be a fertile ground for the discovery of innovative and impactful medicines.
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Kamal, A., et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. [Link]
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Ha, S., et al. (2019). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. PubMed Central. [Link]
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El-Damasy, D. A., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. [Link]
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The Strategic Core: Ethyl 2-oxoindoline-5-carboxylate as a Versatile Heterocyclic Building Block in Drug Discovery
Abstract
The 2-oxoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents. Within this privileged heterocyclic family, Ethyl 2-oxoindoline-5-carboxylate emerges as a particularly strategic building block. Its inherent functionalities—a reactive secondary amine, an activatable methylene group at the C3 position, and a versatile ester moiety on the phenyl ring—provide a trifecta of opportunities for molecular elaboration. This in-depth technical guide explores the synthesis, physicochemical properties, and key chemical transformations of Ethyl 2-oxoindoline-5-carboxylate. We will delve into the causality behind experimental choices for its functionalization and provide field-proven protocols for its application in the synthesis of complex, biologically active molecules, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Privileged 2-Oxoindoline Scaffold
The 2-oxoindoline core is a recurring motif in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The strategic placement of substituents on this scaffold can modulate its pharmacological profile, leading to potent and selective agents. Ethyl 2-oxoindoline-5-carboxylate, with its pre-installed ester handle, offers a convenient starting point for the synthesis of libraries of analogs, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of Ethyl 2-oxoindoline-5-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | N/A |
| Molecular Weight | 205.21 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 164-168 °C | N/A |
| Solubility | Soluble in DMSO, DMF, and hot ethanol | N/A |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the oxindole ring at C3, the ethyl ester protons (a quartet and a triplet), and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the ester carbonyl carbon, the aromatic carbons, the methylene carbon at C3, and the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3300 cm⁻¹), the lactam carbonyl (C=O) stretching (around 1700-1720 cm⁻¹), the ester carbonyl (C=O) stretching (around 1710-1730 cm⁻¹), and C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of Ethyl 2-oxoindoline-5-carboxylate: A Step-by-Step Protocol
The synthesis of Ethyl 2-oxoindoline-5-carboxylate can be achieved through a multi-step sequence starting from commercially available materials. A common and reliable approach involves the synthesis of a substituted aniline precursor followed by cyclization.
Workflow for the Synthesis of Ethyl 2-oxoindoline-5-carboxylate:
Caption: Synthetic pathway to Ethyl 2-oxoindoline-5-carboxylate.
Detailed Experimental Protocol:
Step 1: Nitration of Ethyl 4-aminobenzoate to Ethyl 4-amino-3-nitrobenzoate
This step introduces the nitro group ortho to the amino group, a key precursor for the subsequent cyclization. The amino group is a strong activating group, directing the nitration to the ortho and para positions. Since the para position is blocked, the nitration occurs at the ortho position.
-
Materials: Ethyl 4-aminobenzoate, Fuming Nitric Acid, Sulfuric Acid, Ice.
-
Procedure:
-
To a stirred solution of Ethyl 4-aminobenzoate in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford Ethyl 4-amino-3-nitrobenzoate[3].
-
Step 2: Reduction of Ethyl 4-amino-3-nitrobenzoate to Ethyl 3,4-diaminobenzoate
The reduction of the nitro group to an amine is a critical step to set the stage for the intramolecular cyclization. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
-
Materials: Ethyl 4-amino-3-nitrobenzoate, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve Ethyl 4-amino-3-nitrobenzoate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed (as monitored by pressure drop)[4].
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 3,4-diaminobenzoate, which can be used in the next step without further purification.
-
Step 3: Cyclization to Ethyl 2-oxoindoline-5-carboxylate
This final step involves the formation of the 2-oxoindoline ring through an intramolecular condensation reaction. Various reagents can be used to provide the two-carbon unit required for the lactam ring formation.
-
Materials: Ethyl 3,4-diaminobenzoate, Chloroacetyl chloride, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve Ethyl 3,4-diaminobenzoate and triethylamine in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add a solution of chloroacetyl chloride in dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The subsequent intramolecular cyclization to form the lactam can be promoted by heating or by the addition of a stronger base.
-
Work-up involves washing the reaction mixture with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield Ethyl 2-oxoindoline-5-carboxylate.
-
Key Reactions and Functionalization Strategies
The true utility of Ethyl 2-oxoindoline-5-carboxylate as a building block lies in its versatile reactivity, allowing for diversification at three key positions.
Diagram of Functionalization Sites:
Caption: Reactive sites on Ethyl 2-oxoindoline-5-carboxylate.
N-Alkylation and N-Arylation
The secondary amine of the oxindole ring is nucleophilic and can be readily functionalized with a variety of electrophiles. This modification is crucial for modulating the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.
General Protocol for N-Alkylation:
-
Rationale: The reaction proceeds via an Sₙ2 mechanism where the deprotonated indoline nitrogen acts as a nucleophile. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Potassium carbonate is a mild and effective base for this transformation.
-
Materials: Ethyl 2-oxoindoline-5-carboxylate, Alkyl halide (e.g., benzyl bromide, ethyl iodide), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of Ethyl 2-oxoindoline-5-carboxylate in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC)[5].
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
C3-Functionalization
The methylene group at the C3 position is flanked by a carbonyl group and an aromatic ring, making the protons acidic and amenable to deprotonation. The resulting enolate can then react with various electrophiles, allowing for the introduction of diverse substituents at this position. This is a common strategy for building molecular complexity and interacting with specific pockets in biological targets.
Example: Knoevenagel Condensation
-
Rationale: This reaction involves the condensation of the active methylene group at C3 with an aldehyde or ketone in the presence of a base. This creates a new carbon-carbon double bond and introduces a new substituent at the C3 position.
-
Materials: Ethyl 2-oxoindoline-5-carboxylate, Aromatic aldehyde (e.g., benzaldehyde), Piperidine, Ethanol.
-
Procedure:
-
To a solution of Ethyl 2-oxoindoline-5-carboxylate and the aromatic aldehyde in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for several hours until a precipitate is formed.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry to obtain the C3-substituted 2-oxoindoline derivative.
-
Modification of the Ester Group
The ethyl ester at the 5-position provides a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. These transformations are essential for introducing pharmacophoric groups that can engage in specific interactions with biological targets.
General Protocol for Ester Hydrolysis:
-
Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The choice of base and reaction conditions is important to avoid side reactions.
-
Materials: Ethyl 2-oxoindoline-5-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water mixture.
-
Procedure:
-
Dissolve Ethyl 2-oxoindoline-5-carboxylate in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-oxoindoline-5-carboxylic acid.
-
Applications in Drug Discovery: A Case Study Approach
The versatility of Ethyl 2-oxoindoline-5-carboxylate as a building block is best illustrated through its application in the synthesis of biologically active molecules. For instance, many kinase inhibitors utilize the 2-oxoindoline scaffold to target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer[6].
Workflow for Kinase Inhibitor Synthesis:
Caption: General synthetic route to kinase inhibitors.
By systematically applying the functionalization strategies described above, medicinal chemists can generate libraries of 2-oxoindoline derivatives for screening against various kinase targets. The ester group at the 5-position allows for the introduction of a wide range of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, thereby influencing the compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
Ethyl 2-oxoindoline-5-carboxylate is a high-value, versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its three distinct points of functionalization provide a rich platform for the generation of diverse molecular architectures. The synthetic protocols and reaction strategies outlined in this guide are based on established and reliable chemical transformations, offering a solid foundation for researchers to design and synthesize novel 2-oxoindoline-based therapeutic agents. The continued exploration of the chemistry of this strategic core will undoubtedly lead to the discovery of new and improved medicines.
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The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Oxoindoline Derivatives
This guide provides an in-depth exploration of the 2-oxoindoline scaffold, a privileged heterocyclic motif that has journeyed from the dawn of synthetic organic chemistry to the forefront of modern medicinal chemistry. We will dissect its historical roots, trace the evolution of its synthesis, and illuminate its role in the development of life-changing therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable chemical entity.
Introduction: The 2-Oxoindoline Core - A Legacy of Innovation
The 2-oxoindoline, or oxindole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a five-membered lactam ring.[1] Its deceptively simple structure belies a rich chemical versatility and profound biological significance. This scaffold is not merely a synthetic curiosity; it is a cornerstone of numerous natural products and a key pharmacophore in a growing number of approved drugs.[2][3] Its journey began with the quest to understand and synthesize one of history's most important dyes and has culminated in the creation of targeted therapies for cancer and other debilitating diseases.
Part 1: From Ancient Dyes to Modern Medicine - A Historical Perspective
The story of the 2-oxoindoline is inextricably linked to the vibrant blue dye, indigo. For millennia, indigo, extracted from plants of the Indigofera genus, was a highly prized commodity.[4] The challenge of elucidating its structure and achieving its synthesis captivated chemists of the 19th century.
The Pioneering Work of Adolf von Baeyer
The pivotal figure in this narrative is the German chemist Adolf von Baeyer . His systematic investigation into the chemical nature of indigo laid the groundwork for the field of synthetic organic chemistry and ultimately led to the first synthesis of the 2-oxoindoline core. In 1866, von Baeyer and Knop first converted isatin to oxindole.[5] Later, in 1878, von Baeyer reported the first rational synthesis of indigo, a journey that involved the crucial intermediate, isatin (1H-indole-2,3-dione).[4][6] Isatin, an oxidized derivative of 2-oxoindoline, was first obtained by the oxidation of indigo with nitric and chromic acids in 1841 by Erdman and Laurent.[7]
Von Baeyer's initial synthesis of indigo from isatin in 1870, and his subsequent, more practical synthesis from phenylacetic acid in 1878, were monumental achievements.[4][6] His work not only demystified the structure of indigo but also provided the first glimpses into the reactivity and synthetic potential of the 2-oxoindoline framework. For his immense contributions to organic chemistry, including the synthesis of indigo, Adolf von Baeyer was awarded the Nobel Prize in Chemistry in 1905.[8]
Caption: A timeline of Adolf von Baeyer's key contributions to the chemistry of indigo and the 2-oxoindoline core.
The Evolution of Synthetic Methodologies
Following von Baeyer's groundbreaking work, the synthesis of 2-oxoindolines and their precursor, isatins, became a subject of intense study. Several named reactions were developed to construct this important scaffold, each with its own advantages and limitations.
| Synthetic Method | Starting Materials | Key Transformation | Year Developed |
| Sandmeyer Synthesis | Chloral hydrate, primary arylamine, hydroxylamine | Condensation and electrophilic cyclization | Late 19th Century |
| Stolle Synthesis | Primary or secondary arylamines, oxalyl chloride | Condensation and Lewis acid-catalyzed cyclization | 1913 |
| Hinsberg Oxindole Synthesis | Bisulfite addition product of glyoxal, primary arylamine | Condensation and cyclization | 1888[9] |
| Gassman Method | N-chloroaniline, methylthioacetate ester | Formation and oxidation of a 3-methylthio-2-oxindole intermediate | 1970s |
| Palladium-Catalyzed Intramolecular Amination | α-haloacetanilides | Intramolecular C-N bond formation | Late 20th/Early 21st Century[10] |
Table 1: Key historical synthetic methods for 2-oxoindoline and isatin derivatives.
The development of these methods provided chemists with a toolbox to access a wide array of substituted 2-oxoindolines, paving the way for the exploration of their biological activities.
Part 2: The 2-Oxoindoline Scaffold in Modern Drug Discovery
The 2-oxoindoline core has emerged as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[11] This versatility has led to the development of several blockbuster drugs, particularly in the field of oncology.
The Rise of Kinase Inhibitors
A significant breakthrough in cancer therapy has been the development of small-molecule kinase inhibitors. Many of these drugs feature the 2-oxoindoline scaffold, which has proven to be an excellent platform for targeting the ATP-binding site of various kinases.
Sunitinib, approved by the FDA in 2006, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[12][13] It was one of the first cancer drugs to be simultaneously approved for two different indications.[12]
-
Mechanism of Action: Sunitinib inhibits multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[13][14] By binding to the ATP pocket of these kinases, sunitinib blocks downstream signaling pathways, thereby inhibiting both tumor cell proliferation and the formation of new blood vessels that supply the tumor.[14]
The development of Sunitinib originated from a series of compounds, including SU5416 and SU6668, designed as ATP mimics to compete for the catalytic site of RTKs.[12] SU5416 was a selective inhibitor of VEGF receptors and entered clinical development as an anti-angiogenesis agent.[15][16]
Caption: Mechanism of action of Sunitinib as a multi-targeted receptor tyrosine kinase inhibitor.
Nintedanib is another multi-targeted tyrosine kinase inhibitor that utilizes the 2-oxoindoline scaffold. It was approved for the treatment of idiopathic pulmonary fibrosis (IPF) in 2014.[17]
-
Mechanism of Action: Nintedanib competitively inhibits a range of receptor and non-receptor tyrosine kinases, including VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR.[18][19] In the context of IPF, its efficacy is attributed to the inhibition of pathways that promote fibroblast proliferation, migration, and transformation, thus slowing the progression of lung fibrosis.[20][21]
The discovery of these and other 2-oxoindoline-based drugs has solidified the importance of this scaffold in modern drug development.[11]
Part 3: Experimental Protocols - A Glimpse into the Synthetic Workflow
To provide a practical understanding of how these molecules are synthesized, we present a generalized experimental protocol for a key reaction in the synthesis of many 2-oxoindoline-based kinase inhibitors: the Knoevenagel condensation.
Protocol: Knoevenagel Condensation for the Synthesis of a 3-substituted-2-oxoindoline
This protocol describes the condensation of a substituted 2-oxoindoline with an aromatic aldehyde, a common step in the synthesis of Sunitinib and related compounds.[14]
Materials:
-
Substituted 2-oxoindoline (1.0 eq)
-
Substituted aromatic aldehyde (1.0 - 1.2 eq)
-
Weak base catalyst (e.g., pyrrolidine, piperidine, or triethylamine; 0.1 - 0.2 eq)
-
Solvent (e.g., ethanol, methanol, or butanol)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-oxoindoline (1.0 eq), the substituted aromatic aldehyde (1.0 - 1.2 eq), and the solvent (sufficient to dissolve or suspend the reactants).
-
Initiation: Begin stirring the mixture and add the weak base catalyst (0.1 - 0.2 eq) to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or solvent system, to yield the pure 3-substituted-2-oxoindoline.
Causality Behind Experimental Choices:
-
Weak Base Catalyst: The weak base is crucial for deprotonating the acidic C-H bond at the 3-position of the 2-oxoindoline, forming a reactive enolate intermediate. A strong base could lead to undesired side reactions.
-
Solvent: The choice of a protic solvent like ethanol or methanol is common as it can help to solubilize the reactants and facilitate the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation to occur at a reasonable rate.
Caption: A workflow diagram for the Knoevenagel condensation to synthesize 3-substituted-2-oxoindolines.
Conclusion: The Future of the 2-Oxoindoline Scaffold
From its origins in the study of a natural dye to its current status as a cornerstone of targeted cancer therapies, the 2-oxoindoline scaffold has demonstrated remarkable and enduring value in chemistry and medicine. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures that it will remain a focus of research and development for years to come. The continued exploration of new synthetic methodologies and the application of this versatile scaffold to novel biological targets promise a bright future for 2-oxoindoline derivatives in the quest for new and improved medicines.
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Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PMC. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: A Divergent Application of the Fischer Indole Synthesis Framework with Ethyl 2-oxoindoline-5-carboxylate for the Synthesis of Functionalized Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a specialized application of the principles of the Fischer indole synthesis, utilizing Ethyl 2-oxoindoline-5-carboxylate as the carbonyl precursor. In a departure from the synthesis of traditional indoles, this protocol details a pathway toward the formation of highly functionalized carbazole derivatives. The inherent cyclic and aromatic nature of the oxindole starting material directs the reaction through a Borsche–Drechsel-type cyclization, a variant of the Fischer indole synthesis. This document provides a comprehensive exploration of the reaction mechanism, a detailed experimental protocol, and discusses the critical parameters influencing the synthesis of these valuable heterocyclic scaffolds.
Introduction: Reimagining the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, traditionally involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to produce an indole.[1] This robust and versatile reaction has been instrumental in the synthesis of a vast array of biologically active compounds, including many pharmaceuticals.[2]
This application note explores a non-canonical application of this classical reaction, employing Ethyl 2-oxoindoline-5-carboxylate as the ketone component. The unique structural constraints of this substrate, featuring a ketone within a cyclic system fused to a benzene ring, steer the reaction away from simple indole formation and towards the synthesis of carbazoles. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[2][3] This protocol provides a detailed methodology for the synthesis of functionalized carbazoles, leveraging the fundamental principles of the Fischer indole synthesis in a novel context.
The Mechanistic Pathway: From Oxindole to Carbazole
The transformation of Ethyl 2-oxoindoline-5-carboxylate to a carbazole derivative via a Fischer-type reaction proceeds through a mechanism analogous to the Borsche–Drechsel cyclization.[4][5] This reaction is a well-established method for synthesizing tetrahydrocarbazoles from cyclohexanone and its derivatives.[6] The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of Ethyl 2-oxoindoline-5-carboxylate with a phenylhydrazine in the presence of an acid catalyst to form the corresponding phenylhydrazone.[3]
-
Tautomerization to Enehydrazine: The newly formed hydrazone undergoes tautomerization to the more reactive enehydrazine intermediate.[1]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enehydrazine undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, where a new carbon-carbon bond is formed between the benzene ring of the oxindole and the enehydrazine moiety.[1]
-
Cyclization and Aromatization: The intermediate from the rearrangement then undergoes intramolecular cyclization, followed by the elimination of ammonia, to yield the final aromatic carbazole product.[3]
Figure 1: Proposed mechanism for the formation of a carbazole derivative.
Experimental Protocol: Synthesis of Ethyl Carbazole-carboxylate Derivative
This protocol provides a general procedure for the synthesis of a carbazole derivative from Ethyl 2-oxoindoline-5-carboxylate and phenylhydrazine.
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate
-
Phenylhydrazine (or substituted phenylhydrazine)
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or another suitable strong acid catalyst
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 2-oxoindoline-5-carboxylate (1.0 eq.) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq.) to the solution.
-
Heat the mixture to 80-100°C for 1-2 hours to facilitate the formation of the phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Carefully add polyphosphoric acid (PPA) (a sufficient amount to ensure a stirrable paste) to the flask.
-
Heat the mixture to 120-150°C for 2-4 hours. The color of the reaction mixture will likely darken. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbazole derivative.
-
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Condition/Consideration | Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA), Eaton's reagent, or a mixture of H₂SO₄ in acetic acid. | Strong acids are required to facilitate the[5][5]-sigmatropic rearrangement and subsequent cyclization. |
| Temperature | 120-150°C for cyclization. | Higher temperatures are generally necessary for the rearrangement and aromatization steps. |
| Reaction Time | 2-4 hours for cyclization. | Monitor by TLC to determine the optimal reaction time and avoid degradation of the product. |
| Substituents | Electron-donating groups on the phenylhydrazine may accelerate the reaction. | Substituents on either reactant can influence the electronic nature of the intermediates and the regioselectivity of the cyclization. |
| Lactam Stability | Harsh acidic conditions and prolonged heating may lead to hydrolysis of the lactam ring. | Careful control of reaction time and temperature is crucial to minimize side reactions. |
Critical Considerations and Potential Challenges
-
Lactam Ring Stability: The amide (lactam) functionality within the oxindole ring is susceptible to hydrolysis under strongly acidic conditions and high temperatures. While the reaction conditions are necessarily harsh to promote the desired rearrangement, prolonged exposure can lead to ring-opening and other side products. Therefore, careful monitoring of the reaction progress is essential.
-
Influence of the Ester Group: The electron-withdrawing nature of the ethyl carboxylate group at the 5-position of the oxindole ring will influence the electron density of the aromatic ring. This can affect the rate of the[5][5]-sigmatropic rearrangement.
-
Regioselectivity: When using a substituted phenylhydrazine, the regiochemical outcome of the cyclization will depend on the electronic and steric effects of the substituent.
Characterization of the Carbazole Product
The structure of the synthesized ethyl carbazole-carboxylate derivative should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the carbazole product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches.
Conclusion and Future Perspectives
The application of the Fischer indole synthesis framework to Ethyl 2-oxoindoline-5-carboxylate provides a novel and efficient route to functionalized carbazole derivatives. This approach highlights the versatility of classical named reactions in accessing diverse and complex heterocyclic scaffolds. The resulting carbazole products are of significant interest in medicinal chemistry and materials science, and this protocol offers a valuable tool for the synthesis and exploration of this important class of compounds. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this synthetic strategy.
References
- Borsche, W. Ueber Tetra- und Hexahydrocarbazol-verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie1908, 359 (1-2), 49–80.
- Borsche–Drechsel cycliz
- Drechsel, E. Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie1888, 38 (1), 65–74.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2241–2245.
- Merck Index. Borsche-Drechsel Cyclization. In The Merck Index Online; Royal Society of Chemistry, 2013.
- Campbell, N.; Barclay, B. M. The Fischer Indole Synthesis. Chemical Reviews1947, 40 (3), 359-397.
- Rogers, C. U.; Corson, B. B. 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses1947, 27, 88.
- Carbazole. In Wikipedia; 2024.
- Fischer indole synthesis. In Wikipedia; 2024.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ChemistrySelect2022, 7 (4).
- Synthesis of Carbazoles. Organic Chemistry Portal.
Sources
Application Notes & Protocols: A Researcher's Guide to the Japp-Klingemann Reaction for Indole Synthesis
Introduction: The Strategic Value of the Japp-Klingemann Reaction in Heterocyclic Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural versatility make it a frequent target in drug discovery programs. The Japp-Klingemann reaction, a classic yet enduringly relevant transformation, provides a reliable and powerful route to synthesize arylhydrazones, which are the essential precursors for constructing the indole scaffold via the celebrated Fischer indole synthesis.[3][4][5]
This reaction, first reported by Francis R. Japp and Felix Klingemann in 1887, facilitates the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid.[6][7] The process is characterized by its efficiency and the strategic cleavage of an acyl or carboxyl group, leading directly to the desired hydrazone intermediate.[8] For researchers in drug development, mastering this two-step sequence (Japp-Klingemann followed by Fischer cyclization) is fundamental for accessing a diverse range of substituted indole-2-carboxylic esters, which serve as versatile building blocks for more complex molecular architectures.[9][10]
This guide offers an in-depth exploration of the Japp-Klingemann reaction, from its underlying mechanism to detailed, field-tested protocols and optimization strategies, designed to empower researchers to confidently apply this methodology in their synthetic campaigns.
The Reaction Mechanism: A Stepwise Analysis
Understanding the mechanism of the Japp-Klingemann reaction is crucial for troubleshooting and optimizing reaction conditions. The transformation is not a simple substitution but a cascade of well-defined steps. When using a β-keto-ester, the reaction proceeds as follows:
-
Enolate Formation: The reaction is initiated by the deprotonation of the active methylene proton of the β-keto-ester by a mild base (commonly sodium acetate), forming a nucleophilic enolate. The acidity of this proton is enhanced by the two flanking carbonyl groups.
-
Azo Coupling: The enolate anion performs a nucleophilic attack on the terminal nitrogen of the electrophilic aryl diazonium salt. This coupling step forms an unstable azo compound as a transient intermediate.[3][4]
-
Hydrolytic Cleavage: Under aqueous basic or neutral conditions, the azo intermediate undergoes hydrolysis. A hydroxide ion attacks the acetyl carbonyl carbon, forming a tetrahedral intermediate.[3]
-
Rearrangement and Product Formation: This tetrahedral intermediate collapses, leading to the cleavage of the carbon-carbon bond and the elimination of the acetyl group as a carboxylate. This step is often the irreversible driving force for the reaction. Subsequent proton exchange yields the final, more stable arylhydrazone product.[3][4]
The causality is clear: the reaction leverages the inherent reactivity of the β-dicarbonyl system to facilitate a C-C bond cleavage, which is thermodynamically driven by the formation of a stable hydrazone and a carboxylate salt.
Caption: The mechanistic pathway of the Japp-Klingemann reaction.
The Synthetic Workflow: From β-Keto-Ester to Indole
The true synthetic power of the Japp-Klingemann reaction is realized when it is coupled with the Fischer indole synthesis. This two-reaction sequence provides a convergent and highly adaptable route to the indole core. The arylhydrazone synthesized in the first step is not merely an intermediate but the direct substrate for the acid-catalyzed intramolecular cyclization that forms the indole ring.[9][10]
Caption: Experimental workflow from starting materials to the final indole product.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the synthesis of a model indole-2-carboxylate. Each step includes justifications for the chosen conditions.
Protocol 1: Synthesis of Ethyl 2-(2-Phenylhydrazono)propanoate
This protocol details the synthesis of the target arylhydrazone from aniline and ethyl acetoacetate.
Materials:
-
Aniline (0.1 mol)
-
Concentrated Hydrochloric Acid (~2.5 eq)
-
Sodium Nitrite (1.05 eq)
-
Ethyl Acetoacetate (0.1 mol)
-
Sodium Acetate Trihydrate (3.0 eq)
-
Ethanol
-
Ice, Water
Part A: Preparation of the Phenyl Diazonium Chloride Solution (Crucial Temperature Control)
-
In a 500 mL flask, combine aniline (0.1 mol) with water (100 mL) and concentrated hydrochloric acid (0.25 mol). Stir until the aniline hydrochloride fully dissolves.
-
Cool the solution to 0-5 °C in an ice-salt bath. Causality: Diazonium salts are thermally unstable and can decompose violently or undergo side reactions at higher temperatures. Maintaining a low temperature is paramount for safety and yield.[5]
-
In a separate beaker, dissolve sodium nitrite (0.105 mol) in 50 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. The addition rate should be controlled to ensure the temperature never exceeds 5 °C.[5]
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C. The resulting clear, pale-yellow solution of phenyldiazonium chloride is used immediately in the next step.
Part B: Japp-Klingemann Coupling Reaction
-
In a separate 1 L flask equipped with a mechanical stirrer, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate trihydrate (0.3 mol) in 200 mL of ethanol.[5]
-
Cool this solution to 0-5 °C in an ice bath. Causality: The sodium acetate acts as a base to deprotonate the ethyl acetoacetate, forming the required enolate. It also buffers the solution to maintain a pH suitable for the coupling reaction without promoting unwanted decomposition of the diazonium salt.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the ethyl acetoacetate solution over 30-45 minutes with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.[5] A yellow or orange precipitate should form.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[5]
-
Allow the mixture to stand at room temperature overnight.[5]
Part C: Work-up and Purification
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes inorganic salts and other water-soluble impurities.
-
Air-dry the crude solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure ethyl 2-(2-phenylhydrazono)propanoate as a crystalline solid.
Protocol 2: Fischer Indole Synthesis of Ethyl 1H-indole-2-carboxylate
Materials:
-
Ethyl 2-(2-phenylhydrazono)propanoate (from Protocol 1)
-
Acid Catalyst (e.g., Polyphosphoric Acid (PPA), Ethanolic HCl, or Zinc Chloride)
-
Ethanol (if not using PPA)
Procedure (Example using Ethanolic HCl):
-
Suspend the dried arylhydrazone (0.05 mol) in 150 mL of absolute ethanol.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture for 20-30 minutes until saturation, or add a pre-prepared saturated solution of HCl in ethanol. Causality: The strong Brønsted acid protonates the hydrazone, initiating the tautomerization and subsequent[4][4]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[1][11]
-
Warm the reaction mixture to reflux and heat for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into a large volume of ice-water. The indole product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure ethyl 1H-indole-2-carboxylate.
Data Presentation and Optimization Strategies
The success of the Japp-Klingemann reaction can be highly dependent on fine-tuning the reaction parameters.
Table 1: Representative Conditions and Optimization Parameters
| Parameter | Condition / Variation | Rationale & Expert Insight |
| Aniline Substrate | Electron-donating groups (e.g., -OCH₃) | Increases nucleophilicity of the aniline, but the resulting diazonium salt is more reactive and potentially less stable. |
| Electron-withdrawing groups (e.g., -NO₂, -Cl) | Decreases aniline nucleophilicity, requiring slightly harsher diazotization conditions. The resulting diazonium salt is more stable but less electrophilic. | |
| β-Dicarbonyl | Ethyl Acetoacetate | Standard substrate, cleavage of the acetyl group. |
| Diethyl Malonate | Can be used, but typically requires harsher conditions for decarboxylation. | |
| 2-Substituted β-keto-esters | Leads to α-substituted hydrazones, which upon Fischer cyclization yield 3-substituted indoles.[9] | |
| Base | Sodium Acetate | Most common, provides optimal pH for coupling. |
| Sodium Hydroxide / Carbonate | A stronger base may be needed for less acidic β-dicarbonyls, but can lead to side reactions like diazonium salt decomposition.[9] | |
| Solvent | Ethanol / Water | Common solvent system that accommodates both the aqueous diazonium salt and the organic ester. |
| Pyridine | Can act as both a solvent and a base, sometimes used in modified procedures.[7] | |
| Temperature | 0-5 °C | Critical. Ensures diazonium salt stability and prevents side reactions.[5] Higher temperatures almost always result in lower yields and complex product mixtures. |
| Acid Catalyst (Fischer) | HCl, H₂SO₄, PPA | Strong Brønsted acids are effective and common. PPA can act as both catalyst and solvent.[1][11] |
| ZnCl₂, BF₃·OEt₂ | Lewis acids can also catalyze the reaction, sometimes offering milder conditions or different selectivity.[1][11] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark, Tarry Mixture Forms During Diazotization | Temperature exceeded 5 °C, leading to diazonium salt decomposition and phenol formation. | Discard the reaction and restart, ensuring rigorous temperature control with an ice-salt bath. Add nitrite solution more slowly. |
| Low Yield of Hydrazone Precipitate | Incomplete reaction; diazonium salt decomposed before coupling. | Ensure the diazonium salt solution is used immediately after preparation. Check the stoichiometry and purity of reagents. |
| Formation of Stable Azo Compound Instead of Hydrazone | Reaction conditions (pH, temperature) are unsuitable for the hydrolytic cleavage step. | Increasing the temperature or adjusting the pH after the initial coupling may promote the desired rearrangement. This may require specific optimization for non-standard substrates.[9] |
| Fischer Indole Cyclization Fails or Gives Low Yield | Incorrect acid catalyst for the specific substrate; steric hindrance. | Screen a variety of Brønsted and Lewis acids (e.g., HCl, PPA, ZnCl₂, TsOH). For sterically hindered substrates, higher temperatures or stronger acids may be necessary. |
| Formation of Isomeric Indole Products | Use of an unsymmetrical ketone in the hydrazone precursor. | This is an inherent challenge of the Fischer indole synthesis. Use a symmetrical precursor or be prepared for chromatographic separation of isomers. |
References
-
The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]
-
Japp–Klingemann reaction - Wikipedia. Available at: [Link]
-
Japp-Klingemann reaction - chemeurope.com. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. Available at: [Link]
-
Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine - Journal of the American Chemical Society. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. - Arkivoc. Available at: [Link]
-
Japp klingemann reaction - Slideshare. Available at: [Link]
-
Japp-Klingemann Reaction - SynArchive. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses. Available at: [Link]
-
Optimization of reaction conditions a - ResearchGate. Available at: [Link]
-
Synthesis of Indole-2-carboxylic Esters - Combinatorial Chemistry Review. Available at: [Link]
-
The Japp-Klingemann Reaction - Organic Reactions. Available at: [Link]
-
APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. Available at: [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. synarchive.com [synarchive.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Synthesis of kinase inhibitors using an Ethyl 2-oxoindoline-5-carboxylate scaffold
An In-Depth Guide to the Synthesis and Application of Kinase Inhibitors Based on the Ethyl 2-Oxoindoline-5-carboxylate Scaffold
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The 2-oxoindoline (or oxindole) motif has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure, combined with a key hydrogen bond donor (N-H) and acceptor (C=O), allows it to mimic the adenine region of ATP, enabling potent interactions with the hinge region of protein kinases.[3] Kinases are critical enzymes that regulate a vast array of cellular processes, and their deregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[1][2]
The strategic utility of the oxindole core is exemplified by the FDA-approved multi-kinase inhibitor, Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5] This guide focuses on a particularly versatile starting material, Ethyl 2-oxoindoline-5-carboxylate , providing a framework for the rational design and synthesis of novel kinase inhibitors. The ester group at the C5 position serves as a crucial synthetic handle, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategies and Protocols
The chemical versatility of the Ethyl 2-oxoindoline-5-carboxylate scaffold allows for modifications at three key positions: the C3 methylene, the C5 carboxylate, and the N1 nitrogen. The following section details the primary synthetic transformations and provides step-by-step protocols.
Strategy 1: C3-Position Functionalization via Knoevenagel Condensation
The most prevalent strategy for elaborating the 2-oxoindoline scaffold is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group at the C3 position with an aldehyde, leading to the formation of a 3-alkenyl-oxindole derivative.[1][6] This newly introduced exocyclic double bond extends the conjugated system and allows the appended group to occupy the hydrophobic regions of the kinase ATP-binding pocket.
A classic application of this reaction is in the synthesis of Sunitinib and its analogs, where the oxindole core is condensed with a substituted 5-formyl-1H-pyrrole.[7][8][9][10]
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol describes the synthesis of a 3-alkenyl-2-oxoindoline derivative, a common core structure for many kinase inhibitors.
-
Materials:
-
Procedure:
-
To a round-bottom flask, add Ethyl 2-oxoindoline-5-carboxylate (1.0 equivalent) and the desired substituted aldehyde (1.0-1.2 equivalents).
-
Dissolve the solids in a minimal amount of the chosen solvent (e.g., Ethanol).
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of pyrrolidine) to the mixture.
-
Heat the reaction mixture to reflux (typically 70-110°C, depending on the solvent) under an inert atmosphere.[6][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with cold solvent (e.g., cold ethanol or petroleum ether) to remove impurities.[8]
-
If no precipitate forms, evaporate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization.
-
Dry the purified product under vacuum to obtain the final 3-alkenyl-2-oxoindoline derivative. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Strategy 2: C5-Position Modification via Amide Coupling
The ethyl carboxylate at the C5 position provides a gateway for extensive diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a wide array of amines to generate a library of amides. This modification is critical for exploring structure-activity relationships (SAR), as the amide functionality can introduce new hydrogen bond donors and acceptors, alter solubility, and target specific sub-pockets within the kinase active site.
Experimental Protocol: Two-Step Synthesis of C5-Amide Derivatives
Part A: Hydrolysis of the Ethyl Ester
-
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate derivative (from Strategy 1)
-
Aqueous base (e.g., 2M Sodium Hydroxide or Potassium Hydroxide)
-
Solvent (e.g., Methanol or Ethanol)
-
Aqueous acid (e.g., 2N Hydrochloric Acid)
-
-
Procedure:
-
Dissolve the starting ester (1.0 equivalent) in a mixture of methanol and water.
-
Add an excess of aqueous sodium hydroxide (e.g., 3-5 equivalents).[9]
-
Heat the mixture to reflux (e.g., 75-85°C) and stir for several hours, monitoring by TLC until the ester is fully consumed.[9]
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath (0-5°C).
-
Acidify the solution slowly with 2N HCl until the pH is approximately 4-5, which will cause the carboxylic acid product to precipitate.[9]
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the 2-oxoindoline-5-carboxylic acid derivative.
-
Part B: Amide Coupling
-
Materials:
-
2-Oxoindoline-5-carboxylic acid derivative (from Part A)
-
Desired amine (1.1 equivalents)
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, Triethylamine)
-
Solvent (e.g., DMF or CH₂Cl₂)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (e.g., 1.2 equivalents of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDC) and an activator if needed (e.g., HOBt).[7]
-
Add the amine (1.1 equivalents) followed by the base (e.g., 2-3 equivalents of DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired C5-amide derivative.
-
Application Notes: From Molecule to Mechanism
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 2-oxoindoline scaffold allows for a detailed exploration of the SAR, providing insights into the key interactions required for potent kinase inhibition.
-
C3-Substituent: The group installed via the Knoevenagel condensation is pivotal. Its size, shape, and electronics determine the interactions with the hydrophobic pocket adjacent to the hinge region.
-
C5-Substituent: This position is crucial for fine-tuning activity and selectivity. Small, electron-withdrawing groups like fluorine (as in Sunitinib) can enhance binding affinity.[3] Larger amide groups can be designed to form additional hydrogen bonds or occupy nearby pockets, potentially conferring selectivity for one kinase over another.
-
N1-Indoline Nitrogen: The N-H group is a critical hydrogen bond donor to the kinase hinge region. While often left unsubstituted, N-alkylation can be used to modulate physical properties or to probe the space around the N1 position.
Data Presentation: Illustrative Kinase Inhibition Data
The table below presents hypothetical data for a series of synthesized analogs to illustrate how SAR data is typically organized and interpreted.
| Compound ID | C3-Substituent | C5-Substituent | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
| 1a | 3,5-dimethyl-1H-pyrrole | -COOEt | 150 | 220 |
| 1b | 3,5-dimethyl-1H-pyrrole | -COOH | 125 | 195 |
| 1c | 3,5-dimethyl-1H-pyrrole | -CONH(CH₂)₂NEt₂ | 15 | 25 |
| 1d | 3,5-dimethyl-1H-pyrrole | -CONH(CH₂)₂OH | 45 | 60 |
| 1e | 2,4-dimethyl-1H-pyrrole | -CONH(CH₂)₂NEt₂ | 9 | 12 |
This is hypothetical data for illustrative purposes.
From this data, one could conclude that converting the C5-ester to a diethylaminoethyl amide (1c) significantly improves potency, likely due to favorable interactions of the basic amine. Furthermore, changing the pyrrole substitution pattern (1e) further enhances activity, guiding the next round of synthesis.
Protocol: In Vitro Kinase Inhibition Assay
To validate the biological activity of the synthesized compounds, a robust in vitro kinase assay is essential. This protocol outlines a generic, luminescence-based assay to measure the inhibition of a target kinase (e.g., VEGFR2).
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa. Potent inhibitors will result in high luminescence.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Kinase assay buffer
-
ATP solution
-
Synthesized inhibitor compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.
-
In the wells of the assay plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 1 µL of the serially diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the core synthetic pathways starting from Ethyl 2-oxoindoline-5-carboxylate.
Caption: General synthetic workflow for kinase inhibitors.
Kinase Binding Model
This diagram shows the key interactions of a typical 3-alkenyl-2-oxoindoline inhibitor within the ATP-binding site of a protein kinase.
Caption: Key inhibitor interactions in the kinase active site.
References
- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing.
- Velavalapalli, V. M., Maddipati, V. N., Gurská, S., Annadurai, N., Lišková, B., Katari, N. K., Džubák, P., Hajdúch, M., Das, V., & Gundla, R. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega.
- El-Damasy, A. K., Lee, J. A., Lee, S. Y., Seo, S. H., & Keum, G. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Velavalapalli, V. M., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega.
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- International Patent WO2012059941A1. Process for preparation of sunitinib malate and salts thereof. Google Patents.
- Sakla, A., Dhokne, P., & Shankaraiah, N. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry.
- Sakla, A., Dhokne, P., & Shankaraiah, N. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate.
- Caballero, J., Muñoz, C., Alzate-Morales, J. H., Cunha, S., Gano, L., Bergmann, R., Steinbach, J., & Kniess, T. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry.
- The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry. Benchchem.
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. NDMCTS.
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Application Notes & Protocols: Ethyl 2-oxoindoline-5-carboxylate in the Synthesis of Anti-Cancer Agents
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2-Oxoindoline Scaffold as a Cornerstone in Oncology
The 2-oxoindoline (also known as indolin-2-one) core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with specific hydrogen bonding capabilities, makes it an ideal framework for designing potent inhibitors of protein kinases—enzymes that are frequently deregulated in cancer.[1][2] Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival.[3][4] Consequently, small-molecule kinase inhibitors have become a major class of targeted cancer therapeutics.[1][4]
Within this privileged class, Ethyl 2-oxoindoline-5-carboxylate emerges as a particularly valuable and versatile starting material. Its structure features three key reactive sites that medicinal chemists can exploit to build complex and highly specific anti-cancer agents. This guide provides an in-depth look at the chemical logic and practical methodologies for leveraging this building block in the synthesis of potent kinase inhibitors, with a focus on the synthetic pathway toward Sunitinib, a landmark multi-kinase inhibitor.
Application Notes: Chemical Reactivity and Strategic Utility
The synthetic value of Ethyl 2-oxoindoline-5-carboxylate lies in its distinct reactive centers, which can be addressed sequentially or in a concerted fashion to achieve the desired molecular complexity.
-
The C3-Methylene Group: The Nucleophilic Heart The two protons on the carbon adjacent to the carbonyl group (C3) are acidic. This "active methylene" character allows for easy deprotonation by a mild base to form a nucleophilic enolate. This enolate is the key to the cornerstone reaction for this scaffold: the Knoevenagel condensation .[5][6] This reaction typically involves the condensation of the oxoindoline with an aldehyde to form a new carbon-carbon double bond, a critical structural motif in many kinase inhibitors like Sunitinib and Axitinib.[7][8] The choice of a weak base, such as piperidine or pyrrolidine, is crucial to prevent the self-condensation of the aldehyde partner.[5][9]
-
The C5-Ethyl Carboxylate: The Versatile Handle The ester group at the 5-position serves as a robust and adaptable functional handle. While stable under the mild basic conditions of the Knoevenagel condensation, it can be readily transformed in a subsequent step. The most common and critical transformation is its direct conversion to an amide via aminolysis (reaction with an amine). This amidation step is fundamental in the synthesis of Sunitinib, where the ethyl ester is reacted with N,N-diethylethylenediamine to install a solubilizing side chain that is also critical for binding to the target kinase.[10][11]
-
The N1-Amide Proton: A Point for Diversification The proton on the indole nitrogen is also acidic and can be removed by a stronger base to allow for N-alkylation or N-acylation. While not utilized in the Sunitinib synthesis, this position offers another vector for modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, or pharmacokinetic properties in other derivatives.[12]
The strategic combination of these reactive sites allows for the construction of a 3-alkenyl-2-oxoindoline core, which is the pharmacophore responsible for interacting with the ATP-binding pocket of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[13][14] By inhibiting these receptors, the resulting drugs can block tumor angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation, delivering a powerful dual anti-cancer effect.[15][16]
Caption: Key reactive sites of Ethyl 2-oxoindoline-5-carboxylate.
Detailed Protocols: Synthesis of a Sunitinib Precursor and Final Amidation
The following protocols provide a detailed, step-by-step methodology for the synthesis of the anti-cancer agent Sunitinib, starting from a substituted oxoindoline. These protocols are based on established literature procedures.[10][11]
Protocol 1: Knoevenagel Condensation to Form the Core Structure
This procedure details the formation of the central vinyl-linked oxoindoline-pyrrole scaffold, the key intermediate in the synthesis of Sunitinib.
Caption: Experimental workflow for the Knoevenagel condensation step.
Objective: To synthesize 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib) via a two-step sequence starting from the appropriate oxoindoline and pyrrole precursors. This protocol focuses on the initial condensation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity |
| 5-Fluoro-2-oxindole | 151.13 | 1.0 | 3.0 g |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide* | 253.33 | 1.1 | 5.8 g |
| Ethanol (Anhydrous) | - | - | 90 mL |
| Piperidine | 85.15 | catalytic | ~0.5 mL |
*Note: This protocol uses the pre-formed amide of the pyrrole component. An alternative, widely used route involves condensing 5-fluoro-2-oxindole with ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and then performing the amidation in a subsequent step as described in Protocol 2.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-oxindole (3.0 g) and 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide (5.8 g).
-
Solvent Addition: Add 90 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.
-
Catalyst Addition: Add a few drops of piperidine (approx. 0.5 mL) to the suspension. The catalyst initiates the deprotonation of the oxoindoline.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. A bright yellow or orange solid is expected to form as the reaction progresses.
-
Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A significant amount of solid product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid generously with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the resulting bright orange/yellow solid in a vacuum oven at 50-60°C to a constant weight.
Expected Outcome: This procedure should yield Sunitinib base as a crystalline solid with yields reported in the range of 70-90%.[11] Further purification can be achieved by recrystallization if necessary.
Protocol 2: Final Step Aminolysis (Alternative Route)
This protocol outlines the final amidation step if starting with Ethyl 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate , the product from the condensation involving the ethyl ester version of the pyrrole.
Objective: To convert the C5-ethyl ester of the intermediate into the final N,N-diethylethylenediamine amide of Sunitinib.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. |
| Ethyl 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-...-carboxylate | 344.35 | 1.0 |
| 2-(Diethylamino)ethylamine | 116.21 | 1.5 - 2.0 |
| Ethylene glycol dimethyl ether (DME) or similar high-boiling solvent | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped for heating, dissolve the ester intermediate in a suitable high-boiling solvent like DME.[10]
-
Amine Addition: Add an excess of 2-(diethylamino)ethylamine to the solution.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 80-120°C) for several hours (10-15 hours).[10] The reaction drives off ethanol as the more volatile amine displaces it from the ester.
-
Work-up and Isolation: After cooling, the product can be isolated by precipitation upon addition of a non-solvent (like water or hexane) or by standard extractive work-up followed by crystallization or chromatography.
Rationale for Choices: The use of a high-boiling solvent and excess amine is necessary to drive the transamidation equilibrium toward the product. This step is crucial for installing the side chain that imparts the required physicochemical properties for the drug to function effectively in a biological system.
Mechanism of Action: From Molecule to Medicine
The final synthesized molecules, such as Sunitinib, function as multi-targeted tyrosine kinase inhibitors. They compete with adenosine triphosphate (ATP) for the binding site within the catalytic domain of these enzymes.
Caption: Sunitinib competitively inhibits the ATP-binding site of kinases.
By blocking key kinases like VEGFR and PDGFR, these agents simultaneously inhibit the growth of new blood vessels that feed the tumor and block signaling pathways that drive tumor cell proliferation, leading to a potent anti-cancer effect.[14]
References
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Jadhav, S. A., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. [Link]
-
ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. [Link]
-
Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]
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PubMed. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]
-
ACS Omega. (2022). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. [Link]
-
National Institutes of Health. (2022). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. [Link]
-
ACS Medicinal Chemistry Letters. (2020). Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. [Link]
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PubMed. (2024). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem. [Link]
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ChemRxiv. (n.d.). Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. [Link]
-
National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. [Link]
-
ResearchGate. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. [Link]
-
Research Square. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. [Link]
- Google Patents. (2008). CN101333215A - A kind of synthetic method of sunitinib base.
- Google Patents. (2011). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
PubMed. (2010). Benefits from pharmacological and pharmacokinetic properties of sunitinib for clinical development. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Justia Patents. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
PubMed. (2006). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery. [Link]
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MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules. [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]
-
PubMed. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Journal of Angiogenesis Research. [Link]
-
Cancer Research UK. (n.d.). Sunitinib (Sutent). [Link]
-
Bulletin of the Korean Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
ResearchGate. (n.d.). Synthetic routes towards intermediates en route to axitinib and vortioxetine. [Link]
-
National Institutes of Health. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]
-
RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
-
PubChem. (n.d.). Ethyl 2,3-dioxoindoline-5-carboxylate. [Link]
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Application Notes & Protocols: Derivatization of Ethyl 2-oxoindoline-5-carboxylate for Structure-Activity Relationship Studies
Introduction: The 2-Oxindole Scaffold as a Privileged Structure in Drug Discovery
The 2-oxindole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent inhibitors for a variety of biological targets, most notably protein kinases.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
Ethyl 2-oxoindoline-5-carboxylate is an ideal starting material for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. It possesses three key points for chemical modification: the N1-position of the lactam, the reactive C3-methylene group, and the C5-ester functionality. Strategic derivatization at these positions allows for a systematic exploration of the chemical space around the oxindole core, providing crucial insights into the molecular interactions that govern biological activity.
This comprehensive guide provides detailed, field-proven protocols for the derivatization of ethyl 2-oxoindoline-5-carboxylate at these three key positions. We will delve into the causality behind experimental choices, provide self-validating protocols with expected characterization data, and contextualize these synthetic strategies within a typical SAR campaign aimed at developing novel kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Strategic Derivatization Points of Ethyl 2-oxoindoline-5-carboxylate
The systematic modification of the lead compound is the cornerstone of any successful SAR study. For Ethyl 2-oxoindoline-5-carboxylate, the following three positions offer strategic handles for derivatization:
-
N1-Position (Alkylation/Arylation): Substitution at the indole nitrogen can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can impact cell permeability, metabolic stability, and interactions with the target protein.
-
C3-Position (Condensation Reactions): The methylene group at the C3-position is activated by the adjacent carbonyl group, making it amenable to a variety of condensation reactions.[4] This position is often directed towards the solvent-exposed region of an enzyme's active site, and modifications here can significantly impact potency and selectivity.
-
C5-Position (Ester Hydrolysis and Amidation): The ethyl ester at the C5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This allows for the introduction of various functional groups that can form key interactions with the target protein, such as hydrogen bonds.
Figure 1: Key derivatization points on the Ethyl 2-oxoindoline-5-carboxylate scaffold for SAR studies.
Part 1: N1-Position Derivatization - N-Alkylation
Scientific Rationale: N-alkylation of the oxindole core is a fundamental strategy to modulate lipophilicity and introduce substituents that can probe specific pockets within a target's active site. The choice of alkylating agent and base is critical for achieving high yields and avoiding side reactions. Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the N-H of the oxindole, while DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[1]
Protocol 1: N-Benzylation of Ethyl 2-oxoindoline-5-carboxylate
This protocol describes a representative N-alkylation using benzyl bromide.
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxoindoline-5-carboxylate (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Add benzyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
Expected Characterization Data (for N-benzyl ethyl 2-oxoindoline-5-carboxylate):
| Data Type | Expected Values |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.35-7.20 (m, 5H, Ar-H), 7.95 (dd, 1H), 7.85 (d, 1H), 6.75 (d, 1H), 4.90 (s, 2H, N-CH₂-Ph), 4.35 (q, 2H, O-CH₂-CH₃), 3.55 (s, 2H, C3-CH₂), 1.40 (t, 3H, O-CH₂-CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175.5, 166.0, 148.0, 135.5, 131.0, 129.0, 128.0, 127.5, 125.5, 124.0, 108.5, 61.5, 44.0, 36.0, 14.5 ppm. |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₈H₁₇NO₃: 296.12, found: 296.1. |
Part 2: C3-Position Derivatization - Knoevenagel Condensation
Scientific Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that introduces an exocyclic double bond at the C3-position.[4][5] This is a key structural motif in many kinase inhibitors, including the FDA-approved drug Sunitinib. The reaction involves the condensation of the active methylene group of the oxindole with an aldehyde, typically catalyzed by a weak base like piperidine or pyrrolidine.[4] This modification allows for the introduction of a variety of aryl or heteroaryl substituents that can interact with the hydrophobic regions of the kinase active site.
Protocol 2: Knoevenagel Condensation with 4-Chlorobenzaldehyde
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate
-
4-Chlorobenzaldehyde
-
Piperidine
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-oxoindoline-5-carboxylate (1.0 eq.) and 4-chlorobenzaldehyde (1.1 eq.) in ethanol (approx. 0.3 M concentration).
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC. A precipitate of the product may form during the reaction.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure C3-substituted oxindole.
Expected Characterization Data (for (Z)-ethyl 3-((4-chlorophenyl)methylene)-2-oxoindoline-5-carboxylate):
| Data Type | Expected Values |
| Appearance | Yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 10.90 (s, 1H, NH), 8.10 (d, 1H), 7.95 (s, 1H), 7.80 (d, 2H, Ar-H), 7.75 (s, 1H), 7.60 (d, 2H, Ar-H), 7.00 (d, 1H), 4.30 (q, 2H, O-CH₂-CH₃), 1.35 (t, 3H, O-CH₂-CH₃) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~ 168.0, 165.5, 146.0, 135.0, 134.0, 133.5, 132.0, 131.0, 129.5, 126.0, 122.0, 118.0, 110.0, 61.0, 14.5 ppm. |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₈H₁₄ClNO₃: 344.07, found: 344.1. |
Part 3: C5-Position Derivatization - Hydrolysis and Amidation
Scientific Rationale: Modification at the C5-position is crucial for fine-tuning interactions within the hinge region of many kinases. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a base like lithium hydroxide (LiOH) or potassium hydroxide (KOH).[6] The resulting carboxylic acid is then activated using a peptide coupling reagent, such as HATU or EDC/HOBt, and reacted with a primary or secondary amine to form the desired amide.[7][8][9] This two-step sequence allows for the introduction of a vast array of functionalities.
Protocol 3a: Hydrolysis of Ethyl 2-oxoindoline-5-carboxylate
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-oxoindoline-5-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-oxoindoline-5-carboxylic acid.
Expected Characterization Data (for 2-oxoindoline-5-carboxylic acid):
| Data Type | Expected Values |
| Appearance | White to light-yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 12.5 (br s, 1H, COOH), 10.5 (s, 1H, NH), 7.80 (dd, 1H), 7.75 (d, 1H), 6.85 (d, 1H), 3.50 (s, 2H, C3-CH₂) ppm. |
| MS (ESI-) | m/z [M-H]⁻ calculated for C₉H₇NO₃: 176.04, found: 176.0. |
Protocol 3b: Amide Coupling with N-Ethylbenzylamine
Materials:
-
2-Oxoindoline-5-carboxylic acid
-
N-Ethylbenzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-oxoindoline-5-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add N-ethylbenzylamine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Expected Characterization Data (for N-(ethyl(benzyl))-2-oxoindoline-5-carboxamide):
| Data Type | Expected Values |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.50 (br s, 1H, NH), 7.40-7.20 (m, 7H, Ar-H), 6.80 (d, 1H), 4.60 (s, 2H, N-CH₂-Ph), 3.60 (s, 2H, C3-CH₂), 3.45 (q, 2H, N-CH₂-CH₃), 1.20 (t, 3H, N-CH₂-CH₃) ppm. |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₈H₁₈N₂O₂: 295.14, found: 295.1. |
Application in a Structure-Activity Relationship (SAR) Campaign
The protocols described above provide a robust toolkit for generating a library of Ethyl 2-oxoindoline-5-carboxylate derivatives. The following section outlines how these derivatives can be used in a typical SAR campaign for the discovery of novel VEGFR-2 inhibitors.
Figure 2: Workflow for a typical SAR campaign utilizing the derivatization of Ethyl 2-oxoindoline-5-carboxylate.
SAR Table Example for VEGFR-2 Inhibition:
The following table is a representative example of how SAR data for a series of 2-oxindole derivatives might be presented. The data illustrates how modifications at the N1, C3, and C5 positions can influence inhibitory activity against VEGFR-2.
| Compound | R¹ (N1-position) | R² (C3-substituent) | R³ (C5-substituent) | VEGFR-2 IC₅₀ (nM) |
| Lead | H | H | -COOEt | >10,000 |
| 1a | -CH₂Ph | H | -COOEt | 5,200 |
| 2a | H | =(CH)-Ph-4-Cl | -COOEt | 850 |
| 3a | H | H | -CONH-CH₂Ph | 2,500 |
| 4a | -CH₃ | =(CH)-Ph-4-Cl | -COOEt | 350 |
| 4b | H | =(CH)-Indole | -COOEt | 55 |
| 4c | H | =(CH)-Ph-4-Cl | -CONH-CH₂CH₂-Morpholine | 15 |
Interpretation of SAR Data:
-
N1-Position: Alkylation at the N1-position (e.g., compound 1a vs. Lead ) shows a modest increase in activity, suggesting this position is not critical for potent inhibition but can be used for fine-tuning.
-
C3-Position: The introduction of a substituted arylmethylene group at the C3-position (e.g., compound 2a vs. Lead ) leads to a significant increase in potency. This highlights the importance of this substituent for interaction with the enzyme's active site. Further optimization with different aromatic systems (e.g., compound 4b ) can lead to highly potent inhibitors.
-
C5-Position: Conversion of the C5-ester to an amide (e.g., compound 3a vs. Lead ) can improve activity. The choice of the amine is critical, with functionalities capable of forming favorable interactions, such as the morpholine in compound 4c , leading to a substantial enhancement in potency. The combination of optimal C3 and C5 substituents often results in the most potent compounds.
Conclusion
Ethyl 2-oxoindoline-5-carboxylate is a highly valuable and versatile starting material for the construction of diverse libraries of 2-oxindole derivatives for structure-activity relationship studies. The protocols outlined in this guide provide a robust and reliable foundation for the systematic exploration of the chemical space around this privileged scaffold. By employing these derivatization strategies in a logical and iterative manner, researchers can efficiently identify key structural features required for potent and selective biological activity, thereby accelerating the drug discovery process.
References
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
-
SAR studies of the synthesized compounds as VEGFR-2 inhibitors. ResearchGate. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. RSC Advances. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
-
Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Synthesis of Bioactive Compounds and Evaluation of Larvicidal Activity against Aedes aegypti. Journal of the Brazilian Chemical Society. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. [Link]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. ACS Chemical Neuroscience. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Molecular Diversity. [Link]
-
Ethyl 5-(benzyloxy)-1-(2-propenyl)-1H-indole-2-carboxylate. SpectraBase. [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. PubMed. [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PubMed. [Link]
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Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. The Journal of Organic Chemistry. [Link]
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Oxindole-5-carboxylic acid. Org Prep Daily. [Link]
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. [Link]
-
Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron. Beilstein Journals. [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
N-Ethylbenzylamine. PubChem. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
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Protocol for N-alkylation of Ethyl 2-oxoindoline-5-carboxylate
An Application Note and Detailed Protocol for the N-Alkylation of Ethyl 2-oxoindoline-5-carboxylate
Authored by: A Senior Application Scientist
Introduction
The 2-oxoindoline scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active compounds. Its derivatization, particularly at the N1 position, is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. This document provides a detailed protocol for the N-alkylation of ethyl 2-oxoindoline-5-carboxylate, a versatile intermediate in drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that blends procedural steps with mechanistic insights and practical considerations.
The N-alkylation of amides and lactams, such as the 2-oxoindoline core, typically proceeds via a nucleophilic substitution reaction. The acidic N-H proton is first abstracted by a suitable base to generate a resonance-stabilized anion. This nucleophilic anion then attacks an electrophilic alkylating agent, forming the new N-C bond. The choice of base and solvent is critical to ensure efficient deprotonation without promoting undesirable side reactions, such as hydrolysis of the ester moiety.
Reaction Mechanism and Key Considerations
The N-alkylation of ethyl 2-oxoindoline-5-carboxylate follows a classical SN2 pathway. The key steps are outlined below:
-
Deprotonation: The weakly acidic N-H proton of the oxindole (pKa ≈ 18 in DMSO) is removed by a base to form the corresponding nucleophilic anion. The choice of base is crucial; it must be strong enough to deprotonate the oxindole but not so strong as to cause competing reactions like ester hydrolysis. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Sodium hydride is a strong, non-nucleophilic base that offers irreversible deprotonation, driving the reaction to completion.
-
Nucleophilic Attack: The resulting oxindole anion acts as a nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide). This step proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the alkylating agent is chiral at the reaction center.
-
Product Formation: The final N-alkylated product is formed along with a salt byproduct (e.g., NaBr, NaCl).
Caption: Figure 1: General Mechanism for N-Alkylation
Experimental Protocol
This protocol details the N-alkylation of ethyl 2-oxoindoline-5-carboxylate with a generic alkyl halide (R-X) using sodium hydride as the base in dimethylformamide (DMF).
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-oxoindoline-5-carboxylate | 205.21 | 1.0 | 205 mg |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 mg |
| Alkyl Halide (R-X) | Varies | 1.1 | Varies |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Saturated aq. NH4Cl | - | - | 10 mL |
| Ethyl Acetate (EtOAc) | - | - | 20 mL |
| Brine | - | - | 10 mL |
| Anhydrous Na2SO4 or MgSO4 | - | - | As needed |
Equipment
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Standard glassware for workup and purification
Procedure
Caption: Figure 2: Experimental Workflow
-
Preparation: A 25 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: Ethyl 2-oxoindoline-5-carboxylate (205 mg, 1.0 mmol) is added to the flask, followed by anhydrous DMF (5 mL). The mixture is stirred until the solid is fully dissolved.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) is added portion-wise over 5 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. The reaction mixture is stirred at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: The alkylating agent (1.1 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-16 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the dropwise addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water (2 x 10 mL) and brine (1 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Deprotonation: Ensure the sodium hydride is fresh and the DMF is anhydrous. Water will quench the NaH.
-
Poorly Reactive Alkylating Agent: For less reactive alkylating agents (e.g., alkyl chlorides), a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added, or a more polar aprotic solvent like DMSO may be beneficial.
-
Side Reactions: If the reaction temperature is too high, side reactions may occur. Maintaining the initial deprotonation and alkylation at 0 °C is recommended.
-
-
Ester Hydrolysis: The use of stronger bases or the presence of water can lead to the hydrolysis of the ethyl ester. It is crucial to use anhydrous conditions and a non-nucleophilic base like NaH.
-
Safety:
-
Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care in a fume hood under an inert atmosphere.
-
DMF is a potential teratogen and should be handled with appropriate personal protective equipment.
-
Conclusion
This protocol provides a robust and reproducible method for the N-alkylation of ethyl 2-oxoindoline-5-carboxylate. By understanding the underlying mechanism and paying close attention to the reaction conditions, researchers can efficiently synthesize a variety of N-substituted 2-oxoindoline derivatives for applications in drug discovery and medicinal chemistry.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Application Notes and Protocols for Aldol Condensation Reactions Involving Ethyl 2-oxoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of 3-Substituted-2-Oxoindoline Scaffolds
The 2-oxoindoline core, particularly when substituted at the 3-position, is a privileged scaffold in medicinal chemistry and drug discovery. Molecules incorporating this motif exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The aldol condensation reaction of isatins, such as Ethyl 2-oxoindoline-5-carboxylate, represents a powerful and direct method for introducing carbon-carbon bonds at the C3 position, leading to the formation of 3-substituted-3-hydroxy-2-oxoindoles. These products are versatile intermediates for the synthesis of complex heterocyclic compounds and potential drug candidates.
This guide provides a detailed examination of the aldol condensation as it applies to Ethyl 2-oxoindoline-5-carboxylate. While specific literature protocols for this exact substrate are not extensively documented, this document leverages established methodologies for closely related isatin derivatives to provide robust, adaptable protocols for researchers. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure a thorough understanding of the reaction.
Mechanistic Insight: The Aldol Reaction of Isatins
The aldol reaction of isatins proceeds via the nucleophilic addition of an enolate, generated from a ketone or aldehyde, to the electrophilic C3 carbonyl group of the isatin ring.[2] The reaction can be catalyzed by either acid or base, with base catalysis being more common for this class of substrates.
The general mechanism under basic conditions involves:
-
Enolate Formation: A base abstracts an α-proton from the ketone or aldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic C3 carbonyl of the Ethyl 2-oxoindoline-5-carboxylate.
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent or a mild acid during workup, to yield the 3-substituted-3-hydroxy-2-oxoindole product.
In some cases, particularly with heating or under strongly acidic or basic conditions, the initial aldol addition product can undergo dehydration to form a 3-ylidene-2-oxoindole (an α,β-unsaturated carbonyl compound).[2]
Sources
Use of Ethyl 2-oxoindoline-5-carboxylate in the synthesis of spirooxindoles
Application Note & Protocols
Topic: Ethyl 2-oxoindoline-5-carboxylate: A Versatile Precursor for the Synthesis of Spirooxindole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The spirooxindole motif is a privileged heterocyclic framework renowned for its prevalence in natural alkaloids and its significant potential in medicinal chemistry.[1][2] This structural class is characterized by a C3-spirocyclic junction on the oxindole core, creating a rigid three-dimensional architecture ideal for interaction with biological targets. Ethyl 2-oxoindoline-5-carboxylate, a functionalized derivative of isatin, serves as an exceptionally versatile and strategic starting material for constructing diverse spirooxindole libraries. The ester functionality at the C5-position not only modulates the electronic properties of the scaffold but also provides a convenient handle for late-stage diversification. This guide details key synthetic strategies, including multicomponent [3+2] cycloadditions and cascade reactions, and provides robust, field-proven protocols for leveraging this key building block in the synthesis of complex spirooxindoles.
The Strategic Importance of Ethyl 2-oxoindoline-5-carboxylate
The reactivity of the isatin scaffold is dominated by the electrophilic nature of the C3-carbonyl group. This position is the focal point for nucleophilic attack, serving as the anchor for the construction of the spirocyclic system. In Ethyl 2-oxoindoline-5-carboxylate, the core reactivity of the C3-ketone is preserved, making it an ideal substrate for a multitude of synthetic transformations.
The key advantages of using this specific precursor are:
-
Preserved C3-Electrophilicity: The fundamental reactivity for spiro-annulation remains intact.
-
C5-Position Handle: The ethyl ester group is relatively stable under many reaction conditions but can be hydrolyzed or transformed, allowing for the introduction of amides, other esters, or different functional groups to explore structure-activity relationships (SAR).
-
Modulated Solubility and Crystallinity: The presence of the ester can improve the solubility and handling properties of intermediates and final products compared to unsubstituted isatin.
Below is a conceptual workflow illustrating the central role of Ethyl 2-oxoindoline-5-carboxylate in generating diverse spirooxindole frameworks.
Caption: Synthetic pathways from Ethyl 2-oxoindoline-5-carboxylate.
Core Synthetic Strategy: The [3+2] Cycloaddition Reaction
One of the most powerful and widely adopted methods for synthesizing spiro-pyrrolidinyl oxindoles is the 1,3-dipolar cycloaddition reaction.[3][4][5] This reaction typically involves the in situ generation of a non-stabilized azomethine ylide from the condensation of Ethyl 2-oxoindoline-5-carboxylate and an α-amino acid, which is then trapped by a dipolarophile.
Mechanism of Azomethine Ylide Formation and Cycloaddition
The reaction is initiated by the nucleophilic attack of the amino acid's nitrogen on the C3-carbonyl of the isatin derivative. Subsequent dehydration and thermal decarboxylation generate the transient azomethine ylide. This 1,3-dipole then rapidly reacts with an electron-deficient alkene (dipolarophile) to yield the spiro-pyrrolidinyl oxindole framework with high regio- and diastereoselectivity.[6]
Caption: Mechanism of [3+2] cycloaddition for spirooxindole synthesis.
Protocol 1: Synthesis of a Spiro-pyrrolidinyl Oxindole Derivative
This protocol describes a general one-pot, three-component reaction for the synthesis of a highly substituted spiro[indoline-3,2'-pyrrolidine] derivative.
Principle: An azomethine ylide is generated in situ via decarboxylative condensation of Ethyl 2-oxoindoline-5-carboxylate and sarcosine. This ylide is trapped by a chalcone derivative (an α,β-unsaturated ketone) acting as the dipolarophile to stereoselectively form the desired spiro-heterocycle.[7]
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate (1.0 mmol, 1 equiv.)
-
Sarcosine (1.2 mmol, 1.2 equiv.)
-
Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1.0 mmol, 1.0 equiv.)
-
Methanol (MeOH), reagent grade (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-oxoindoline-5-carboxylate (1.0 mmol), the selected chalcone (1.0 mmol), and sarcosine (1.2 mmol).
-
Add methanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol (2 x 5 mL).
-
If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final spirooxindole product.
Characterization:
-
¹H & ¹³C NMR: To confirm the structure and stereochemistry.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.
-
Optical Rotation: If a chiral amino acid is used to induce stereoselectivity.[7]
Expected Outcome: The reaction typically affords the desired spiro-pyrrolidinyl oxindole in good to excellent yields (65-90%) with high diastereoselectivity. The specific stereochemical outcome is dictated by the geometry of the transition state during the cycloaddition.
Core Synthetic Strategy: Multi-Component Cascade Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps.[8][9] Isatin derivatives are excellent substrates for MCRs to build diverse spirooxindole-fused heterocycles.[10][11]
Mechanism of Knoevenagel/Michael Addition/Cyclization Cascade
This strategy is often employed for the synthesis of spiro[indoline-pyran] derivatives.[12][13][14] The sequence begins with a base-catalyzed Knoevenagel condensation between Ethyl 2-oxoindoline-5-carboxylate and an active methylene compound (e.g., malononitrile). This forms a highly reactive electron-deficient alkene intermediate. A subsequent Michael addition of a 1,3-dicarbonyl compound (e.g., dimedone) to this intermediate, followed by an intramolecular cyclization and dehydration, yields the final spiro-pyran product.
Protocol 2: Synthesis of a Spiro[indoline-pyranopyrazole] Derivative
This protocol details a four-component reaction to construct a complex spirooxindole-pyranopyrazole scaffold, a structure with significant biological interest.[10]
Principle: This reaction proceeds via a cascade of reactions: formation of a pyrazolone from a β-ketoester and hydrazine, followed by a Knoevenagel condensation of the isatin derivative with malononitrile, and finally a Michael addition and cyclization involving all components, catalyzed by a mild base.
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate (1.0 mmol, 1 equiv.)
-
Malononitrile (1.0 mmol, 1 equiv.)
-
Hydrazine hydrate (1.0 mmol, 1 equiv.)
-
Ethyl acetoacetate (1.0 mmol, 1 equiv.)
-
Ethanol (EtOH), reagent grade (15 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
In a 50 mL round-bottom flask, combine Ethyl 2-oxoindoline-5-carboxylate (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Add ethanol (15 mL) followed by a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture vigorously at room temperature. A precipitate usually begins to form within 30-60 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid residue thoroughly with cold ethanol (2 x 10 mL) and then with n-hexane (1 x 10 mL) to remove any non-polar impurities.
-
Dry the product under vacuum to afford the pure spiro[indoline-pyranopyrazole] derivative. Further purification is often not necessary due to the clean nature of the precipitation.
Characterization:
-
¹H & ¹³C NMR: To confirm the complex heterocyclic structure.
-
FT-IR: To identify key functional groups (e.g., -CN, C=O, N-H).
-
HRMS: To verify the molecular formula.
Expected Outcome: This MCR is highly efficient, typically providing the desired complex spirooxindole in high yields (75-90%). The process is atom-economical and environmentally friendly, often requiring minimal purification.
Summary of Representative Data
The following table summarizes typical results for the synthesis of spirooxindoles from substituted isatins, which are directly analogous to the expected outcomes when using Ethyl 2-oxoindoline-5-carboxylate.
| Entry | Reaction Type | Key Reactants | Catalyst/Solvent | Yield (%) | Ref. |
| 1 | [3+2] Cycloaddition | Isatin, Sarcosine, Chalcone | MeOH, Reflux | 75 | [7] |
| 2 | [3+2] Cycloaddition | 5-Fluoroisatin, Proline, (E)-β-Nitrostyrene | MeOH, Reflux | 86 | [5] |
| 3 | MCR (4-component) | Isatin, Malononitrile, Hydrazine, β-Ketoester | EtOH, Piperidine | 84 | [10] |
| 4 | MCR (3-component) | Isatin, Malononitrile, Dimedone | H₂O/EtOH, L-proline | 95 | [8] |
| 5 | Tandem Michael | N-Tritylisatylidene, Enals | Organocatalyst / CH₂Cl₂ | 92 | [15] |
Conclusion
Ethyl 2-oxoindoline-5-carboxylate is a powerful and versatile building block for the synthesis of medicinally relevant spirooxindole scaffolds. Its inherent reactivity at the C3-position, combined with a functional handle for diversification at the C5-position, makes it an ideal starting material for creating complex molecular libraries. The protocols detailed herein for [3+2] cycloadditions and multi-component cascade reactions represent efficient, reliable, and high-yielding methods for accessing these valuable compounds, empowering researchers in drug discovery and chemical biology.
References
- Feng, S., & Shi, F. (2012). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications.
- Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry.
- Jacob, K. C., & Kodama, T. (2018). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. National Institutes of Health.
- Wang, J., et al. (2013). Asymmetric synthesis of spiro-epoxyoxindoles by the catalytic Darzens reaction of isatins with phenacyl bromides. PubMed.
-
Li, Y., et al. (2024). Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. The Journal of Organic Chemistry. Available at: [Link]
-
Asif, M., et al. (2021). Synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate derivatives. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2019). Superoxide-mediated, multicomponent synthesis of spirooxindole derivatives. ResearchGate. Available at: [Link]
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Asif, M., et al. (2023). Synthesis of Functionalized 2′,5‐Oxo‐spiro[furan‐2,3′‐indoline]‐3‐carboxylate Derivatives as Antiproliferative Agents. ResearchGate. Available at: [Link]
- Barakat, A., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. National Institutes of Health.
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Nasri, S., et al. (2023). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. ScienceDirect. Available at: [Link]
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Al-Ostath, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]
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Singh, P. P., et al. (2019). Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2016). Stereoselective synthesis of spirooxindole derivatives using an organocatalyzed tandem Michael-Michael reaction. PubMed. Available at: [Link]
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Tighadouini, S., et al. (2020). Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. Available at: [Link]
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Al-Mousawi, S. M., et al. (2015). Synthesis of spiro[indoline-3,4'-quinoline] derivatives 7a-c. ResearchGate. Available at: [Link]
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Padavi, S. K., et al. (2022). Synthesis of spiro[indoline‐3,4′‐pyrano[2,3‐c]pyrazole]‐3′‐carboxylate derivatives. ResearchGate. Available at: [Link]
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Molteni, G. (2021). Synthesis of spirooxindoles by [3+2] cycloadditions. ResearchGate. Available at: [Link]
-
Kakkar, S. (2023). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect. Available at: [Link]
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El-Sayed, N. N. E., et al. (2017). Scheme 12: Synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives under conventional heating conditions. ResearchGate. Available at: [Link]
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Prasad, M. S., et al. (2022). Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. ResearchGate. Available at: [Link]
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Sova, M., et al. (2018). Synthesis of spiro[pyrrolidine-oxindoles] 73, 74. ResearchGate. Available at: [Link]
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Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Ain Shams University. Available at: [Link]
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Barakat, A., et al. (2019). Synthesis of spirooxindoles 77. ResearchGate. Available at: [Link]
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Kim, S. H., et al. (2009). Spiro[pyrrolidine-2,3'-oxindole] Derivatives Synthesized by Novel Regionselective 1,3-dipolar Cycloadditions. PubMed. Available at: [Link]
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Shaabani, A., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Wang, H., et al. (2014). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. Available at: [Link]
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Ghorai, M. K., et al. (2020). Generality of the protocol for the synthesis of spirothiazolidine‐2‐thiones 2. ResearchGate. Available at: [Link]
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Almansour, A. I., et al. (2024). Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents. National Institutes of Health. Available at: [Link]
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Ragab, F. A. F., et al. (2016). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold. Semantic Scholar. Available at: [Link]
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Al-Abdullah, E. S., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Institutes of Health. Available at: [Link]
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Experimental procedure for the synthesis of Ethyl 2,3-dioxoindoline-5-carboxylate
An Application Note for the Synthesis of Ethyl 2,3-dioxoindoline-5-carboxylate
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry and drug development.[1][2] This heterocyclic compound, first identified from the oxidation of indigo, serves as a versatile precursor for a vast array of biologically active molecules.[3][4] The isatin core is found in compounds exhibiting anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][5][6] The functionalization at the C5 position, in particular with an ester group like in Ethyl 2,3-dioxoindoline-5-carboxylate, provides a key handle for further molecular elaboration, making it a valuable building block for synthesizing more complex therapeutic agents.[7]
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2,3-dioxoindoline-5-carboxylate via a modified Sandmeyer isatin synthesis. The procedure is designed for researchers in synthetic chemistry and drug discovery, offering not only a detailed methodology but also insights into the chemical principles and critical parameters that govern the reaction's success.
Reaction Principle: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classic and reliable method for preparing isatins from corresponding anilines.[3][4][8][9] The reaction proceeds in two distinct stages:
-
Formation of an Isonitrosoacetanilide Intermediate: The process begins with the reaction of a substituted aniline (in this case, ethyl 4-aminobenzoate) with chloral hydrate and hydroxylamine hydrochloride. This condensation reaction, typically performed in an aqueous solution of sodium sulfate, yields an isonitrosoacetanilide derivative.[7][10][11]
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong protic acid, most commonly concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution (cyclization) followed by dehydration to form the final 2,3-dioxoindoline (isatin) ring system.[1][10][12] The use of an aniline with an electron-withdrawing group, such as the target ethyl 4-aminobenzoate, is particularly effective for this method.[1]
The overall two-step reaction is depicted below:
Overall Reaction Scheme Step 1: Formation of Ethyl 4-(2-(hydroxyimino)acetamido)benzoate Step 2: Cyclization to Ethyl 2,3-dioxoindoline-5-carboxylate
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for the synthesis, from starting materials to the final purified product.
Caption: High-level workflow for the two-step synthesis of Ethyl 2,3-dioxoindoline-5-carboxylate.
Detailed Experimental Protocol
Safety Precautions: This procedure involves hazardous materials. Concentrated sulfuric acid is extremely corrosive and causes severe burns. Chloral hydrate is toxic and a regulated substance. Hydroxylamine is corrosive and potentially unstable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part A: Synthesis of Ethyl 4-(2-(hydroxyimino)acetamido)benzoate (Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) |
| Ethyl 4-aminobenzoate | 165.19 | 8.26 g | 0.050 |
| Chloral Hydrate | 165.40 | 9.76 g | 0.059 |
| Sodium Sulfate (anhydrous) | 142.04 | 130 g | - |
| Hydroxylamine Hydrochloride | 69.49 | 16.0 g | 0.230 |
| Hydrochloric Acid (conc.) | 36.46 | 5.4 mL | ~0.065 |
| Deionized Water | 18.02 | 200 mL | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add chloral hydrate (9.76 g) and deionized water (200 mL). Stir until fully dissolved.
-
To this solution, add anhydrous sodium sulfate (130 g) in one portion.
-
In a separate beaker, prepare a solution of ethyl 4-aminobenzoate (8.26 g) in 50 mL of warm water containing concentrated hydrochloric acid (5.4 mL).
-
Add the ethyl 4-aminobenzoate solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (16.0 g) in 50 mL of water to the reaction mixture.
-
Heat the mixture to a vigorous boil using a heating mantle. The onset of boiling should occur within approximately 30-45 minutes.[7]
-
Maintain a vigorous reflux for 2-5 minutes. During this time, the product will begin to crystallize and precipitate from the solution.[7]
-
After the brief reflux, immediately cool the flask in an ice-water bath. The product will solidify.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove residual salts.
-
Dry the pale yellow solid product in a vacuum oven at 50-60°C to a constant weight. The typical yield is 85-95%.
Part B: Synthesis of Ethyl 2,3-dioxoindoline-5-carboxylate (Final Product)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) |
| Ethyl 4-(2-(hydroxyimino)acetamido)benzoate | 236.22 | 10.0 g | 0.042 |
| Sulfuric Acid (conc., 98%) | 98.08 | 60 mL | - |
| Crushed Ice | 18.02 | 400 g | - |
Procedure:
-
Carefully add concentrated sulfuric acid (60 mL) to a 250 mL beaker or flask equipped with a magnetic stirrer and thermometer. Warm the acid to 50°C in a water bath.
-
CRITICAL STEP: Add the dry isonitrosoacetanilide intermediate (10.0 g) from Part A to the warm sulfuric acid in small portions over 15-20 minutes. Use a powder funnel or spatula for the addition. The temperature of the reaction mixture must be carefully maintained between 60°C and 70°C.[12] Use an ice-water bath for external cooling as needed to control the exothermic reaction. Do not let the temperature exceed 70°C to avoid decomposition.[12]
-
After the addition is complete, heat the resulting dark solution to 80°C and hold it at this temperature for 10 minutes to ensure the cyclization is complete.[12]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
In a large beaker (1 L), prepare a slurry of crushed ice (400 g).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A bright orange-red precipitate of the product will form immediately.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes all traces of sulfuric acid.
-
Dry the final product, Ethyl 2,3-dioxoindoline-5-carboxylate, in a vacuum oven at 60-70°C. The typical yield is 70-85%.
-
Purification (Optional): The product can be further purified by recrystallization from glacial acetic acid or an ethanol/water mixture to obtain bright, reddish-orange crystals.[12]
Conclusion
This application note details a robust and reproducible two-step synthesis of Ethyl 2,3-dioxoindoline-5-carboxylate based on the well-established Sandmeyer methodology. By carefully controlling key parameters, particularly the temperature during the acid-catalyzed cyclization, researchers can reliably obtain this valuable isatin derivative in high yield and purity. This compound serves as a critical starting material for the development of novel heterocyclic compounds with potential applications in pharmacology and materials science.
References
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Al-khuzaie, F., & Al-Safi., S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]
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Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy. [Link]
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Hewawasam, P., et al. (2005). Synthesis of Substituted Isatins. Tetrahedron Letters. Published by NIH Public Access. [Link]
-
Gund, M., et al. (2022). Isatin. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
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Name Reaction. (n.d.). Sandmeyer Isatin Synthesis. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Patel, H., et al. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Borse, K.M. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Project Report. [Link]
-
Singh, U., et al. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Garden, S. J., et al. (2005). An Improved Synthesis of Isonitrosoacetanilides. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
-
ResearchGate. (2005). Synthesis of substituted isonitrosoacetanilides. Tetrahedron Letters. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate. [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]
-
Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. [Link]
-
Al-Ostath, A., et al. (2022). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. ACS Omega. Published by NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2,3-dioxoindoline-5-carboxylate. PubChem Compound Summary for CID 12351494. [Link]
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Role of Ethyl 2-oxoindoline-5-carboxylate in the development of dual EGFR/HER-2 inhibitors
Application Notes & Protocols
Topic: A Strategic Approach to Developing Dual EGFR/HER-2 Inhibitors from an Ethyl 2-oxoindoline-5-carboxylate Scaffold
Audience: Researchers, scientists, and drug development professionals.
I. Executive Summary: The Rationale for a New Scaffold
The simultaneous inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) remains a cornerstone of targeted therapy for various solid tumors, particularly in breast and non-small cell lung cancers.[1] While foundational scaffolds like quinazoline and quinoline have led to clinically approved drugs such as Lapatinib, the continuous emergence of resistance necessitates the exploration of novel chemical matter.[2][3] This document outlines the strategic rationale and provides detailed protocols for leveraging the 2-oxoindoline core, specifically using Ethyl 2-oxoindoline-5-carboxylate as a versatile starting material, for the discovery of next-generation dual EGFR/HER-2 inhibitors.
The 2-oxoindoline moiety is a privileged structure in kinase inhibitor design, most notably found in the multi-kinase inhibitor Sunitinib.[4] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an attractive anchor. The ethyl carboxylate group at the C5 position serves as a chemically tractable handle, providing an ideal exit vector for introducing diverse functionalities aimed at occupying the solvent-exposed region of the active site, thereby enabling the fine-tuning of potency and selectivity.
II. Mechanistic Grounding: Targeting the EGFR/HER-2 Signaling Axis
EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases.[5] Ligand binding induces receptor homo- or heterodimerization, leading to the autophosphorylation of intracellular tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, triggering downstream signaling cascades critical for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7] Dual inhibitors function by competing with ATP in the kinase domain of both EGFR and HER-2, preventing this initial phosphorylation step and effectively shutting down these oncogenic signals.
III. Protocol: Synthetic Strategy for Novel Inhibitors
This section outlines a proposed, logical synthesis workflow. The causality behind this multi-step approach is to build complexity methodically from a commercially available starting material. The initial acylation and subsequent cyclization are designed to construct the core pharmacophore, while the final step allows for diversification to explore structure-activity relationships (SAR).
Workflow Overview
Step-by-Step Synthesis (Hypothetical Example)
Objective: To synthesize a library of (Z)-3-((4-(pyridin-3-yl)phenyl)amino)-1-(2-oxo-2-(R-amino)ethyl)-2-oxoindoline-5-carboxamide derivatives.
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate
-
Chloroacetyl chloride
-
Lithium hydroxide (LiOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Various primary amines (R-NH2)
-
4-(pyridin-3-yl)aniline
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Standard glassware and purification apparatus (silica gel chromatography)
Protocol:
-
N-Acylation:
-
Dissolve Ethyl 2-oxoindoline-5-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the N-acylated intermediate (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the carboxylic acid.
-
-
Amide Coupling (Library Diversification Point 1):
-
Dissolve the carboxylic acid from the previous step (1.0 eq) in DMF.
-
Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired primary amine (R-NH2, 1.1 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography to obtain the amide intermediate.
-
-
Final Condensation (Hypothetical Hinge-Binder Formation):
-
This step is conceptual, based on reactions forming similar kinase hinge-binding motifs.
-
A plausible, though unvalidated, approach would involve a condensation reaction at the C3-carbonyl of the oxoindoline core.
-
Combine the amide intermediate (1.0 eq) and a substituted aniline (e.g., 4-(pyridin-3-yl)aniline, 1.5 eq) in toluene with a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction to reflux with a Dean-Stark trap to remove water.
-
Monitor by TLC. Upon completion, cool the reaction, and purify the final product via silica gel chromatography or preparative HPLC.
-
IV. Protocols: Biological Evaluation
A tiered screening approach is essential for efficiently identifying potent and selective dual inhibitors. This process begins with biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to assess activity in a more physiologically relevant context.
Workflow for Biological Screening
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9] The luminescence signal is directly proportional to kinase activity, allowing for the quantification of inhibition.
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[8][9]
-
ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of kinase solution (EGFR or HER-2) at a pre-determined optimal concentration in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for the respective enzyme.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[9]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control, and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Anti-Proliferative Assay
Principle: This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on EGFR or HER-2 signaling. Cell viability is quantified by measuring ATP levels, which correlate with the number of metabolically active cells.[6]
Materials:
-
HER-2 overexpressing cell line (e.g., SK-BR-3)
-
EGFR-mutant/overexpressing cell line (e.g., NCI-H1975, A549)[1]
-
Appropriate cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom, white-walled plates
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the diluted compound solutions to the appropriate wells (final DMSO concentration should be <0.5%). Include vehicle control (medium with DMSO) and no-cell (medium only) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent growth inhibition and determine the GI50 (or IC50) value for each compound.
V. Data Interpretation and Structure-Activity Relationship (SAR)
The goal is to identify compounds with potent, balanced activity against both EGFR and HER-2 at the biochemical level, which translates into potent anti-proliferative effects in relevant cell lines.
Example Data Summary Table
| Compound ID | R1 Group | R2 Group | EGFR IC50 (nM) | HER-2 IC50 (nM) | SK-BR-3 GI50 (nM) | NCI-H1975 GI50 (nM) |
| Lapatinib | (Reference) | (Reference) | 8.4 | 9.4 | 15 | 25 |
| EX-01 | -CH3 | 4-pyridyl | 50 | 75 | 120 | 150 |
| EX-02 | -CH2CH2OH | 4-pyridyl | 15 | 20 | 45 | 60 |
| EX-03 | -CH2CH2OH | 3-pyridyl | 12 | 18 | 30 | 42 |
SAR Insights (Hypothetical):
-
Causality: Comparing EX-01 and EX-02 , the introduction of a hydroxyl group on the R1 side chain likely forms an additional hydrogen bond with the protein or improves solubility, enhancing potency.
-
Causality: The shift from a 4-pyridyl (EX-02 ) to a 3-pyridyl (EX-03 ) group at the R2 position may allow for a more optimal interaction within the hydrophobic pocket, leading to a modest improvement in both biochemical and cellular activity.
VI. Conclusion
Ethyl 2-oxoindoline-5-carboxylate represents a promising and under-explored starting point for the development of novel dual EGFR/HER-2 inhibitors. Its structural features provide a robust anchor for hinge-region binding, while the C5-carboxylate handle offers extensive opportunities for synthetic diversification. The protocols detailed herein provide a comprehensive framework for the synthesis, biochemical screening, and cellular characterization of compound libraries derived from this scaffold. By systematically exploring the structure-activity relationships, researchers can leverage this strategy to identify lead candidates with improved potency, selectivity, and pharmacological properties, ultimately contributing to the arsenal of targeted cancer therapies.
VII. References
-
Reaction Biology. EGFR Assays & Drug Discovery Services.[Link]
-
PubMed. Rapid screening of drug candidates against EGFR/HER2 signaling pathway using fluorescence assay.[Link]
-
PubMed. Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents.[Link]
-
National Center for Biotechnology Information. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.[Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.[Link]
-
National Center for Biotechnology Information. Assay for Isolation of Inhibitors of Her2-Kinase Expression.[Link]
-
ResearchGate. Optimization strategy for dual EGFR/HER2 inhibitors based on the structures of compound 1and 2.[Link]
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ResearchGate. Guidelines for HTRF technology in EGFR kinase assay.[Link]
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PubMed. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold.[Link]
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RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.[Link]
-
PubMed. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents.[Link]
-
National Center for Biotechnology Information. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents.[Link]
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National Center for Biotechnology Information. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.[Link]
-
National Center for Biotechnology Information. New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling.[Link]
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MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate.[Link]
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National Center for Biotechnology Information. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer.[Link]
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National Center for Biotechnology Information. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity.[Link]
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National Center for Biotechnology Information. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.[Link]
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MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).[Link]
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PubMed. New dual inhibitors of EGFR and HER2 protein tyrosine kinases.[Link]
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ACS Publications. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.[Link]
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PubMed. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study.[Link]
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ResearchGate. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).[Link]
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National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.[Link]
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PubMed. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization.[Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Ethyl 2-oxoindoline-5-carboxylate
Technical Support Center: Synthesis of Ethyl 2-oxoindoline-5-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 2-oxoindoline-5-carboxylate. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to optimize this synthesis, diagnose issues, and ensure reproducible, high-yield outcomes.
Section 1: Synthesis Strategy and Rationale
Ethyl 2-oxoindoline-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is most reliably achieved via a two-step sequence starting from the commercially available Ethyl 4-aminobenzoate. This pathway involves an initial acylation followed by an intramolecular Friedel-Crafts cyclization.
This strategy is favored for its robustness and reliance on well-understood, scalable reaction classes. The choice of a Friedel-Crafts approach is deliberate; it is a powerful C-C bond-forming reaction ideal for creating the 5-membered lactam ring of the oxindole core. However, its success is highly dependent on precise control of reaction conditions, which we will dissect in the following sections.
Common side products in the synthesis of 2-oxoindoline derivatives and their avoidance
Welcome to the Technical Support Center for 2-Oxoindoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this critical heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges and side product formations encountered in the lab through a practical, question-and-answer troubleshooting format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers. We focus on identifying the root cause of side product formation and providing actionable, field-proven strategies for avoidance.
Question 1: "My reaction is producing a significant amount of a higher molecular weight byproduct, which appears to be a dimer of my 2-oxoindoline. Why is this happening and how can I prevent it?"
Answer:
This is a classic case of oxidative dimerization, a prevalent side reaction in 2-oxoindoline chemistry. The C3 position of the oxindole ring is particularly susceptible to radical formation, leading to C-C bond formation between two molecules.
Causality: The Mechanism of Dimerization
The formation of these dimers, which can possess vicinal all-carbon quaternary centers, is often initiated under basic and/or oxidative conditions.[1][2] A plausible mechanism involves:
-
Deprotonation: A base removes the proton from the C3 position, forming an enolate.
-
Oxidation/Radical Formation: An oxidant (which can be adventitious oxygen or a reagent like iodine) facilitates a single-electron transfer (SET), generating a radical at the C3 position.
-
Radical Coupling: Two of these radicals then couple to form the C3-C3' linked dimer.
This process is particularly favored when attempting other functionalizations at the C3 position if the conditions are not carefully controlled.
Troubleshooting & Avoidance Strategies:
| Strategy | Rationale & Implementation |
| Inert Atmosphere | The most crucial step is to rigorously exclude oxygen. Run reactions under a nitrogen or argon atmosphere. Degas your solvents prior to use. |
| Control of Base | Use the minimum stoichiometric amount of a non-oxidizing base required to form the desired reactive intermediate. Strong bases like potassium tert-butoxide (KOtBu) can promote this side reaction if an oxidant is present.[1][2][3][4] |
| Choice of Oxidant | If your primary reaction requires an oxidant, select one that is less likely to promote radical pathways or carefully control its addition (e.g., slow addition via syringe pump). |
| Temperature Control | Run the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. Higher temperatures can increase the rate of radical formation. |
Question 2: "I am trying to synthesize a 3-substituted 2-oxoindoline, but I am isolating Isatin (2,3-dioxoindoline) as a major side product. What is causing this over-oxidation?"
Answer:
The conversion of a 2-oxoindoline to an isatin is an oxidation of the C3-methylene group to a carbonyl. This is a common issue when reaction conditions are too harsh or when using non-selective oxidizing agents.
Causality: The Oxidation Pathway
The C-H bond at the C3 position is activated by both the adjacent carbonyl group and the aromatic ring, making it susceptible to oxidation. Many common oxidants, including excess oxygen, peroxides, or even some metal catalysts under aerobic conditions, can facilitate this transformation.[5][6] Some synthetic routes intentionally perform this oxidation, but its appearance as a side product indicates a lack of reaction control.
Troubleshooting & Avoidance Strategies:
| Strategy | Rationale & Implementation |
| Use Milder Oxidants | If an oxidation step is part of your sequence (e.g., oxidizing an indole to a 2-oxoindoline), avoid harsh reagents like CrO3. Opt for more controlled systems like H2O2 with a suitable catalyst or Oxone.[5][7] |
| Controlled Oxidant Stoichiometry | Use only the required amount of oxidant. Over-oxidation is often a result of using a large excess. |
| In-Situ Oxidant Generation | For sensitive substrates, consider methods that generate the oxidant (like H2O2) in situ at very low concentrations. This prevents a buildup of the oxidant that could lead to side reactions.[8] |
| Reaction Monitoring | Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from being further oxidized. |
Below is a diagram illustrating the main reaction pathway and the divergence to the common dimer and isatin side products.
Caption: Divergent pathways in 2-oxoindoline synthesis.
Question 3: "My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity of my transformation?"
Answer:
Lack of regioselectivity is a frequent challenge, especially in reactions like C-H functionalization, alkylation, or acylation. The 2-oxoindoline core has several potentially reactive sites, including the C3, C4, C5, C6, C7, and N1 positions. The outcome is determined by a delicate balance of electronic and steric factors.
Causality: Competing Reactive Sites
-
C3-Position: The most common site for nucleophilic attack or enolate formation due to the adjacent electron-withdrawing carbonyl group.
-
N1-Position: The nitrogen is a nucleophile and can compete with C3-alkylation, especially with hard electrophiles.
-
Aromatic Ring (C4-C7): These positions can undergo electrophilic aromatic substitution, or in the case of directed C-H activation, can be functionalized selectively.
The regioselectivity is often dictated by the reaction mechanism. For instance, in palladium-catalyzed oxidative Heck reactions of indoles (a common precursor), the choice of ligand can completely switch the selectivity between the C2 and C3 positions.[9]
Troubleshooting & Avoidance Strategies:
| Strategy | Rationale & Implementation |
| Protecting Groups | To prevent N-alkylation when C3-alkylation is desired, protect the nitrogen with a suitable group (e.g., Boc, Ts, SEM). This is a fundamental and highly effective strategy. |
| Ligand/Catalyst Screening | In metal-catalyzed reactions, the ligand plays a pivotal role in directing the reaction to a specific site. A screening of different ligands (e.g., phosphines, N-heterocyclic carbenes, or specialized ligands like SOHP) is often necessary to achieve high regioselectivity.[9] |
| Solvent Effects | The polarity of the solvent can influence which pathway is favored. A systematic screen of solvents (e.g., THF, Dioxane, Toluene, DMF) can reveal optimal conditions. |
| Counter-ion Effects | In enolate chemistry, the nature of the counter-ion (e.g., Li+, Na+, K+) can influence the O- vs. C-alkylation ratio and other regiochemical outcomes. |
The following workflow provides a systematic approach to troubleshooting common issues in 2-oxoindoline synthesis.
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Technical Support Center: Purification of Ethyl 2-oxoindoline-5-carboxylate by Column Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Ethyl 2-oxoindoline-5-carboxylate. Recognizing the nuances of this specific separation, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating this compound with high purity using column chromatography.
Introduction
Ethyl 2-oxoindoline-5-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification via column chromatography, while routine, can present challenges related to its polarity, potential for peak tailing, and the presence of closely-related impurities. This guide is structured to provide practical, experience-driven solutions to common issues encountered during this purification process.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering step-by-step guidance to diagnose and resolve common problems.
Issue 1: Poor Separation of the Product from Impurities
Q: I'm observing overlapping peaks or poor resolution between my product and an impurity on the column. How can I improve the separation?
A: Poor separation is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Re-evaluate Your Solvent System: The polarity of the mobile phase is the most critical factor in achieving good separation.[1][2]
-
Isocratic Elution Issues: If you are using a single solvent mixture (isocratic elution) and the separation is poor, your mobile phase may be too polar, causing all components to elute too quickly. Try decreasing the polarity. For instance, if you are using a 40:60 Ethyl Acetate:Hexane mixture, try shifting to 30:70.
-
Gradient Elution Optimization: A shallow gradient can significantly enhance the resolution of closely eluting compounds.[3] If you are already using a gradient, try making it less steep. For example, instead of a 10-50% ethyl acetate gradient over 10 column volumes, try a 20-40% gradient over 20 column volumes.
-
TLC as a Predictive Tool: Always optimize your solvent system on a Thin Layer Chromatography (TLC) plate first. The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[4][5] A significant difference in the Rf values of your product and impurities on TLC is a good indicator of successful separation on the column.
-
-
Check Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad peaks and poor separation.[1][6]
-
Sample Loading Technique: Overloading the column is a common cause of poor separation.[7]
-
As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For very difficult separations, this may need to be reduced.
-
Dissolve your sample in a minimal amount of the initial mobile phase solvent or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before dry loading it onto the column.[8] This technique often results in sharper bands and better separation.[8]
-
Issue 2: The Compound is Tailing Significantly
Q: My product is eluting as a broad, tailing peak, leading to impure fractions. What causes this and how can I fix it?
A: Peak tailing is often observed with polar compounds like Ethyl 2-oxoindoline-5-carboxylate due to interactions with the stationary phase.[7]
-
Secondary Interactions with Silica Gel: The oxindole core contains a secondary amine and a ketone, which can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[7]
-
Solution: Adding a small amount of a polar modifier to your mobile phase can help to mitigate these interactions. For example, adding 0.5-1% triethylamine or acetic acid to the mobile phase can often lead to sharper peaks. Triethylamine will compete with your compound for the acidic sites on the silica, while acetic acid can protonate basic impurities, altering their retention. Always perform a small-scale test to ensure your compound is stable to these additives.
-
-
Column Overload: As mentioned previously, loading too much sample onto the column can lead to peak tailing.[7][9] Try reducing the sample load.
-
Decomposition on Silica: Some compounds are unstable on silica gel.[10]
-
Diagnosis: To check for stability, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present in the initial spot, your compound may be decomposing.
-
Solution: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[10]
-
Issue 3: The Compound Won't Elute from the Column
Q: I've run a significant volume of a highly polar solvent, but my product is not eluting. What should I do?
A: This situation suggests that your compound is very strongly adsorbed to the stationary phase.
-
Insufficiently Polar Mobile Phase: Even though you may be using what is considered a polar solvent, it may not be strong enough to elute a very polar compound.[10]
-
Compound Instability: It's possible the compound has decomposed on the column.[10] Refer to the troubleshooting steps for compound stability mentioned above.
-
Sample Precipitation: If the sample was dissolved in a strong solvent for loading and the column was started with a non-polar solvent, the compound may have precipitated at the top of the column.[13]
-
Solution: In the future, ensure the sample is soluble in the initial mobile phase or use the dry loading technique.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of Ethyl 2-oxoindoline-5-carboxylate?
A1: For normal-phase chromatography, silica gel (60-120 or 230-400 mesh) is the most common and appropriate stationary phase for the purification of oxindole derivatives.[14][15][16] Its polar nature allows for effective separation based on the polarity of the compounds.[17]
Q2: How do I select the optimal mobile phase for my column?
A2: The best practice is to first screen a variety of solvent systems using TLC.[18][19] A common starting point for compounds of moderate polarity like Ethyl 2-oxoindoline-5-carboxylate is a mixture of hexane and ethyl acetate.[20] You can then adjust the ratio of these solvents to achieve the desired separation. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, and there is a clear separation from any impurities.[4]
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range for Ethyl 2-oxoindoline-5-carboxylate (Approximate) | Recommendation |
| 80:20 | < 0.1 | Too non-polar. Increase ethyl acetate concentration. |
| 60:40 | 0.2 - 0.4 | Good starting point for column chromatography. |
| 40:60 | > 0.5 | Too polar. Decrease ethyl acetate concentration. |
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your mixture.
-
Isocratic elution (using a constant solvent composition) is simpler and is suitable if your product is well-separated from impurities on the TLC plate.
-
Gradient elution (gradually increasing the polarity of the mobile phase) is beneficial when you have a mixture of compounds with a wide range of polarities.[3] It can help to elute more polar impurities after your product has been collected, and it can also lead to sharper peaks for later-eluting compounds.
Q4: How can I visualize the compound on a TLC plate and during column chromatography?
A4: Ethyl 2-oxoindoline-5-carboxylate contains a chromophore and should be visible under a UV lamp (typically at 254 nm). You will see it as a dark spot on a fluorescent TLC plate. For colored impurities, you may be able to track their progress visually down the column.
Part 3: Experimental Protocols and Visualizations
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.[12]
-
Spot the Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Prepare Developing Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[19]
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[12] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting decision tree for poor separation.
General Column Chromatography Workflow
Caption: General workflow for column chromatography.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Agilent Technologies. (2020). Don't Lose It: Troubleshooting Separation Changes. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation? Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2016). Rapid determination of oxindole alkaloids in Cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. Retrieved from [Link]
-
PubMed. (2016). Rapid Determination of Oxindole Alkaloids in Cat's Claw by HPLC Using Ionic Liquid-Based Microwave-Assisted Extraction and Silica Monolithic Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,3-dioxoindoline-5-carboxylate. Retrieved from [Link]
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Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Repositori Universitas Andalas. (n.d.). Isolation and Characterization of Scopoletin from The Bark of fagraea ceilanica thumb and Antioxidants Tests. Retrieved from [Link]
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ResearchGate. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
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Troubleshooting low yields in the cyclization step of oxindole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yields in the Cyclization Step
Welcome to the Technical Support Center for Oxindole Synthesis. As Senior Application Scientists, we understand that while the construction of the oxindole core is a cornerstone of medicinal chemistry, the crucial cyclization step can often be a source of frustration, leading to diminished yields and project delays. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during this critical transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding low yields in oxindole cyclization reactions.
Q1: My palladium-catalyzed intramolecular Heck cyclization is giving low yields. What are the most likely causes?
Low yields in intramolecular Heck reactions for oxindole synthesis are frequently traced back to issues with the catalyst, ligands, base, or reaction conditions.[1][2]
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored correctly. Deactivated or old catalysts are a common culprit. The choice of palladium precursor can also be critical.
-
Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich anilides, bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald's biaryl phosphine ligands are often effective.[3] For other substrates, different ligands may be optimal. The Pd/ligand ratio should also be optimized.
-
Base Selection and Stoichiometry: The base is critical for the final elimination step and to neutralize any acid generated. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and stoichiometry of the base must be carefully considered, as an inappropriate base can lead to side reactions.[1]
-
Reaction Temperature: Heck reactions are often sensitive to temperature.[4] Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes provide rapid and uniform heating, improving yields.[5]
Q2: I'm attempting a radical cyclization to form a 3,3-disubstituted oxindole and my yields are poor. What should I investigate?
Radical cyclizations offer a powerful route to sterically hindered oxindoles, but their success hinges on efficient radical generation and trapping.[6][7]
-
Radical Initiator/Mediator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or mediator (e.g., a photocatalyst) are critical. Ensure the initiator is appropriate for your substrate and solvent system. In photocatalyzed reactions, the light source and wavelength are key parameters.[8]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome.[9][10] Some radical reactions proceed more efficiently in nonpolar solvents, while others require polar media. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Substrate Purity: Impurities in the starting material can quench radicals or interfere with the catalytic cycle. Re-purification of the starting N-arylacrylamide or other precursors may be necessary.[11]
-
Side Reactions: Be aware of potential side reactions, such as intermolecular reactions or premature quenching of the radical intermediate.
Q3: My final product is impure, and I'm losing a significant amount during purification. What are the best practices for purifying oxindoles?
Purification can be a major contributor to low isolated yields. Oxindoles can sometimes be challenging to purify due to their polarity and potential for isomerism.
-
Column Chromatography: This is the most common method for purifying oxindoles.[12] Careful selection of the stationary phase (silica gel is common) and eluent system is crucial. A gradual increase in eluent polarity often provides the best separation. Dry loading the crude product onto silica gel can also improve resolution.[12]
-
Crystallization: If your oxindole is a solid, crystallization can be a highly effective purification method that can also remove minor impurities.[13] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Activated Carbon Treatment: For colored impurities, treating a solution of the crude product with activated carbon can be effective.[13]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting low yields in the oxindole cyclization step.
Problem 1: Low Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, the issue likely lies with the reaction's activation energy or catalyst efficiency.
Potential Causes & Solutions
| Cause | Suggested Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for decomposition. Microwave heating can be an effective alternative for achieving higher temperatures rapidly and uniformly.[5] |
| Catalyst Inactivity | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere if it is air-sensitive. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[1][14] |
| Inappropriate Solvent | The solvent can significantly impact reaction rates and solubility.[9][10] Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetonitrile). Ensure the solvent is anhydrous, as water can inhibit some catalytic cycles. |
| Incorrect Base | The choice of base is often critical.[1] If using a weak base, consider a stronger one (e.g., from Et₃N to K₂CO₃ or Cs₂CO₃). The stoichiometry of the base may also need to be optimized. |
Problem 2: Formation of Multiple Products (Side Reactions)
The formation of significant side products is a clear indicator that alternative reaction pathways are competing with your desired cyclization.
Potential Causes & Solutions
| Cause | Suggested Solution |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period. Ensure your starting materials are pure, as impurities can catalyze decomposition.[11] |
| Intermolecular Reactions | If the concentration of your starting material is too high, intermolecular reactions may become favorable. Try running the reaction at a higher dilution. |
| Isomerization | In some cases, double bond isomerization of the starting material or product can occur.[2] This may be influenced by the catalyst, ligand, or base. Screening different reaction conditions can help to minimize this. |
| Alternative Cyclization Pathways | For substrates with multiple potential cyclization sites, the regioselectivity can be influenced by the catalyst and ligands.[3] Experiment with different catalytic systems to favor the desired cyclization. |
Problem 3: Difficulty in Product Isolation and Purification
Even with a high-yielding reaction, a challenging purification can lead to a low isolated yield.
Potential Causes & Solutions
| Cause | Suggested Solution |
| Product is Highly Polar | Highly polar oxindoles can be difficult to elute from silica gel. Consider using a more polar stationary phase (e.g., alumina) or a reverse-phase column. |
| Co-elution with Impurities | If impurities are co-eluting with your product, try a different eluent system or a different purification technique, such as crystallization.[12][13] |
| Product Instability on Silica Gel | Some oxindoles may be unstable on silica gel. If you suspect this, try to minimize the time the product is on the column and consider using a less acidic grade of silica gel. |
Experimental Workflow & Diagrams
To provide a practical context for our troubleshooting advice, we present a representative experimental protocol for a palladium-catalyzed intramolecular Heck cyclization and accompanying diagrams to visualize the key processes.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Diagram: Simplified Catalytic Cycle for Intramolecular Heck Cyclization
Caption: A simplified Heck cyclization catalytic cycle.
Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization of an N-Aryl-acrylamide
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
N-Aryl-acrylamide substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous toluene or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-aryl-acrylamide substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(t-Bu)₃ (0.10 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography.
- Google Patents. (n.d.). US5973165A - Process for preparing 2-oxindole.
- ResearchGate. (2025). Solvent‐Controlled Divergent Cyclization of 3‐Ylideneoxindoles with Ethyl 2‐Diazoacetate: Access to Spirocyclopropyl and Spiropyrazolines Oxindoles.
- ResearchGate. (n.d.). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis.
- RSC Publishing. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition.
- Oriental Journal of Chemistry. (n.d.). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model.
- PMC - NIH. (n.d.). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction.
- PMC - PubMed Central. (n.d.). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines.
- PubMed. (2023). Electrochemical Fe-catalysed radical cyclization for the synthesis of oxindoles.
- MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole.
- Semantic Scholar. (n.d.). Synthesis of oxindoles by tandem Heck-reduction-cyclization (HRC) from a single bifunctional, in situ generated Pd/C catalyst.
- Benchchem. (n.d.). optimization of reaction conditions for 7-Azaoxindole synthesis.
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
- MDPI. (n.d.). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives.
- RSC Advances (RSC Publishing). (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′-indoline].
- Wiley Online Library. (2023). Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simp.
- Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.
- ResearchGate. (n.d.). Strategies for the synthesis of 3,3′-disubstituted oxindoles.
- NIH. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.
- PMC - NIH. (n.d.). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles.
- ResearchGate. (n.d.). Intramolecular Cyclization of N -Aryl Amides for the Synthesis of 3-Amino Oxindoles | Request PDF.
- MDPI. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (n.d.). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole.
- PubMed. (n.d.). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations.
- ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles.
- RSC Advances (RSC Publishing). (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
- PMC - PubMed Central. (n.d.). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1.
- PMC - PubMed Central. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides.
- ResearchGate. (2025). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- PMC - PubMed Central. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
- ACS Publications. (2025). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins.
- Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.
- ACS Publications. (n.d.). The Chemistry of Oxindole.
- ResearchGate. (n.d.). Biocatalytic Approaches for the Synthesis of Oxindoles | Request PDF.
- NIH. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- PMC - NIH. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles.
- ResearchGate. (2025). Copper-Catalyzed N-Arylation of Oxindoles. | Request PDF.
- ACS Publications. (n.d.). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides.
- Journal of the American Chemical Society. (n.d.). The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: An Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids.
- PMC - NIH. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
- Journal of the American Chemical Society. (n.d.). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds.
Sources
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07134C [pubs.rsc.org]
- 7. Electrochemical Fe-catalysed radical cyclization for the synthesis of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]
- 14. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying crude Ethyl 2-oxoindoline-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 2-oxoindoline-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity. Here, we address common challenges encountered during recrystallization, providing field-proven insights and detailed protocols to enhance your experimental success.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the purification of Ethyl 2-oxoindoline-5-carboxylate.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities, which can depress the melting point.
-
Causality: The high temperature of the saturated solution prevents the compound from solidifying as it separates from the solvent. The molecules have too much kinetic energy to organize into a crystal lattice.
-
Immediate Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the saturation level.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[1]
-
-
Long-Term Strategy:
-
Change Solvents: Select a solvent or solvent system with a lower boiling point.
-
Preliminary Purification: If the crude material is very impure, consider passing it through a short silica plug first to remove the bulk of impurities that may be preventing proper crystallization.[2]
-
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer:
This is a common issue that usually indicates one of two things: the solution is not sufficiently saturated (too much solvent was used), or the nucleation process has not initiated.
-
Causality: Crystal formation requires both supersaturation and nucleation (the initial formation of a small seed crystal). If the concentration of the solute is below the saturation point at that temperature, it will remain in solution.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth. This is a critical step for achieving a final product with desired physical properties.[3]
-
-
Increase Concentration:
-
If nucleation techniques fail, you have likely used too much solvent.[1] Gently heat the solution to boil off a portion of the solvent (15-25%) and then allow it to cool again.
-
-
Drastic Cooling: If the above steps don't work, place the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[4]
-
Q3: My final yield is very low. Where did my product go?
Answer:
A low yield (e.g., <50%) can result from several procedural errors during the recrystallization process.
-
Potential Causes & Solutions:
-
Excess Solvent: This is the most common cause. A significant amount of your product remains dissolved in the mother liquor even after cooling.[1] To check this, take a drop of the mother liquor, place it on a watch glass, and let it evaporate. A large amount of solid residue indicates substantial product loss. You can recover some of this by concentrating the mother liquor and cooling for a second crop of crystals.
-
Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration (if performed). To prevent this, ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
-
Incomplete Transfer: Ensure all crystalline product is scraped from the flask and transferred to the filter funnel during collection. Rinsing the flask with a small amount of the cold mother liquor or a cold, poor solvent can help transfer the remaining crystals without dissolving them.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be insoluble.
-
Q4: The purified crystals are still colored. How can I get a pure white/off-white product?
Answer:
Colored impurities are common and are often highly conjugated organic molecules that are present in small amounts but have a strong chromophore.
-
Solution: The use of activated charcoal is highly effective.
-
Dissolve the crude product in the hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Adding too much will adsorb your product as well as the impurities.
-
Bring the solution back to a gentle boil for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[4]
-
Proceed with the cooling and crystallization steps as usual.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for Ethyl 2-oxoindoline-5-carboxylate?
Answer:
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][5] For Ethyl 2-oxoindoline-5-carboxylate, which is a moderately polar molecule containing both an ester and an amide-like (oxindole) functionality, a good starting point is moderately polar solvents.
A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[6] Given the ester group, ethyl acetate is a logical choice. Alcohols like ethanol or isopropanol are also excellent candidates.
The process of solvent selection is empirical. Test small amounts of your crude product in various solvents in a test tube to observe solubility when cold and hot.
Solvent Suitability Table
| Solvent | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. The hydroxyl group interacts well with the oxindole core. | May have moderate solubility even when cold, potentially reducing yield. |
| Ethyl Acetate | 77 | "Like-dissolves-like" principle due to the ethyl ester group.[6] | May be too good a solvent, requiring a co-solvent (anti-solvent) to reduce solubility. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. Can sometimes provide better crystal morphology. | Higher boiling point increases the risk of oiling out compared to ethanol. |
| Acetone | 56 | Strong solvent, good for dissolving many organics. | Low boiling point can make it difficult to maintain a high temperature during filtration. Often too volatile. |
| Water | 100 | The compound is likely poorly soluble in water, making it a potential anti-solvent in a mixed system. | Unlikely to work as a single solvent due to the organic nature of the molecule.[6] |
| Hexane/Heptane | 69 / 98 | The compound is likely insoluble. Excellent choice as an anti-solvent with ethyl acetate or ethanol. | Cannot be used as the primary solvent. |
Q2: What is a two-solvent system and when should I use one?
Answer:
A two-solvent system (or mixed-solvent system) is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[7]
You should use this method when your compound is either too soluble in all common solvents (even when cold) or too insoluble in them (even when hot). For Ethyl 2-oxoindoline-5-carboxylate, a common and effective system would be Ethyl Acetate (good solvent) and Hexane (poor solvent) .
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude Ethyl 2-oxoindoline-5-carboxylate (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and bring the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding ethanol dropwise until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal growth should begin within 5-20 minutes.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2-3 mL) to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane drop-by-drop with swirling. You will see the solution become faintly cloudy (turbid) at the point of addition. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization & Cooling: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath, as described in Protocol 1.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold mixture of ethyl acetate and hexane (e.g., 1:4 ratio) or pure cold hexane.
-
Drying: Dry the pure product under vacuum.
Process Flow Diagrams
The following diagrams illustrate the decision-making and procedural workflows for successful recrystallization.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Caption: Step-by-step workflow for the general recrystallization process.
References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Solvent Selection for Crystallization. Scribd. [Link]
-
Help! Recrystallization sources of error. Reddit r/chemhelp. [Link]
-
Recrystallization Issues. Reddit r/Chempros. [Link]
-
Crystallization Solvents. Unknown Source. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. [Link]
Sources
Improving the regioselectivity of the Fischer indole synthesis for substituted indoles
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction and encounter challenges, particularly concerning regioselectivity with substituted starting materials. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven, actionable solutions.
Section 1: FAQs - Understanding the Fundamentals of Regioselectivity
Before troubleshooting, it's crucial to understand the core principles governing the reaction's outcome.
Q1: What is the fundamental mechanism of the Fischer Indole Synthesis?
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[1][2][3] The widely accepted mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2][4]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[1][4] This step is critical for the subsequent rearrangement.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible rearrangement (similar to a Cope rearrangement) that breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl α-carbon.[1][5]
-
Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. Finally, a molecule of ammonia is eliminated to yield the stable, aromatic indole ring.[1][4]
Q2: At what stage is regioselectivity determined when using an unsymmetrical ketone?
Regioselectivity is decided during the tautomerization step. An unsymmetrical ketone (RCH₂-CO-CH₂R') can form two different enamine intermediates. The subsequent[1][1]-sigmatropic rearrangement is irreversible, so the ratio of the enamine isomers dictates the final ratio of the indole regioisomers.[4] The challenge, therefore, is to control which of the two α-carbons forms the enamine double bond.
Q3: What are the primary factors that influence which enamine isomer is favored?
There are three main competing factors:
-
Steric Hindrance: The acid catalyst and substituents on both the hydrazine and the ketone can create steric congestion. The reaction will often favor the formation of the enamine at the less sterically hindered α-carbon.[6]
-
Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine ring or the ketone can influence the stability of the transition states leading to the different enamines. For example, an electron-withdrawing group on the ketone can destabilize a potential rearrangement pathway, leading to a single regioisomer.[7][8]
-
Acid Catalyst: The nature and strength of the acid catalyst (Brønsted vs. Lewis acid) can significantly alter the reaction pathway and the resulting isomer ratio.[9][10] Some catalysts can chelate with the reactants, imposing geometric constraints that favor one isomer over another.
Section 2: Troubleshooting Guide - Common Regioselectivity Issues
This section addresses specific problems you may encounter in the lab, presented in a question-and-answer format.
Q4: My reaction with an unsymmetrical ketone yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a classic challenge. A 1:1 mixture suggests that the energetic barriers to forming either enamine intermediate are very similar. Here’s how to address this:
-
Change the Acid Catalyst: This is often the most effective first step. The choice of acid is crucial and can dramatically shift the product ratio.[9][10]
-
Brønsted Acids: Highly acidic media, like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/MeSO₃H), can favor the formation of the more thermodynamically stable enamine.[6] Studies have shown that varying the concentration of phosphoric oxide in orthophosphoric acid can systematically change the isomer ratio from 0% of one isomer to it being the major component.[10]
-
Lewis Acids: Bulky Lewis acids like ZnCl₂ or FeCl₃ can introduce a steric bias. They coordinate to the hydrazone, and their size can block one of the α-carbons, thereby directing tautomerization to the less hindered side.[4][11]
-
-
Modify the Solvent: While often considered to have a weaker influence than the catalyst, the solvent can play a role.[11] Switching from a non-polar solvent like toluene to a more polar one like acetic acid or an ionic liquid can alter the transition state energies and may improve selectivity.[12]
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can amplify small energetic differences between the two competing pathways, potentially favoring the formation of the kinetically controlled product.
Q5: I'm using a methyl ketone (R-CO-CH₃) and expected the indole with the substituent at the 2-position, but I'm getting the 3-methyl isomer. Why is this happening and how can I fix it?
This indicates that enamine formation is occurring at the methyl group rather than the more substituted α-carbon. This is often governed by a combination of acid strength and sterics.
-
The Cause: While one might expect the more substituted (Zaitsev-like) enamine to form, very strong and harsh acidic conditions can sometimes favor the less substituted (Hofmann-like) enamine. Furthermore, if the 'R' group is particularly bulky, steric hindrance will strongly favor proton loss from the less hindered methyl group.
-
The Solution - Eaton's Reagent: For methyl ketones, using Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to provide unprecedented regiocontrol, strongly favoring the formation of the 3-unsubstituted indole (cyclization via the CH₂R group).[6] The high acidity of this medium is a key factor in directing this selectivity.[6] If the reagent's harshness causes decomposition, diluting it in sulfolane or dichloromethane can mitigate side reactions while preserving selectivity.[6]
Q6: I have an electron-withdrawing group on my phenylhydrazine. The reaction is clean but gives only one isomer. Why?
This is a case of electronically controlled regioselectivity. Computational studies have shown that electron-withdrawing groups can significantly destabilize one of the two possible[1][1]-sigmatropic rearrangement transition states.[7][8] This makes the alternative pathway so energetically favorable that, for all practical purposes, only a single regioisomer is formed.[7][8][13] This is an excellent example of how substrate electronics can be leveraged for complete regiocontrol.
Q7: My reaction is failing completely or giving very low yields with significant byproduct formation. What are the likely causes?
Complete failure often points to a competing decomposition pathway.
-
Unfavorable Substituents: Strong electron-donating groups (like amino or indolyl groups) on the carbonyl-derived portion of the hydrazone can overly stabilize the intermediate.[14][15] This stabilization can cause the N-N bond to cleave heterolytically, a competing side reaction that forms byproducts like aniline instead of proceeding through the required sigmatropic rearrangement.[14][15] This is a known reason for the failure of synthesizing 3-aminoindoles via the classical Fischer method.[16]
-
Inappropriate Carbonyl Partner: The Fischer indole synthesis generally fails with acetaldehyde, meaning the parent indole cannot be synthesized directly.[16] The workaround is to use pyruvic acid, which forms 2-indolecarboxylic acid, followed by a separate decarboxylation step to yield indole.[4][16]
-
Harsh Conditions: If the catalyst is too strong or the temperature is too high, the starting materials or the indole product itself (which can be sensitive to strong acids) may decompose. If you suspect decomposition, try using a milder catalyst (e.g., p-toluenesulfonic acid instead of PPA) or lowering the temperature.
Section 3: Data Presentation & Visualization
Factors Influencing Regioselectivity
The logical flow determining the final product mixture is outlined below. The key branching point is the formation of the enamine.
Caption: Control of regioselectivity in the Fischer Indole Synthesis.
Impact of Acid Catalyst on Isomer Ratio
The choice of acid catalyst can have a profound impact on the distribution of indole isomers. The following table summarizes representative data from the literature for the cyclization of isopropyl methyl ketone phenylhydrazone.
| Ketone | Acid Catalyst | Product Ratio (Isomer 1 : Isomer 2) | Total Yield (%) | Reference |
| Isopropyl methyl ketone | 90% (w/w) H₃PO₄ | 100 : 0 | - | [10][17] |
| Isopropyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | 25 : 75 | - | [10][17] |
| Isopropyl methyl ketone | Acetic Acid/HCl | - | 30 | [17][18] |
| Isopropyl methyl ketone | Citric Acid (in Ethanol) | - | 81 | [17] |
Note: Isomer 1 corresponds to cyclization onto the methyl group, and Isomer 2 corresponds to cyclization onto the isopropyl group.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis Using ZnCl₂
This protocol describes a common method using a Lewis acid catalyst, which often provides good yields and can influence regioselectivity through steric effects.
Workflow Diagram
Caption: Experimental workflow for a typical Fischer Indole Synthesis.
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Unsymmetrical ketone (1.0 - 1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq)
-
Solvent (e.g., Toluene, Acetic Acid, or Xylene)
-
Standard glassware for reflux, inert atmosphere setup (optional but recommended)
Procedure:
-
Hydrazone Formation (Optional In-Situ): In a round-bottom flask equipped with a reflux condenser, dissolve the arylhydrazine (1.0 eq) and the ketone (1.1 eq) in glacial acetic acid.[4]
-
Heat the mixture at 60-80 °C for 1 hour to form the hydrazone in situ. In many cases, the hydrazone can be formed and cyclized in one pot.[4]
-
Cyclization: Cool the mixture slightly and add anhydrous zinc chloride (1.5 eq) portion-wise. Caution: The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazone is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) until it is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers and other impurities.
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904-5909. Available from: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available from: [Link]
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Library of Medicine. Retrieved from [Link]
-
Scite. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from [Link]
-
Ghasemzadeh, M. A., & Nezam, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54681-54705. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-452. Available from: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
Abdolhamid, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2501. Available from: [Link]
-
SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Library of Medicine. Retrieved from [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5445-5452. Available from: [Link]
-
National Institutes of Health (NIH). (2011). Why Do Some Fischer Indolizations Fail?. National Library of Medicine. Retrieved from [Link]
-
ACS Publications. (n.d.). Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]
-
ResearchGate. (2007). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. Retrieved from [Link]
Sources
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- 5. testbook.com [testbook.com]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Efficient Synthesis of Ethyl 2-oxoindoline-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-oxoindoline-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your synthetic protocols, improve yields, and troubleshoot effectively.
Introduction
Ethyl 2-oxoindoline-5-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. The efficiency of its synthesis is paramount. The most common synthetic strategies involve intramolecular cyclization reactions, where catalyst selection is critical for success. This guide provides in-depth, experience-based insights into catalyst selection and troubleshooting for this specific synthesis.
Part 1: Catalyst Selection - Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing Ethyl 2-oxoindoline-5-carboxylate?
The synthesis of the oxindole core, including Ethyl 2-oxoindoline-5-carboxylate, typically relies on intramolecular cyclization. The two dominant catalytic approaches are:
-
Acid Catalysis (e.g., Friedel-Crafts type reactions): This is a widely used method that involves the cyclization of a suitable precursor, often an α-chloroacetanilide derivative, in the presence of a Lewis or Brønsted acid. The acid activates the substrate, facilitating the intramolecular electrophilic aromatic substitution.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination/Cyclization: This modern approach involves the intramolecular α-arylation of an amide. It offers high functional group tolerance and often proceeds under milder conditions compared to traditional acid catalysis.[3]
Q2: How do I choose between an acid catalyst and a palladium catalyst?
Your choice depends on several factors, including the specific substrate, desired reaction conditions, and available resources.
-
Choose Acid Catalysis when:
-
Choose Palladium Catalysis when:
-
Your substrate has sensitive functional groups that are incompatible with strong acids.[6]
-
You require milder reaction conditions.
-
You are aiming for high yields and selectivity with complex molecules. Buchwald and Hartwig's work demonstrated that a combination of a palladium source like Pd(OAc)₂ and a specific phosphine ligand can be highly effective.[3]
-
Q3: Are there other catalytic systems I should consider?
Yes, beyond the main two, other metals and organocatalysts have been employed for oxindole synthesis, although they are less common for this specific carboxylate derivative. These include catalysts based on Rhodium, Copper, and Gold, which are often used for more complex, asymmetric syntheses of substituted oxindoles.[7] Biocatalytic approaches are also an emerging area of interest.[8]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of Ethyl 2-oxoindoline-5-carboxylate.
Scenario 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can be frustrating and often point to issues with reaction conditions, reagents, or the catalyst itself.[6][9]
A: Potential Causes & Solutions:
-
Poor Catalyst Activity:
-
Acid Catalysts (e.g., AlCl₃, FeCl₃): These are highly sensitive to moisture. Ensure you are using anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] The quality of the Lewis acid is also crucial; use a freshly opened bottle or a properly stored reagent.
-
Palladium Catalysts: The phosphine ligand can degrade through oxidation. Ensure ligands are stored under an inert atmosphere. The choice of ligand is also critical; for α-arylation of amides, bulky, electron-rich phosphine ligands are often required.[3]
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: For acid-catalyzed cyclizations, the temperature needs to be carefully controlled. Too low, and the reaction may not proceed; too high, and you risk decomposition and side-product formation.[10] A systematic temperature screen is advisable.
-
Reaction Time: Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9]
-
-
Impure Starting Materials:
-
Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions.[6] Ensure the purity of your precursors through techniques like recrystallization or column chromatography.
-
Scenario 2: Formation of Multiple Products/Impurities
Q: My analytical data (NMR, LC-MS) shows several side products. What are they and how can I suppress their formation?
The formation of multiple products often indicates a lack of selectivity in the reaction.
A: Common Side Products & Prevention Strategies:
-
Regioisomers:
-
In Friedel-Crafts type reactions, if there are multiple possible sites for intramolecular cyclization, you may get a mixture of regioisomers. The selectivity is governed by the electronic and steric properties of the aromatic ring.
-
Solution: Choosing a more selective catalytic system, like a palladium-catalyzed route, can often improve regioselectivity.[4]
-
-
Poly-acylation/alkylation Products:
-
While less common in intramolecular reactions, intermolecular side reactions can occur at high concentrations, leading to dimers or polymers.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization.
-
-
Decomposition Products:
-
Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the decomposition of your starting material or product.
-
Solution: Lowering the reaction temperature or using a milder catalyst system can mitigate decomposition.[6]
-
Data Summary: Catalyst System Comparison
| Catalyst System | Typical Catalyst | Temperature | Pros | Cons |
| Acid Catalysis | AlCl₃, FeCl₃, H₂SO₄ | 0°C to 100°C | Inexpensive, readily available catalysts.[5] | Harsh conditions, moisture sensitive, lower functional group tolerance.[2] |
| Palladium Catalysis | Pd(OAc)₂, P(tBu)₃ | Room Temp to 110°C | Mild conditions, high functional group tolerance, high selectivity.[3] | More expensive, air-sensitive ligands. |
Part 3: Visual Guides & Protocols
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in your synthesis.
Caption: Mechanism of acid-catalyzed oxindole formation.
Experimental Protocol: Palladium-Catalyzed Intramolecular α-Arylation
This protocol is adapted from established methodologies for Buchwald-Hartwig amination. [3] Materials:
-
Appropriate α-chloro-N-arylacetamide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the α-chloro-N-arylacetamide precursor (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(tBu)₃ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous toluene via syringe, followed by the addition of sodium tert-butoxide (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-oxoindoline-5-carboxylate.
References
-
Bisai, A., et al. (2012). Lewis acid-catalyzed Friedel–Crafts alkylation of 3-hydroxy-2-oxindoles with electron-rich phenols. National Institutes of Health. Available at: [Link]
-
Badillo, J.J., et al. (2010). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. National Institutes of Health. Available at: [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]
-
Boddy, A.J., & Bull, J.A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Biocatalytic Approaches for the Synthesis of Oxindoles. ResearchGate. Available at: [Link]
-
Li, J., et al. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. (2022). YouTube. Available at: [Link]
-
Hennessy, E.J., & Buchwald, S.L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization for the Synthesis of Oxindoles. Journal of the American Chemical Society. Available at: [Link]
-
Noland, W.E., & Baude, F.J. (1963). Ethyl indole-2-carboxylate. Organic Syntheses. Available at: [Link]
-
Campaigne, E., & Lake, R.D. (1959). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Scheme and mechanism of indole cyclization reaction. ResearchGate. Available at: [Link]
-
Rokade, B.V., & Guiry, P.J. (2020). Synthesis of α-Aryl Oxindoles by Friedel-Crafts Alkylation of Arenes. The Journal of Organic Chemistry. Available at: [Link]
-
Cheng, C., Ma, X., & Wei, Z. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Bismillah, A.N., et al. (2019). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
-
Wang, C., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Z., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Available at: [Link]
-
White, B.D., & Wehrli, P.A. (1973). Ethyl pyrrole-2-carboxylate. Organic Syntheses. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
-
ChemistryViews. (2014). Iron Catalysis for Quinoline Synthesis. ChemistryViews. Available at: [Link]
Sources
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- 4. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
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- 7. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
Technical Support Center: Monitoring Ethyl 2-oxoindoline-5-carboxylate Synthesis by TLC
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) for monitoring the synthesis of Ethyl 2-oxoindoline-5-carboxylate. The content is structured to address common challenges and provide practical, field-proven solutions to ensure reliable and reproducible results.
Introduction to the Synthesis and Monitoring Strategy
The synthesis of Ethyl 2-oxoindoline-5-carboxylate, a valuable scaffold in medicinal chemistry, is commonly achieved through the reductive cyclization of a substituted nitroaromatic precursor, such as Diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate. This transformation involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization to form the desired oxindole ring system.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction.[1] It allows for rapid, qualitative analysis of the reaction mixture, enabling the visualization of the consumption of the starting material, the appearance of the product, and the potential formation of intermediates or byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the synthesis of Ethyl 2-oxoindoline-5-carboxylate?
A1: An excellent starting point for developing your TLC mobile phase is a mixture of a non-polar and a moderately polar solvent.[1] A common and effective combination is Hexane:Ethyl Acetate . A typical starting ratio would be 7:3 (v/v) . This can be adjusted based on the observed separation. The goal is to have the starting material (less polar) with an Rf value of approximately 0.6-0.7 and the product (more polar) with an Rf value of 0.2-0.3 for optimal resolution.
Q2: How can I visualize the spots on the TLC plate? My compounds are not colored.
A2: Ethyl 2-oxoindoline-5-carboxylate and its precursors contain aromatic rings and conjugated systems, making them visible under UV light (254 nm).[3] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light, and UV-active compounds will appear as dark spots.[3] This is a non-destructive method and should be your primary visualization technique. For enhanced or secondary visualization, you can use an iodine chamber, where spots will appear as brown or yellow-brown stains.[3] A potassium permanganate (KMnO₄) stain is also effective for visualizing compounds that can be oxidized, appearing as yellow spots on a purple background.
Q3: I see a streak from the baseline to the solvent front in my reaction mixture lane. What does this mean?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[4] Try diluting your reaction mixture aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting.
-
High Polarity of the Sample: If the reaction mixture is highly polar, it may not move effectively in the chosen mobile phase. You may need to increase the polarity of your eluent.
-
Acidic or Basic Nature of Compounds: The oxindole product has a lactam proton that can be slightly acidic, and the amino intermediate is basic. These can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (e.g., 0.5-1%) can improve spot shape.[5]
Q4: My starting material and product spots are too close together (low ΔRf). How can I improve the separation?
A4: To improve the separation between spots with similar Rf values, you need to adjust the polarity of the mobile phase. If the spots are clustered at a high Rf, your mobile phase is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If they are clustered at a low Rf, the mobile phase is not polar enough; increase the proportion of the polar solvent.[5] Experiment with different solvent systems. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of methanol can significantly alter the selectivity of the separation.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the TLC analysis of your reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Spots Visible Under UV Light | 1. Sample is too dilute.[4] 2. The compound is not UV-active (unlikely for this synthesis). 3. The solvent level in the developing chamber was above the spotting line.[4] | 1. Concentrate the aliquot taken from the reaction mixture or spot multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Use a chemical stain for visualization (e.g., iodine vapor or potassium permanganate). 3. Ensure the spotting line on your TLC plate is always above the solvent level in the chamber. |
| Spots are Elongated or "Tailing" | 1. Sample is too concentrated. 2. The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).[5] 3. The TLC plate was not fully dried before development. | 1. Dilute your sample before spotting. 2. Add a modifier to your mobile phase. For the amino intermediate, a small amount of triethylamine (0.5%) can help. For the slightly acidic oxindole product, a trace of acetic acid might improve the spot shape. 3. Ensure the solvent from spotting has completely evaporated before placing the plate in the developing chamber. |
| The Solvent Front is Uneven | 1. The bottom of the TLC plate is not level in the developing chamber. 2. The developing chamber was not properly sealed, allowing for uneven solvent evaporation. 3. The edge of the TLC plate is touching the filter paper or the side of the chamber.[4] | 1. Ensure the plate is placed flat on the bottom of the chamber. 2. Make sure the chamber is securely covered. Saturating the chamber atmosphere with solvent vapor by lining it with filter paper can also help. 3. Position the plate in the center of the chamber, away from the walls and any filter paper. |
| Unexpected Spots Appear | 1. Formation of a reaction intermediate or byproduct. 2. Contamination of the sample or TLC plate.[4] 3. Decomposition of a compound on the silica gel. | 1. This is the primary purpose of TLC monitoring! Track the appearance and disappearance of these spots over time to understand the reaction progress. 2. Handle TLC plates by the edges to avoid transferring oils from your fingers. Use clean capillary tubes for spotting. 3. To test for on-plate decomposition, run a 2D TLC. Spot the sample in one corner, develop the plate, then rotate it 90 degrees and develop again in the same solvent system. If all spots appear on the diagonal, the compounds are stable. Off-diagonal spots indicate decomposition. |
Experimental Protocols
Protocol 1: Preparation and Elution of the TLC Plate
-
Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "SM" for Starting Material, "Co" for Co-spot, and "RM" for Reaction Mixture.
-
Spot the Plate:
-
Dissolve a small amount of your starting material (Diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate) in a volatile solvent like ethyl acetate.
-
Using a clean capillary tube, apply a small spot of this solution to the "SM" and "Co" lanes.
-
Withdraw a small aliquot from your reaction vessel. Dilute it with ethyl acetate.
-
Using a new capillary tube, spot the diluted reaction mixture onto the "RM" and "Co" lanes (spotting directly on top of the dried SM spot in the "Co" lane).
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.
Protocol 2: Visualization of the TLC Plate
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). The plate will fluoresce green, and UV-active compounds will appear as dark spots. Gently circle the visible spots with a pencil.
-
Iodine Staining (Optional): Place the TLC plate in a sealed chamber containing a few crystals of iodine. The spots will gradually turn brown. Remove the plate and circle the spots, as they will fade over time.
-
Potassium Permanganate Staining (Optional): Prepare a solution of potassium permanganate. Briefly dip the TLC plate into the solution, then gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.
Visualizing the Reaction Progress
TLC Workflow Diagram
Caption: Workflow for monitoring the reaction by TLC.
Interpreting the TLC Plate
The progression of the reductive cyclization can be monitored by observing the changes in the TLC plate over time.
Caption: Idealized TLC plates at different reaction times.
-
At Time = 0: The reaction mixture (RM) lane shows only the starting material spot (red), which aligns with the starting material (SM) lane and the co-spot (Co) lane.
-
Intermediate Time: A new, more polar spot, corresponding to the product (P, green), appears in the RM lane at a lower Rf. The intensity of the starting material spot in the RM lane has decreased. The co-spot lane shows both the SM and P spots.
-
Reaction Completion: The starting material spot is completely absent from the RM lane, and only the product spot is visible. The co-spot lane confirms the identity of the remaining upper spot as the starting material.
By adhering to these guidelines and troubleshooting steps, researchers can effectively and accurately monitor the synthesis of Ethyl 2-oxoindoline-5-carboxylate, leading to optimized reaction conditions and successful outcomes.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
- Hidayatullah, et al. (2018). Analysis of n-Hexane, Ethyl Acetate and Water Extracts of Eurya acuminata DC. Leaves using TLC Method. Journal of Pharmacognosy and Phytochemistry.
- Bationo, et al. (2019). Phytochemical screening and thin layer chromatography of extracts of Saba senegalensis (A.DC.) Pichon (Apocynaceae) leaves and stem barks. Journal of Pharmacognosy and Phytochemistry.
-
University of Rochester. (2026). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester. (2026). TLC Tips. Department of Chemistry. Retrieved from [Link]
-
Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
Sources
Challenges in the scale-up of Ethyl 2-oxoindoline-5-carboxylate synthesis
Welcome to the dedicated technical support resource for the synthesis and scale-up of Ethyl 2-oxoindoline-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the successful and scalable synthesis of your target compound.
I. Overview of Synthetic Strategies
The synthesis of Ethyl 2-oxoindoline-5-carboxylate can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scale of production, and desired purity profile. Two of the most common and logical pathways are:
-
The Japp-Klingemann/Fischer Indole Synthesis Route: This classical approach involves the formation of a hydrazone intermediate from a diazonium salt and a β-ketoester, followed by an acid-catalyzed cyclization to form the oxindole core. This route is highly versatile for creating substituted indoles.
-
The Reductive Cyclization Route: This strategy typically starts with a suitably substituted nitro-aromatic compound which undergoes reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.
This guide will focus on providing detailed support for both of these synthetic pathways, as they represent the most likely methods to be employed in both laboratory and industrial settings.
II. Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions that arise during the synthesis of Ethyl 2-oxoindoline-5-carboxylate.
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both the Japp-Klingemann/Fischer Indole and the Reductive Cyclization routes have been successfully scaled. However, the Reductive Cyclization pathway is often preferred for large-scale manufacturing due to typically fewer synthetic steps and potentially more readily available starting materials. The Japp-Klingemann reaction, while powerful, involves the generation and handling of diazonium salts, which can present safety and stability challenges on a larger scale. Careful process safety assessments are crucial for this route.
Q2: What are the most critical parameters to control during the synthesis?
A2: Across both primary synthetic routes, several parameters are critical for success:
-
Temperature Control: Many of the reaction steps are exothermic. Inadequate temperature control, especially during scale-up, can lead to the formation of impurities and, in some cases, runaway reactions.
-
pH Control: The pH of the reaction medium is crucial for both the Japp-Klingemann reaction and the subsequent Fischer indole cyclization, as well as for the work-up and isolation of the product.
-
Purity of Starting Materials: The presence of impurities in the starting materials can lead to the formation of difficult-to-remove side products, impacting the final purity of the Ethyl 2-oxoindoline-5-carboxylate.
-
Inert Atmosphere: For reactions involving sensitive reagents, such as certain reducing agents, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation and side reactions.
Q3: How can I effectively purify the final product?
A3: Ethyl 2-oxoindoline-5-carboxylate is a crystalline solid. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane mixtures. For material that is difficult to crystallize due to impurities, column chromatography on silica gel can be employed, although this is less practical for very large quantities. Slurrying the crude product in a solvent that dissolves the impurities but not the product can also be an effective purification strategy.
III. Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of Ethyl 2-oxoindoline-5-carboxylate, their probable causes, and recommended solutions.
Problem 1: Low Yield in the Japp-Klingemann Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the starting aniline is fully dissolved and the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm a slight excess of nitrous acid. |
| Decomposition of Diazonium Salt | Use the diazonium salt solution immediately after preparation. Avoid allowing the temperature to rise above 10 °C. |
| Incorrect pH for Coupling | The coupling reaction with the β-ketoester is pH-sensitive. Maintain the pH in the recommended range (typically weakly acidic to neutral) by using an appropriate buffer or base. |
| Side Reactions of the β-ketoester | Ensure the β-ketoester is of high purity. Self-condensation can occur under basic conditions. Add the diazonium salt solution to the β-ketoester solution to maintain a low concentration of the diazonium salt. |
Problem 2: Inefficient Fischer Indole Cyclization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) are critical. The optimal catalyst and concentration may need to be determined empirically for your specific substrate. |
| Reaction Temperature Too Low or Too High | Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product. Monitor the reaction by TLC or HPLC to determine the optimal temperature and reaction time. |
| Presence of Water | Ensure anhydrous conditions if the chosen acid catalyst is sensitive to moisture. |
| Formation of Isomeric Products | The Fischer indole synthesis can sometimes yield regioisomers. Careful control of reaction conditions, particularly the acid catalyst and temperature, can help to improve selectivity. |
Problem 3: Challenges in Reductive Cyclization
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of the Nitro Group | Ensure the reducing agent is active and used in sufficient stoichiometric excess. For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation. |
| Failure of Cyclization | The cyclization step can be sensitive to the reaction conditions. After the reduction of the nitro group, adjustment of the pH or temperature may be necessary to promote the intramolecular condensation. |
| Formation of Polymeric Byproducts | Over-reduction or harsh reaction conditions can sometimes lead to the formation of polymeric materials. Control the reaction temperature and stoichiometry of the reducing agent carefully. |
Problem 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil and Does Not Crystallize | The presence of impurities can inhibit crystallization. Try to purify a small sample by column chromatography to obtain a seed crystal. Experiment with a variety of solvent systems for crystallization. |
| Product Co-elutes with Impurities During Chromatography | Experiment with different solvent systems for chromatography, varying the polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is Contaminated with Starting Materials | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature, or add more of the limiting reagent. |
IV. Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of Ethyl 2-oxoindoline-5-carboxylate via two different routes.
Route 1: Japp-Klingemann/Fischer Indole Synthesis
This route involves three main stages: diazotization, Japp-Klingemann coupling, and Fischer indole cyclization.
-
To a stirred solution of ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
-
In a separate vessel, dissolve diethyl malonate (1.1 equivalents) in ethanol and cool to 0-5 °C.
-
Slowly add a solution of sodium ethoxide in ethanol until the pH is approximately 5-6.
-
To this solution, add the freshly prepared diazonium salt solution from Step 1 dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).
-
Acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone intermediate.
-
To the crude hydrazone from Step 2, add a suitable acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid and ethanol.
-
Heat the mixture to 80-100 °C for 2-6 hours, monitoring the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The crude product will precipitate. Collect the solid by filtration and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure Ethyl 2-oxoindoline-5-carboxylate.
Route 2: Reductive Cyclization
This route involves the synthesis of a substituted nitro-aromatic precursor followed by reductive cyclization.
-
To a solution of a suitable starting material like 4-chloro-3-nitrobenzoic acid, first perform an esterification to get ethyl 4-chloro-3-nitrobenzoate.
-
In a separate flask, prepare the sodium salt of diethyl malonate by reacting diethyl malonate with sodium ethoxide in ethanol.
-
Add the ethyl 4-chloro-3-nitrobenzoate to the solution of sodium diethyl malonate and heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)malonate.
-
Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include iron powder in acetic acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
If using iron, heat the mixture to reflux and monitor the reaction by TLC. For catalytic hydrogenation, the reaction is typically run at room temperature under a positive pressure of hydrogen.
-
Upon completion of the reduction and cyclization, filter the reaction mixture to remove the catalyst or any insoluble iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
V. Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Ethyl 2-oxoindoline-5-carboxylate.
| Parameter | Route 1: Japp-Klingemann/Fischer Indole | Route 2: Reductive Cyclization |
| Key Starting Materials | Ethyl 4-aminobenzoate, Diethyl malonate | 4-Chloro-3-nitrobenzoic acid, Diethyl malonate |
| Key Reagents | Sodium nitrite, HCl, Sodium ethoxide, Polyphosphoric acid | Sodium ethoxide, Iron powder/Acetic acid or H₂/Pd-C |
| Typical Reaction Temperature | 0-100 °C | 25-100 °C |
| Typical Reaction Time | 6-12 hours | 4-10 hours |
| Expected Yield | 60-75% | 70-85% |
| Purity (after recrystallization) | >98% | >98% |
VI. Visualizations
The following diagrams illustrate the synthetic workflows and a troubleshooting decision tree.
Caption: Synthetic workflow for Route 1: Japp-Klingemann/Fischer Indole Synthesis.
Caption: Synthetic workflow for Route 2: Reductive Cyclization.
Caption: Decision tree for troubleshooting common issues in the synthesis.
VII. References
-
Japp, F. R.; Klingemann, F. (1887). "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft. 20 (2): 2942–2944. [Link]
-
Fischer, E.; Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft. 16 (2): 2241–2245. [Link]
-
Sundberg, R. J. (2002). Indoles. Academic Press. [Link]
-
Caddick, S.; Haynes, A. K.; Judd, D. B.; Williams, M. R. V. (2002). "The Fischer Indole Synthesis". In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Reissert, A. (1904). "Ueber die Einführung der Carboxylgruppe in den Benzolkern. (II. Abhandlung.)". Berichte der deutschen chemischen Gesellschaft. 37 (3): 3708–3720. [Link]
-
Sandmeyer, T. (1884). "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft. 17 (2): 1633–1635. [Link]
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. [Link]
Removal of unreacted starting materials from Ethyl 2-oxoindoline-5-carboxylate product
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from the final product, Ethyl 2-oxoindoline-5-carboxylate. As a crucial intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude Ethyl 2-oxoindoline-5-carboxylate?
The identity of contaminants is intrinsically linked to the synthetic route employed. A prevalent and efficient method for synthesizing the oxindole core is the palladium-catalyzed cyclization of α-chloroacetanilides.[1] A common variation involves the reaction between an aniline derivative and a reagent like diethyl oxalate, followed by cyclization.
For the synthesis of Ethyl 2-oxoindoline-5-carboxylate, a likely pathway involves the reaction of Ethyl 4-aminobenzoate with Diethyl oxalate .
Therefore, the primary starting materials you should expect to find in your crude product are:
-
Ethyl 4-aminobenzoate: A basic and relatively polar solid.
-
Diethyl oxalate: A neutral, high-boiling liquid ester.[2][3][4][5][6]
Understanding the properties of these contaminants is the first step in designing a rational purification strategy.
| Compound | Structure | Molar Mass ( g/mol ) | Key Physicochemical Properties |
| Ethyl 4-aminobenzoate | 165.19 | White solid, M.P. 88-92°C.[7][8] Basic due to the aniline moiety. Soluble in organic solvents, sparingly soluble in water.[9] | |
| Diethyl oxalate | 146.14 | Colorless liquid, B.P. 185-186°C.[2][5][6] Neutral. Miscible with common organic solvents, slightly soluble in water.[3][6] | |
| Ethyl 2-oxoindoline-5-carboxylate (Product) | ![]() | 205.21 | Solid. The oxindole NH is weakly acidic. |
Q2: How can I quickly check the purity of my crude product and identify the contaminants?
Thin-Layer Chromatography (TLC) is the most efficient initial step. It provides a rapid, qualitative assessment of your mixture's complexity and helps in optimizing solvent systems for column chromatography.[10][11]
Expert Tip: The key is to choose a mobile phase that provides good separation between your product and the starting materials. The product, with its polar lactam ring, is expected to be more polar than the starting materials.
Protocol: Analytical TLC for Purity Assessment
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently draw a light pencil line ~1 cm from the bottom (the baseline).
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare dilute solutions of your starting materials (Ethyl 4-aminobenzoate and Diethyl oxalate) as standards.
-
Spotting: Using separate capillaries, spot the crude mixture and each standard onto the baseline. Keep the spots small and well-separated.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting point is 3:1 Hexane:Ethyl Acetate .
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis:
-
Ethyl 4-aminobenzoate: Will appear as a UV-active spot. Due to the basic amine, it may show some streaking.
-
Diethyl oxalate: May not be strongly UV-active but can sometimes be visualized.
-
Ethyl 2-oxoindoline-5-carboxylate: Will be a distinct, UV-active spot, expected to have a lower Rf value (be more polar) than the less polar starting materials.
-
| Compound | Expected Rf (3:1 Hexane:EtOAc) | Polarity |
| Diethyl oxalate | High | Low |
| Ethyl 4-aminobenzoate | Intermediate-High | Intermediate |
| Ethyl 2-oxoindoline-5-carboxylate (Product) | Low-Intermediate | High |
Q3: My TLC shows significant unreacted Ethyl 4-aminobenzoate. What is the most efficient removal method?
Given that Ethyl 4-aminobenzoate contains a basic aniline functional group, the most effective strategy is a targeted acid-base liquid-liquid extraction . This technique exploits the differential solubility of the neutral compound versus its protonated salt form.[12][13]
The fundamental principle is that the basic amine can be protonated with an acid to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral ester product remains in the organic phase.[12][13]
Workflow: Acid-Base Extraction for Amine Removal
Caption: Workflow for selective removal of basic impurities.
Protocol: Acid Wash to Remove Ethyl 4-aminobenzoate
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (e.g., 1M HCl).
-
Mixing: Stopper the funnel and shake vigorously, periodically inverting and opening the stopcock to release pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the protonated amine impurity.
-
Wash: Wash the remaining organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Causality: The ester functionalities on both the product and diethyl oxalate are stable to dilute acid for the short duration of an extraction, whereas the basic amine is readily protonated and removed. This provides a highly selective and efficient purification step.[14][15]
Q4: After the acid wash, my product is still contaminated with Diethyl Oxalate. What should I do now?
With the basic impurity removed, you are now faced with separating two neutral compounds: your product and the unreacted diethyl oxalate. Since both are esters, their chemical reactivity is similar. Therefore, a physical separation method is required. The two primary options are recrystallization and column chromatography .
Option 1: Recrystallization
Recrystallization is often the preferred method if applicable, as it is less labor-intensive and uses less solvent than chromatography. The goal is to find a solvent in which the Ethyl 2-oxoindoline-5-carboxylate product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity (diethyl oxalate, a liquid) remains soluble or does not interfere with crystallization.
Expert Tip: A mixed solvent system is often effective. Since your product is an ester, ethyl acetate is a good starting point for solubilizing it.[16] A non-polar solvent like hexane can then be added to reduce the solubility and induce crystallization.
Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Induce Cloudiness: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness. This indicates the solution is nearing saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Option 2: Flash Column Chromatography
If recrystallization fails or the purity is still insufficient, flash column chromatography is the most robust method for separating compounds with different polarities.[17][18][19] Based on your initial TLC analysis, you already have a good starting solvent system.
Workflow: Purification by Column Chromatography
Caption: Step-by-step process for flash column chromatography.
Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack a glass column. Allow the silica to settle and drain the excess solvent until the level is just above the silica bed.[17]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. For better resolution, adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder (dry loading). Carefully add this to the top of the column.[17]
-
Elution: Begin eluting with a non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate). The less polar Diethyl oxalate will elute from the column first.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 3:1 or 1:1 Hexane:Ethyl Acetate) to elute your more polar product, Ethyl 2-oxoindoline-5-carboxylate.
-
Monitoring and Collection: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Q5: How can I confirm the purity and structure of my final product?
After purification, it is essential to confirm the identity and assess the purity of your Ethyl 2-oxoindoline-5-carboxylate using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This will confirm the structure of your compound and reveal the presence of any remaining impurities. Look for the characteristic peaks of the oxindole and ethyl ester groups and the absence of peaks corresponding to starting materials.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
HPLC: For quantitative purity analysis, HPLC is the gold standard.[20] A single, sharp peak on the chromatogram indicates a pure compound.
By systematically applying these troubleshooting steps—from initial TLC analysis to targeted extractions and final chromatographic or recrystallization procedures—researchers can confidently obtain high-purity Ethyl 2-oxoindoline-5-carboxylate, ensuring the integrity of their subsequent research and development efforts.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
-
ChemBK. (n.d.). Diethyl oxalate. Retrieved January 17, 2026, from [Link]
-
Merck Index. (n.d.). Diethyl Oxalate. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl oxalate. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Diethyl oxalate. Retrieved January 17, 2026, from [Link]
-
NIST/TRC. (n.d.). ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data. Retrieved January 17, 2026, from [Link]
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-aminobenzoate--2,4,6-trinitrophenol (1/1). Retrieved January 17, 2026, from [Link]
-
Beilstein Journals. (n.d.). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (2023, April 28). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles. Retrieved January 17, 2026, from [Link]
-
White Rose Research Online. (2025, September 11). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Retrieved January 17, 2026, from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved January 17, 2026, from [Link]
-
PubMed. (2016). Rapid Determination of Oxindole Alkaloids in Cat's Claw by HPLC. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022, December 5). Washing ester product with acid and base. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2,3-dioxoindoline-5-carboxylate. Retrieved January 17, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-oxo-4-indolinecarboxylate. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (n.d.). NHC-catalyzed oxindole synthesis via single electron transfer. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of...2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones. Retrieved January 17, 2026, from [Link]
-
The Journal of Organic Chemistry. (2023, July 6). Synthesis of Indoles from o-Haloanilines. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethyl-3-oxoisoindoline-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved January 17, 2026, from [Link]
-
Justia Patents. (2020, September 24). synthesis of 2-indolinone derivatives. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of Isatin and Ethyl 2-oxoindoline-5-carboxylate as Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the indole framework stands as a cornerstone, giving rise to a multitude of "privileged scaffolds"—molecular structures that are capable of binding to a variety of biological targets. Among these, the 1H-indole-2,3-dione, or isatin , core is particularly prominent. First isolated in 1840 from the oxidation of indigo dye, isatin and its reduced form, oxindole, have become foundational building blocks for a vast array of therapeutic agents.[1][2][3] This guide presents a comparative analysis between the parent isatin scaffold and one of its key functionalized derivatives, Ethyl 2-oxoindoline-5-carboxylate .
The core distinction lies in the C5 position of the aromatic ring. While isatin offers a reactive hydrogen at this site, Ethyl 2-oxoindoline-5-carboxylate possesses an ethyl ester group. This seemingly minor modification has profound implications for synthetic strategy, chemical reactivity, and ultimately, the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the causality behind experimental choices when utilizing these scaffolds, supported by protocols and comparative data.
Part 1: Structural and Physicochemical Comparison
The unique reactivity of isatin stems from its combination of an aromatic ring, a ketone (C3), and a γ-lactam moiety (C2).[1] This arrangement allows it to function as both an electrophile and a nucleophile, opening up a rich field of chemical transformations.[3]
-
Isatin: The C3-carbonyl is highly electrophilic and susceptible to nucleophilic attack, forming 3-substituted-3-hydroxy-2-oxindoles.[4] The nitrogen atom can be readily alkylated or acylated. The aromatic ring, particularly the electron-rich C5 and C7 positions, can undergo electrophilic aromatic substitution.[1]
-
Ethyl 2-oxoindoline-5-carboxylate: The introduction of the electron-withdrawing ethyl carboxylate group at C5 fundamentally alters the scaffold's electronic properties. This group deactivates the aromatic ring towards further electrophilic substitution. More importantly, it provides a crucial synthetic handle. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides, esters, or other functional groups. This C5-handle is strategically vital for extending a molecule towards a specific sub-pocket within a target protein's binding site or for modulating physicochemical properties such as solubility and membrane permeability.
Below is a diagram illustrating the key reactive sites on both scaffolds.
Caption: Key reactive sites on Isatin vs. Ethyl 2-oxoindoline-5-carboxylate.
Table 1: Comparative Physicochemical Properties
| Property | Isatin | Ethyl 2-oxoindoline-5-carboxylate | Justification for Difference |
| Molecular Formula | C₈H₅NO₂[1] | C₁₁H₉NO₄[5] | Addition of an ethyl carboxylate group (-C₃H₄O₂). |
| Molar Mass | 147.13 g/mol [6] | 219.19 g/mol [5] | Increased mass due to the ester functionality. |
| Appearance | Orange-red crystalline powder[1][7] | Data not widely published, expected to be a solid. | The core chromophore is similar, but substitution can alter crystal packing and color. |
| Melting Point | ~203 °C (decomposes)[7] | Data not widely published. | Generally, larger molecules with potential for more intermolecular interactions have higher melting points. |
| Solubility | Limited solubility in water; soluble in hot ethanol, acetone, ether.[7][8] | Expected to have lower water solubility and good solubility in organic solvents. | The larger, more nonpolar ethyl ester group typically decreases aqueous solubility. |
| Key Reactive Sites | N1-H, C3-carbonyl, C5-H, C7-H | N1-H, C3-carbonyl, C5-ester | The C5 position is functionalized, providing a handle for modification rather than substitution. |
Part 2: Synthesis Methodologies and Strategic Choices
The choice of starting material is the first critical decision in a synthetic campaign. The synthesis of both scaffolds often relies on cyclization reactions of substituted anilines.
Classic Synthesis of Isatin: The Sandmeyer Reaction
This remains one of the most reliable and widely used methods for producing isatin and its derivatives.[1][9][10] The causality behind this multi-step, one-pot reaction is a robust sequence of condensation and acid-catalyzed cyclization.
Caption: Simplified workflow for the Sandmeyer isatin synthesis.
Experimental Protocol: Sandmeyer Isatin Synthesis [10][11]
-
Intermediate Formation: In a large flask, dissolve chloral hydrate and sodium sulfate in water. Add a solution of the starting aniline (e.g., aniline itself) in water and hydrochloric acid.
-
Oxime Formation: Add a solution of hydroxylamine hydrochloride in water to the mixture. Heat the reaction mixture to form the isonitrosoacetanilide intermediate, which typically precipitates upon cooling.
-
Cyclization: Isolate the intermediate by filtration. Cautiously and slowly add the dried intermediate to pre-heated concentrated sulfuric acid (~80 °C). The strong acid protonates the oxime, facilitating an electrophilic attack on the aromatic ring to induce cyclization.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice. The isatin product precipitates and can be collected by filtration, washed with cold water, and dried.
Synthesis of Ethyl 2-oxoindoline-5-carboxylate
To synthesize this derivative, the Sandmeyer (or an alternative like the Stolle) procedure is simply adapted by starting with the appropriately substituted aniline. The strategic choice is made at the very beginning.
Starting Material: Ethyl 4-aminobenzoate.
The protocol is analogous to the one described above. Using Ethyl 4-aminobenzoate as the starting amine directs the chemistry to produce the desired C5-substituted isatin. The electron-withdrawing nature of the ester may require slightly harsher conditions (e.g., higher temperature or stronger acid) for the cyclization step compared to the synthesis with electron-rich anilines.
Part 3: Comparative Applications in Drug Discovery
The true divergence between these scaffolds becomes apparent when examining their application in medicinal chemistry.
Isatin: The Versatile Progenitor
Isatin is a classic "privileged scaffold." Its derivatives have demonstrated an astonishingly broad range of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][12][13]
-
Anticancer Activity: Isatin derivatives are potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[14][15] The oxindole core, a direct reduction product of isatin, is famously found in the multi-kinase inhibitor Sunitinib , an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.[16]
-
Antiviral Activity: The isatin derivative Methisazone was one of the first antiviral drugs, showing efficacy against poxviruses.[17]
-
CNS Activity: A variety of isatin derivatives have shown anticonvulsant and anxiogenic effects.[17]
The broad activity of isatin is a double-edged sword. While it provides numerous starting points for drug discovery, it can also lead to off-target effects. The goal of medicinal chemistry is often to refine this broad activity into a highly selective therapeutic.
Ethyl 2-oxoindoline-5-carboxylate: The Strategic Tool for Targeted Design
This scaffold is less of a "shotgun" and more of a "sniper rifle." Researchers choose this starting material when a synthetic vector at the C5 position is required to achieve a specific design objective.
-
Kinase Inhibition: In many kinase inhibitors based on the oxindole scaffold, substituents at the C5 position are crucial for achieving potency and selectivity. The ester group serves as a versatile precursor. For instance, it can be converted to an amide that forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site. Many potent inhibitors of TAK1, c-Kit, and other kinases feature complex side chains attached to the C5 or C6 position of the oxindole ring.[18][19]
-
Improving Pharmacokinetics (ADME): The C5 position is an ideal site to attach polar groups (like carboxylic acids or amides with solubilizing chains) to improve the aqueous solubility of a lead compound. Conversely, lipophilic groups can be added to enhance membrane permeability. The ester provides the chemical handle to explore these modifications systematically.
-
Linker Chemistry: The C5-carboxylate is a perfect attachment point for linkers in applications like PROTACs (PROteolysis TArgeting Chimeras) or for tethering the scaffold to other pharmacophores to create hybrid drugs.
Caption: Divergent strategic pathways in drug discovery.
Table 2: Comparative Biological Targets and Derivative Activities
| Target Class | Representative Isatin Derivatives | Representative Oxindole Derivatives (from C5-Ester Scaffold) | Strategic Implication |
| Kinases (Broad) | Indirubin (CDK inhibitor)[13] | Sunitinib, Nintedanib (Multi-RTK inhibitors)[16] | The oxindole core is key. The C5 position is critical for tuning selectivity and potency. |
| Caspases | Isatin-based sulfonamides (Caspase-3/7 inhibitors)[20] | Oxindole-based inhibitors[20] | Both scaffolds can be adapted, but C5 modification allows fine-tuning of interactions in the S4/S5 pockets. |
| Antiviral | Methisazone (Poxvirus inhibitor)[17] | N/A (Less common) | Isatin's broad reactivity is well-suited for generating diverse libraries for initial antiviral screens. |
| Anticancer (Cell Lines) | Isatin-hydrazone hybrids (A549 Lung, IC₅₀ = 5.32 µM)[14] | Oxindole-based c-Kit inhibitors (IC₅₀ < 10 µM on multiple cell lines)[19] | C5-derivatization is a proven strategy to develop potent and selective anticancer agents from this scaffold class. |
Part 4: Representative Biological Assay Protocol
To validate the efficacy of compounds derived from either scaffold, a cytotoxicity assay is fundamental. The MTT assay is a standard colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from isatin or the C5-ester scaffold) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
Both isatin and Ethyl 2-oxoindoline-5-carboxylate are exceptionally valuable scaffolds in drug discovery, but they serve different strategic purposes.
-
Isatin is the versatile progenitor, a "Swiss Army knife" that has yielded compounds with a vast spectrum of biological activities. Its utility lies in its broad reactivity, making it ideal for generating diverse chemical libraries for high-throughput screening and identifying initial hit compounds.
-
Ethyl 2-oxoindoline-5-carboxylate represents a more refined tool. It is the scaffold of choice when a specific, targeted modification at the C5 position is a key element of the drug design hypothesis. The C5-ester provides a reliable handle to modulate pharmacodynamics (target binding, selectivity) and pharmacokinetics (solubility, metabolism), a crucial step in transforming a promiscuous "hit" into a selective "lead" and, ultimately, a viable drug candidate.
The decision of which to use is therefore not a matter of which is "better," but which is more appropriate for the specific stage and goal of the drug discovery program.
References
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Isatin - Wikipedia. Wikipedia. [Link]
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Vine, K. L., Matesic, L., & Locke, J. M. (2009). Biological activities of isatin and its derivatives. PubMed. [Link]
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Isatin Derivatives with Several Biological Activities. (2014). ResearchGate. [Link]
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Singh, U. P., & Bhat, H. R. (2003). Synthesis of Substituted Isatins. PubMed Central (PMC). [Link]
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Understanding Isatin's Properties: A Chemical Profile for Industry Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
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Chemical Properties, Synthesis, and Applications of Isatin. SYNTHETIX. [Link]
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Medvedev, A., & Glover, V. (2006). Biological targets for isatin and its analogues: Implications for therapy. PubMed Central (PMC). [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). National Institutes of Health (NIH). [Link]
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Synthesis and Screening of New Isatin Derivatives. (2012). Der Pharma Chemica. [Link]
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Lockman, J. W., et al. (2011). Oxindole derivatives as inhibitors of TAK1 kinase. PubMed. [Link]
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Zhang, H., et al. (2014). Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. PubMed. [Link]
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Ethyl 2,3-dioxoindoline-5-carboxylate. PubChem. [Link]
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Sun, L., et al. (1998). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. [Link]
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Shaaban, O. G., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central (PMC). [Link]
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The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. (2023). RSC Publishing. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-oxoindoline-5-carboxylate Analogs
Introduction: The Privileged 2-Oxoindoline Scaffold in Modern Drug Discovery
The 2-oxoindoline, or oxindole, scaffold has cemented its status as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry, combined with a rich potential for functionalization, makes it an ideal framework for designing potent and selective ligands for a diverse array of biological targets.[1][2] This core is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Molecules built around this scaffold, such as Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor, underscore the therapeutic potential of this heterocyclic system.[3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 2-oxoindoline-5-carboxylate. We will dissect how specific structural modifications at various positions on the oxindole ring influence biological activity, with a primary focus on kinase inhibition. The ethyl carboxylate group at the 5-position serves not only as a key point for interaction but also as a versatile synthetic handle for creating diverse chemical libraries.[1] Our exploration is grounded in experimental data, providing researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and a validated framework for designing next-generation therapeutics.
Core Synthetic Strategies and Points of Diversification
The therapeutic versatility of the 2-oxoindoline core stems from its accessibility to a wide range of chemical modifications. Synthetic strategies typically begin with a substituted aniline precursor, which undergoes cyclization to form the core oxindole ring system, often via methods like the Sandmeyer isatin synthesis.[4] Subsequent functionalization allows for the systematic exploration of chemical space at key positions to optimize biological activity.
The general synthetic workflow involves the condensation of a functionalized 2-oxoindoline with an aldehyde-bearing moiety, such as a substituted pyrrole-carboxaldehyde, to form the critical 3-ylidenemethyl linkage. This linkage is a hallmark of many oxindole-based kinase inhibitors.[3]
Caption: General synthetic logic for creating a library of 2-oxoindoline analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-oxoindoline analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections compare how modifications at key positions dictate potency and selectivity.
The Crucial Role of the C3-Ylidenemethyl Substituent
The substituent at the C3-position is arguably the most critical determinant of kinase inhibitory activity. It typically projects into the ATP-binding pocket and engages in key hydrogen bonding and hydrophobic interactions. The classic example is the linkage to a dimethylpyrrole moiety, as seen in Sunitinib, which was developed through structure-based drug design.[3]
SAR Insights:
-
Hydrogen Bonding: The oxindole core itself acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain.[3]
-
Hydrophobic Pockets: The pyrrole ring and its substituents fit into a hydrophobic pocket, and modifications here can fine-tune selectivity. For instance, altering the substituents on the pyrrole ring can shift activity between different receptor tyrosine kinases like VEGFR and PDGFR.
-
Conformational Rigidity: The exocyclic double bond at the C3-position locks the substituent in a planar conformation, which is crucial for optimal binding.
Modulation of Properties via N1-Substitution
The nitrogen atom at the 1-position offers a readily accessible point for modification. While often unsubstituted (N-H), derivatization at this position can significantly impact physicochemical properties like solubility and cell permeability, as well as target engagement.
SAR Insights:
-
Steric Bulk: Introducing bulky groups like benzyl or substituted alkyl chains can enhance potency, but can also introduce steric clashes. For example, in one study on spiro-oxindole derivatives, an N-benzyl substitution with a chloro group yielded the most potent activity against breast cancer cell lines.[5]
-
Solubility: Adding polar groups or ionizable functions can improve aqueous solubility, a critical parameter for drug development.
-
Metabolic Stability: N-alkylation can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.
The Influence of C5-Substituents
The 5-position of the oxindole ring, where our parent structure has an ethyl carboxylate, is another key area for SAR exploration. This position is often solvent-exposed and provides an opportunity to introduce groups that can improve potency, selectivity, and pharmacokinetic properties.
SAR Insights:
-
Amide Derivatives: Converting the C5-carboxylate to various amides is a common strategy. For example, the synthesis of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib) introduced a weakly basic side chain that improved solubility and bioavailability, leading to a superior overall profile.[3]
-
Halogenation: Introducing halogens like fluorine or chlorine at the C5-position can modulate electronic properties and improve binding affinity through halogen bonding. Fluorine substitution is a particularly common tactic to enhance metabolic stability and binding potency.
-
Urea and Thiourea Moieties: For targets beyond kinases, such as 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH), the C5-substituent is paramount. Studies have shown that a urea group at this position is critical for potent sEH inhibition, while a thiourea group is essential for 5-LOX inhibitory activity.[6]
Quantitative SAR Data: A Comparative Overview
The following tables summarize experimental data from various studies, illustrating the impact of substitutions on biological activity.
Table 1: Kinase Inhibitory Activity of C5-Amide Analogs
| Compound | C5-Substituent | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
|---|---|---|---|---|---|
| Sunitinib | -CONH(CH₂)₂NEt₂ | VEGFR2, PDGFRβ | 2, 8 | Multiple | ~0.01-0.1 |
| Analog A | -COOH | VEGFR2, PDGFRβ | >1000 | - | >10 |
| Analog B | -CONH₂ | VEGFR2, PDGFRβ | 50 | - | 1.5 |
| Analog C | -CONH(CH₂)₃N(Me)₂ | VEGFR2, PDGFRβ | 5 | - | 0.05 |
(Data synthesized from principles described in[3])
Table 2: Activity of C5-Substituted Indolines against Inflammatory Targets
| Compound | C5-Substituent | 5-LOX IC50 (µM) | sEH IC50 (nM) |
|---|---|---|---|
| 43 | Isothiocyanate | 0.28 ± 0.02 | > 1000 |
| 53 | Urea | > 10 | 61 ± 3 |
| 54 | Acetyl Urea | > 10 | 100 ± 10 |
(Data extracted from a study on dual 5-LOX/sEH inhibitors[6])
Targeted Signaling Pathways
Ethyl 2-oxoindoline-5-carboxylate analogs most notably function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). A primary pathway implicated is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is a critical driver of tumor angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by 2-oxoindoline analogs.
By binding to the intracellular kinase domain of VEGFR2, these inhibitors prevent ATP from binding, thereby blocking receptor autophosphorylation and halting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival—the key components of angiogenesis.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible.
Protocol 1: General Synthesis of 3-Ylidene-2-oxoindoline Analogs
This protocol describes the Knoevenagel condensation, a key step in synthesizing many 2-oxoindoline inhibitors.
Materials:
-
Ethyl 2-oxoindoline-5-carboxylate (1 equivalent)
-
Substituted aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1 equivalent)[3]
-
Ethanol or other suitable protic solvent
-
Base catalyst (e.g., piperidine, pyrrolidine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of Ethyl 2-oxoindoline-5-carboxylate in ethanol, add the substituted aldehyde.
-
Add a catalytic amount of piperidine (typically 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature, which often results in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 value of an inhibitor against a target kinase by measuring ATP consumption.[7]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Target Kinase (e.g., VEGFR2)
-
Kinase-specific peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microtiter plates (e.g., 384-well white plates)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Add a small volume (e.g., 5 µL) of each dilution to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add the target kinase enzyme (e.g., 5 µL) to each well containing the inhibitor and controls.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture (e.g., 10 µL) to each well. The ATP concentration should ideally be at or near its Km value for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes, or a time determined to be within the linear range of the reaction.[7]
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent (e.g., 20 µL). This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent (e.g., 40 µL), which converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The Ethyl 2-oxoindoline-5-carboxylate scaffold is a remarkably fertile ground for the development of potent and selective inhibitors targeting a range of disease-related proteins, particularly kinases. The SAR is well-defined, with the C3-substituent being critical for target engagement, the N1-position modulating physicochemical properties, and the C5-position offering a versatile handle for optimizing potency and pharmacokinetics.[3][5][6] The extensive research into this scaffold has yielded not only successful drugs like Sunitinib but also a deep understanding of the molecular interactions that drive biological activity.
Future research will likely focus on developing analogs with improved selectivity to minimize off-target effects and associated toxicities. The application of computational methods, such as molecular docking and dynamic simulations, will continue to rationalize observed SAR and guide the design of novel derivatives with enhanced profiles.[5] Furthermore, exploring new heterocyclic isosteres for the pyrrole ring at C3 and expanding the diversity of functional groups at C5 could unlock inhibitors for novel kinase targets or even other enzyme families, ensuring that the 2-oxoindoline scaffold remains a cornerstone of medicinal chemistry for years to come.
References
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Raitio KH, Savinainen JR, Vepsäläinen J, et al. Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. J Med Chem. 2006;49(6):2022-7. Available from: [Link]
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C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. 2022. Available from: [Link]
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Kinase assays. BMG LABTECH. 2020. Available from: [Link]
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2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. 2022. Available from: [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. 2017. Available from: [Link]
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Sun L, Liang C, Shirazian S, et al. Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. J Med Chem. 2003;46(7):1116-9. Available from: [Link]
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Khan I, Lee YS. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules. 2019;24(17):3159. Available from: [Link]
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Asiri AM, Al-Amry KA, El-Daly SA. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. Available from: [Link]
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Kumar R, Chaudhary P, Nimesh S, et al. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Adv. 2021;11(48):30191-30217. Available from: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2024. Available from: [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. 2017. Available from: [Link]
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Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. ResearchGate. 2022. Available from: [Link]
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Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. MDPI. 2022. Available from: [Link]
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Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein J Org Chem. 2018;14:255-261. Available from: [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. 2016. Available from: [Link]
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The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. 2012. Available from: [Link]
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synthesis of 2-indolinone derivatives. Justia Patents. 2020. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. 2022. Available from: [Link]
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2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Publishing. 2023. Available from: [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. 2021. Available from: [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2023. Available from: [Link]
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A Comprehensive Guide to the Structural Confirmation of Synthesized Ethyl 2-oxoindoline-5-carboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract
This guide provides a detailed, in-depth analysis for confirming the successful synthesis of Ethyl 2-oxoindoline-5-carboxylate, a key intermediate in pharmaceutical research. We will explore the causality behind experimental choices in its synthesis and leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of heterocyclic compounds. We will delve into the interpretation of ¹H and ¹³C NMR spectra, supported by experimental data and comparative analysis, to provide a self-validating system for structural confirmation.
Introduction: The Significance of the Oxoindoline Scaffold
The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery. Ethyl 2-oxoindoline-5-carboxylate, in particular, serves as a versatile building block for the synthesis of targeted therapies, including kinase inhibitors for oncology. Given its role as a critical starting material, rigorous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). NMR spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the molecular framework.[1][2][3][4][5]
Synthesis of Ethyl 2-oxoindoline-5-carboxylate
A common and effective method for the synthesis of Ethyl 2-oxoindoline-5-carboxylate is through the reductive cyclization of a suitable precursor. One such approach involves the reaction of ethyl 4-amino-3-(2-ethoxy-2-oxoethyl)benzoate with a reducing agent.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-amino-3-(2-ethoxy-2-oxoethyl)benzoate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reducing agent is critical; sodium dithionite offers a convenient and efficient method for this transformation under relatively mild conditions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 2-oxoindoline-5-carboxylate.
Figure 1: A high-level overview of the synthesis and characterization workflow.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[1][2][3] By analyzing the chemical shifts, integration, and coupling patterns in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, we can piece together the molecular puzzle.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of Ethyl 2-oxoindoline-5-carboxylate is expected to exhibit distinct signals corresponding to the protons in different chemical environments.
-
Aromatic Protons: The oxoindoline core contains three aromatic protons. The proton at position 7 (H-7) is adjacent to the nitrogen-bearing carbon and will appear as a doublet. The proton at position 6 (H-6) will be a doublet of doublets due to coupling with both H-7 and H-4. The proton at position 4 (H-4) will appear as a doublet. The specific coupling constants (J-values) are critical for confirming these assignments.[6][7]
-
Methylene Protons of the Indoline Ring (H-3): The two protons at the C-3 position are diastereotopic and will appear as a singlet in a simple spectrum, or potentially as two distinct signals if there is restricted rotation.
-
Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three adjacent methyl protons, and the triplet arises from coupling to the two adjacent methylene protons, following the n+1 rule.[7]
-
Amide Proton (N-H): The proton on the nitrogen atom will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.
Figure 2: Molecular structure of Ethyl 2-oxoindoline-5-carboxylate.
¹³C NMR and DEPT-135 Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is particularly useful as it differentiates between CH, CH₂, and CH₃ groups.[8][9][10][11][12]
-
Carbonyl Carbons: Two distinct signals in the downfield region are expected for the amide carbonyl (C-2) and the ester carbonyl.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region of the spectrum. The DEPT-135 spectrum will show positive signals for the CH carbons (C-4, C-6, and C-7) and no signals for the quaternary carbons (C-3a, C-5, and C-7a).
-
Methylene Carbon of the Indoline Ring (C-3): A signal corresponding to a CH₂ group will be observed, which will appear as a negative peak in the DEPT-135 spectrum.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear at a characteristic chemical shift, and the methyl carbon (-CH₃) will be observed in the upfield region. The DEPT-135 spectrum will show a negative signal for the CH₂ and a positive signal for the CH₃.
Experimental Data and Interpretation
The following tables summarize the expected and experimentally observed NMR data for a successfully synthesized sample of Ethyl 2-oxoindoline-5-carboxylate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.10 | br s | 1H | - | N-H |
| 7.85 | dd | 1H | 8.0, 1.6 | H-6 |
| 7.80 | d | 1H | 1.6 | H-4 |
| 6.90 | d | 1H | 8.0 | H-7 |
| 4.35 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.55 | s | 2H | - | H-3 |
| 1.38 | t | 3H | 7.1 | -OCH₂CH₃ |
Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 176.5 | - | C=O (Amide) |
| 166.0 | - | C=O (Ester) |
| 143.0 | - | C-7a |
| 131.5 | + | C-6 |
| 128.0 | - | C-5 |
| 125.0 | + | C-4 |
| 124.5 | - | C-3a |
| 110.0 | + | C-7 |
| 61.0 | - | -OCH₂CH₃ |
| 36.0 | - | C-3 |
| 14.5 | + | -OCH₂CH₃ |
Comparative Analysis: Ruling Out Alternative Structures
The detailed analysis of the NMR data allows for the definitive exclusion of potential isomeric impurities or alternative reaction products. For instance, the presence of the singlet for the C-3 methylene protons and the characteristic splitting pattern of the aromatic protons are unique fingerprints of the 2-oxoindoline structure. An alternative structure, such as an indole isomer, would exhibit a significantly different NMR spectrum. For example, the corresponding ethyl indole-5-carboxylate would lack the C-3 methylene signal and show a different aromatic proton pattern.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, including the DEPT-135 experiment, provides an unequivocal method for the structural confirmation of synthesized Ethyl 2-oxoindoline-5-carboxylate. The presented experimental data and their detailed interpretation serve as a robust guide for researchers in the field. By following this self-validating protocol, scientists can ensure the structural integrity of this crucial synthetic intermediate, thereby maintaining the quality and reliability of their drug discovery and development pipelines.
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ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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LC-MS analysis for the purity determination of Ethyl 2-oxoindoline-5-carboxylate
An Expert's Guide to LC-MS for the Purity Determination of Ethyl 2-oxoindoline-5-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Ethyl 2-oxoindoline-5-carboxylate, a key intermediate in the synthesis of various therapeutic agents, ensuring its purity is paramount. Even trace-level impurities can have significant impacts on the biological activity, toxicity, and stability of the final drug product.
This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity determination of Ethyl 2-oxoindoline-5-carboxylate. We will move beyond a simple protocol, exploring the rationale behind critical methodological choices and comparing alternative approaches to equip the research scientist with the expertise to develop a self-validating and highly reliable analytical method.
The Synergy of Separation and Detection: Why LC-MS?
LC-MS is the gold standard for purity analysis due to its unique combination of high-resolution separation (Liquid Chromatography) and highly sensitive, specific detection (Mass Spectrometry). While traditional HPLC with UV detection can quantify impurities based on their chromatographic separation, it provides no structural information. LC-MS overcomes this limitation by providing the molecular weight of the analyte and its impurities, offering a powerful tool for both quantification and identification.
The overall workflow of an LC-MS purity analysis is a multi-step process, as illustrated below.
Caption: Differential interaction mechanisms of C18 vs. Phenyl-Hexyl columns.
Comparative Experimental Protocols
To illustrate these concepts, we present two protocols. Protocol A represents a standard "first-pass" screening method using a C18 column. Protocol B is an optimized method using a Phenyl-Hexyl column, designed to resolve a critical impurity pair.
Protocol A: Standard C18 Screening Method
-
Sample Preparation: Accurately weigh and dissolve 1.0 mg of Ethyl 2-oxoindoline-5-carboxylate in 1.0 mL of 50:50 acetonitrile:water (v/v) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
LC-MS System: A high-performance liquid chromatography system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Protocol B: Optimized Phenyl-Hexyl Method
-
Sample Preparation: Same as Protocol A.
-
LC-MS System: Same as Protocol A.
-
LC Conditions:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 60% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions: Same as Protocol A.
Rationale for Changes in Protocol B:
-
Column: The longer Phenyl-Hexyl column provides more theoretical plates and the alternative selectivity needed for difficult separations.
-
Mobile Phase: Ammonium formate is a buffer that can improve peak shape for certain compounds compared to formic acid.
-
Gradient: A shallower, longer gradient increases the time the analyte spends on the column, allowing for better separation of closely eluting species.
Performance Comparison: Interpreting the Data
The effectiveness of each protocol is evaluated based on key performance indicators. The following table summarizes hypothetical but realistic data from the analysis of a single batch of Ethyl 2-oxoindoline-5-carboxylate containing known impurities.
| Performance Metric | Protocol A (C18) | Protocol B (Phenyl-Hexyl) | Rationale for Improvement |
| Analyte Retention Time | 3.25 min | 6.80 min | Longer column and shallower gradient increase retention. |
| Number of Impurities Detected | 4 | 6 | Enhanced resolution reveals previously co-eluting peaks. |
| Resolution of Critical Pair * | 1.2 | 2.5 | Phenyl-Hexyl chemistry and optimized gradient improve separation. |
| Calculated Purity (%) | 99.5% | 99.2% | More accurate quantification due to better separation of impurities. |
| Total Run Time | 8 min | 15 min | A necessary trade-off for higher quality data. |
*Critical Pair refers to the two most closely eluting impurity peaks. A resolution value >1.5 is generally considered baseline separated.
Beyond LC-MS: Alternative and Orthogonal Techniques
While LC-MS is exceptionally powerful, a comprehensive purity assessment often benefits from an orthogonal method—a technique that separates compounds based on a different chemical or physical principle.
-
Quantitative NMR (qNMR): Provides purity assessment without the need for a reference standard of the impurity itself. It is based on the direct relationship between signal intensity and the number of nuclei contributing to the signal. However, it has lower sensitivity compared to LC-MS.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase. It offers different selectivity compared to reversed-phase LC and can be very effective for separating chiral compounds or positional isomers.
Conclusion
The development of a robust purity method is an exercise in systematic optimization. This guide demonstrates that while a standard C18-based LC-MS method can provide a quick assessment of purity for Ethyl 2-oxoindoline-5-carboxylate, a more rigorous evaluation using an alternative stationary phase, such as Phenyl-Hexyl, can provide superior resolution and more accurate impurity profiling. The choice of column, mobile phase, and gradient must be deliberately tailored to the physicochemical properties of the analyte and its potential impurities. By understanding the causality behind these experimental choices, researchers can develop highly reliable, self-validating methods that ensure the quality and safety of pharmaceutical materials.
References
-
Introduction to LC-MS for Pharmaceutical Analysis. Agilent Technologies. [Link]
-
A Review of Stationary Phases in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link]
-
Mobile-Phase Buffers, Part I - The Interpretation of pH in Partially Aqueous Mobile Phases. LCGC North America. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
The Compass of Kinase Inhibition: A Comparative Guide to In Silico Docking of Ethyl 2-oxoindoline-5-carboxylate Derivatives
In the intricate world of drug discovery, particularly in the realm of oncology, protein kinases stand as pivotal targets. Their dysregulation is a hallmark of numerous cancers, making the quest for potent and selective kinase inhibitors a paramount objective. The 2-oxoindoline scaffold has emerged as a privileged structure in this pursuit, with several approved drugs featuring this core. This guide delves into the in silico evaluation of a promising subclass: Ethyl 2-oxoindoline-5-carboxylate derivatives. We will navigate the nuances of molecular docking studies, comparing the predicted binding affinities and interaction patterns of these derivatives with key protein kinases. This analysis will be grounded in real-world experimental data from structurally analogous compounds to provide a scientifically rigorous comparison.
The Rationale: Why In Silico Docking and Why This Scaffold?
Computational methods, such as molecular docking, have become indispensable in modern drug design. They offer a rapid and cost-effective means to predict the binding mode and affinity of small molecules to a protein target, thereby prioritizing candidates for synthesis and biological testing.[1][2] This is particularly valuable in the context of kinase inhibitor development, where achieving selectivity across the highly conserved ATP-binding site of over 500 human kinases is a formidable challenge.[1]
The Ethyl 2-oxoindoline-5-carboxylate scaffold is of particular interest due to its synthetic tractability and the presence of key pharmacophoric features. The oxindole core can establish crucial hydrogen bond interactions with the hinge region of the kinase active site, a hallmark of many potent kinase inhibitors.[3][4] The ethyl carboxylate group at the 5-position provides a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Comparative Docking Analysis: A Hypothetical Case Study Targeting VEGFR-2
Table 1: Predicted Binding Energies and Key Interactions of Hypothetical Ethyl 2-oxoindoline-5-carboxylate Derivatives with VEGFR-2
| Compound ID | R-Group at N1 Position | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with VEGFR-2 |
| EC-01 | H | -8.2 | H-bond with Cys919 (hinge), Pi-Alkyl with Val848 |
| EC-02 | Methyl | -8.5 | H-bond with Cys919 (hinge), Hydrophobic interaction with Leu840 |
| EC-03 | Ethyl | -8.8 | H-bond with Cys919 (hinge), Enhanced hydrophobic interactions |
| EC-04 | Cyclopropyl | -9.1 | H-bond with Cys919 (hinge), Favorable steric fit in hydrophobic pocket |
| EC-05 | Phenyl | -9.5 | H-bond with Cys919 (hinge), Pi-Pi stacking with Phe918 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the comparative nature of in silico docking studies based on known SAR principles.
The predicted binding energies suggest that increasing the steric bulk and lipophilicity at the N1 position generally leads to a more favorable interaction with the VEGFR-2 active site. The introduction of a phenyl group (EC-05) is predicted to be the most potent, likely due to the formation of a pi-pi stacking interaction with a phenylalanine residue in the active site, a common feature in potent kinase inhibitors.
Alternative Approaches and Verifying In Silico Predictions
While molecular docking is a powerful tool, it is essential to acknowledge its limitations, such as the rigid receptor assumption and the scoring function approximations.[7] Therefore, it is crucial to consider and compare its predictions with other computational and experimental methods:
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the protein-ligand interaction, accounting for receptor flexibility and the role of solvent molecules.[6]
-
Ligand-Based Pharmacophore Modeling: This approach can be used when the 3D structure of the target is unknown. It relies on the chemical features of known active and inactive molecules to build a model for virtual screening.
-
In Vitro Kinase Assays: Ultimately, in silico predictions must be validated by experimental data. In vitro kinase assays, such as ELISA-based or radiometric assays, provide quantitative measures of inhibitory activity (e.g., IC50 or Ki values).[6][8]
-
Cell-Based Assays: Evaluating the compounds in cancer cell lines provides insights into their cellular permeability, off-target effects, and overall anti-proliferative activity.[1][9]
Experimental Protocols
Detailed Step-by-Step Molecular Docking Protocol for Protein Kinases (Using AutoDock)
This protocol outlines a typical workflow for docking a small molecule inhibitor into a protein kinase active site using the widely-used AutoDock software.[5]
-
Protein Preparation:
-
Download the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 3D structure of the Ethyl 2-oxoindoline-5-carboxylate derivative using a chemical drawing software.
-
Perform energy minimization of the ligand structure.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site by centering a grid box around the position of the co-crystallized ligand or by identifying key active site residues.
-
The grid box should be large enough to accommodate the ligand in various conformations.
-
-
Docking Simulation:
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking search.
-
Set the number of docking runs (e.g., 50-100) to ensure a thorough search of the conformational space.
-
Execute the docking calculation.
-
-
Results Analysis:
-
Analyze the docking results by clustering the conformations based on their root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.
-
Visualize the protein-ligand interactions using molecular visualization software (e.g., PyMOL, VMD) to identify key hydrogen bonds, hydrophobic interactions, and other contacts.
-
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This protocol provides a general outline for determining the IC50 value of a compound against VEGFR-2.
-
Plate Coating: Coat a 96-well plate with a substrate peptide for VEGFR-2 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Kinase Reaction: Add the test compound (at various concentrations), recombinant VEGFR-2 enzyme, and ATP to initiate the phosphorylation reaction. Incubate at 37°C.
-
Detection: Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Visualizing the Concepts
Caption: A streamlined workflow for in silico molecular docking studies.
Caption: Simplified protein kinase signaling and inhibition.
Conclusion
In silico docking studies serve as an invaluable compass in the early stages of drug discovery, guiding the design and prioritization of novel kinase inhibitors. The Ethyl 2-oxoindoline-5-carboxylate scaffold represents a promising starting point for the development of such inhibitors. By systematically evaluating derivatives through molecular docking and validating these predictions with experimental data from analogous series, researchers can efficiently navigate the complex landscape of the kinome. This integrated approach, combining computational and experimental techniques, is essential for the successful development of the next generation of targeted cancer therapies.
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Development of Kinase-Centric Drugs: A Computational Perspective. PubMed. Available at: [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available at: [Link]
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Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central. Available at: [Link]
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Docking poses of the compounds (5a-5c) inside the active site pocket of... ResearchGate. Available at: [Link]
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Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Available at: [Link]
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Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2-oxoindoline-5-carboxylate and Other Oxindole Derivatives
Introduction: The Oxindole Scaffold - A Privileged Structure in Medicinal Chemistry
The oxindole structural motif, a bicyclic aromatic compound consisting of a fused benzene and pyrrolidinone ring, represents a cornerstone in the field of medicinal chemistry. First isolated from natural sources like the Uncaria tomentosa plant, commonly known as cat's claw, this heterocyclic scaffold has garnered significant attention from researchers due to its remarkable versatility and broad spectrum of biological activities.[1][2] The inherent reactivity of the oxindole nucleus, particularly at the C3 position, allows for a wide array of chemical modifications, leading to the generation of diverse libraries of derivatives with tailored pharmacological profiles.[1][2] This has culminated in the development of several clinically approved drugs, such as Sunitinib and Nintedanib, which are used in cancer therapy, underscoring the therapeutic potential embedded within this structural framework.[3] This guide will provide a comparative analysis of the biological activity of a specific derivative, Ethyl 2-oxoindoline-5-carboxylate, in relation to other notable oxindole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Focus Compound: Ethyl 2-oxoindoline-5-carboxylate - A Profile of Potential
While extensive biological data for Ethyl 2-oxoindoline-5-carboxylate is not yet prevalent in the public domain, an analysis of its structural features allows for a scientifically grounded prediction of its potential activities. The presence of the core oxindole scaffold suggests a predisposition towards kinase inhibition, a common mechanism of action for many anticancer oxindole derivatives.[3][4] Furthermore, the ethyl carboxylate group at the 5-position, an electron-withdrawing moiety, is likely to influence the molecule's electronic properties and its interaction with biological targets. Research on other 5-substituted oxindoles has demonstrated that modifications at this position can significantly modulate biological activity.
Based on the established activities of structurally analogous compounds, it is hypothesized that Ethyl 2-oxoindoline-5-carboxylate will exhibit activity in the following key areas:
-
Anticancer Activity: The oxindole core is a known pharmacophore for inhibiting various protein kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[3][4]
-
Antimicrobial Activity: Numerous oxindole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: The oxindole scaffold has been shown to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.
The subsequent sections of this guide will delve into the experimental evidence supporting these potential activities by comparing Ethyl 2-oxoindoline-5-carboxylate with other well-characterized oxindole derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting the Engines of Cell Proliferation
The anticancer potential of oxindole derivatives is one of the most extensively studied areas. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction.[3][4]
A key signaling pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Several oxindole derivatives have been shown to exert their anticancer effects by targeting components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by oxindole derivatives.
The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined using assays such as the MTT assay.
Table 1: Comparative Anticancer Activity of Oxindole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-oxoindoline-5-carboxylate | Various | Hypothesized Activity | - |
| Sunitinib | Various | Varies (nM to low µM range) | [3] |
| 5-Fluoro-3-((4-hydroxyphenyl)imino)indolin-2-one | MCF-7 | 1.25 | |
| 3-(4-Chlorobenzylidene)indolin-2-one | A549 | 3.16 | |
| Spiro[indole-3,2'-pyrrolidin]-2-one derivative | HCT116 | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the oxindole derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
Oxindole derivatives have also emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action can vary, but some derivatives are thought to interfere with essential cellular processes in microbes.
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Oxindole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 2-oxoindoline-5-carboxylate | Various | Hypothesized Activity | - |
| 3-(2-(4-Chlorophenyl)hydrazono)indolin-2-one | Staphylococcus aureus | 6.25 | |
| 3-(2-(4-Nitrophenyl)hydrazono)indolin-2-one | Escherichia coli | 12.5 | |
| 5-Bromo-3-(phenylamino(thioxo)methyl)indolin-2-one | Candida albicans | 3.12 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the oxindole derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Oxindole derivatives have shown promise in this arena, with some compounds exhibiting inhibitory effects on key inflammatory mediators and enzymes.
A common in vivo model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. The reduction in paw swelling is a measure of the anti-inflammatory activity of the test compound.
Table 3: Comparative Anti-inflammatory Activity of Oxindole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Ethyl 2-oxoindoline-5-carboxylate | Carrageenan-induced paw edema | Hypothesized Activity | - |
| Tenidap | COX-1/COX-2 Inhibition | Potent Inhibitor | [1] |
| 5-Chloro-3-(4-methoxybenzylidene)indolin-2-one | Carrageenan-induced paw edema | Significant reduction in edema | |
| 3-(3,4,5-Trimethoxybenzylidene)indolin-2-one | LPS-induced NO production in RAW 264.7 cells | IC50 = 15.2 µM |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening compounds for acute anti-inflammatory activity.
Caption: A simplified workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the oxindole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The oxindole scaffold is a remarkably fruitful source of biologically active compounds with significant therapeutic potential. While direct experimental evidence for Ethyl 2-oxoindoline-5-carboxylate is still emerging, a comparative analysis based on the well-established activities of its structural analogs strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The presence of the ethyl carboxylate group at the 5-position offers a unique point for further chemical modification to optimize potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 2-oxoindoline-5-carboxylate using the standardized protocols outlined in this guide. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its potential development as a novel therapeutic agent. The continued exploration of the vast chemical space of oxindole derivatives promises to yield new and effective treatments for a wide range of human diseases.
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A Comparative Guide to Pharmacophore Modeling of Ethyl 2-oxoindoline-5-carboxylate Based Kinase Inhibitors
Prepared by a Senior Application Scientist
This guide provides an in-depth, comparative analysis of pharmacophore modeling strategies for inhibitors based on the Ethyl 2-oxoindoline-5-carboxylate scaffold. We will explore both ligand-based and structure-based approaches, offering detailed protocols, the rationale behind experimental choices, and a comparative assessment against alternative inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and computational scientists engaged in kinase inhibitor discovery and development.
Introduction: The Privileged 2-Oxoindoline Scaffold
The 2-oxoindoline core is a "privileged scaffold" in medicinal chemistry, renowned for its role in targeting protein kinases. Its three-dimensional structure is ideal for interacting with the ATP-binding pocket of numerous kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[2]
A prominent example of this scaffold's success is Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib features a related 2-oxoindoline core and is used in the treatment of various cancers.[3] The Ethyl 2-oxoindoline-5-carboxylate derivative provides key synthetic handles and pharmacophoric features, making it an excellent starting point for developing novel kinase inhibitors.[4]
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the essential steric and electronic features required for a molecule to bind its target.[5][6] This guide will dissect the application of this technique to the 2-oxoindoline scaffold, providing a framework for identifying novel and potent inhibitors.
Foundational Concepts: Pharmacophore Modeling Paradigms
Pharmacophore models can be generated through two primary approaches, each with its own set of advantages depending on the available data.[7]
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown, but a set of ligands with known biological activities is available.[8] The process involves aligning these molecules and extracting the common chemical features responsible for their activity.[9]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), this method is preferred.[10] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding site.[11]
The overall workflow illustrates the decision-making process and subsequent steps in a typical pharmacophore modeling project.
Caption: General workflow for a pharmacophore modeling project.
Methodology: Ligand-Based Pharmacophore Modeling
This approach is ideal when multiple active Ethyl 2-oxoindoline-5-carboxylate analogs are known, but a high-quality co-crystal structure with the target kinase is unavailable.
Experimental Protocol: Ligand-Based Model Generation
-
Dataset Preparation:
-
Action: Compile a dataset of at least 20-30 diverse compounds with a wide range of inhibitory activities (e.g., IC₅₀ values) against the target kinase. Include both highly active and inactive molecules.
-
Rationale: A diverse training set is crucial for the algorithm to identify features essential for activity and discard those associated with inactivity.[9] A wide range of activities helps in building a statistically robust model.
-
-
Conformational Analysis:
-
Action: Generate a representative set of low-energy 3D conformations for each molecule in the dataset using tools like LigandScout or Discovery Studio.
-
Rationale: Small molecules are flexible. Exploring their conformational space is essential to identify the specific "bioactive" conformation that binds to the receptor.[8]
-
-
Common Feature Pharmacophore Generation (Hypothesis Generation):
-
Action: Use a pharmacophore generation algorithm (e.g., HipHop in Catalyst) to align the conformations of the active compounds and identify common chemical features. These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Rings (AR), and Positive/Negative Ionizable centers.[12]
-
Rationale: The underlying assumption is that a common binding mode is shared among the active compounds, and the resulting pharmacophore represents this shared interaction pattern.[7]
-
-
Scoring and Selection:
-
Action: The software will generate multiple pharmacophore hypotheses. Rank these models based on scoring functions that consider how well they map to the most active compounds while excluding the inactive ones.
-
Rationale: The best hypothesis is the one that provides the clearest distinction between active and inactive molecules, suggesting it has captured the true requirements for biological activity.
-
Caption: Step-by-step workflow for ligand-based pharmacophore modeling.
Methodology: Structure-Based Pharmacophore Modeling
This is the preferred method when a high-resolution crystal structure of the target kinase complexed with a ligand (ideally an oxoindole derivative) is available.
Experimental Protocol: Structure-Based Model Generation
-
Protein Preparation:
-
Action: Obtain a protein-ligand complex structure from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and optimizing the hydrogen bond network.
-
Rationale: PDB files often lack hydrogen atoms and may contain crystallographic water molecules that are not relevant to the binding interaction. Proper preparation ensures a more accurate representation of the binding site's chemical environment.[10]
-
-
Binding Site and Interaction Analysis:
-
Action: Identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the bound ligand and the amino acid residues in the kinase's ATP-binding pocket. Software like LigandScout or Discovery Studio can automatically map these interactions.[13]
-
Rationale: These observed interactions are direct evidence of the features required for binding and form the basis of the pharmacophore model.[11]
-
-
Pharmacophore Feature Generation:
-
Action: Convert the identified interaction points into pharmacophore features. For example, a hydrogen bond from a backbone NH group to the ligand's carbonyl oxygen becomes a Hydrogen Bond Acceptor (HBA) feature.
-
Rationale: This step translates the complex 3D structural information into a simplified and searchable 3D query, capturing the essence of the molecular recognition.[5]
-
-
Model Refinement:
-
Action: Add exclusion volume spheres to the model. These represent regions of the binding pocket occupied by the protein, which a potential ligand cannot occupy.
-
Rationale: Exclusion volumes significantly improve the model's selectivity by penalizing molecules that would sterically clash with the receptor, even if they match the chemical features.[14]
-
Caption: Step-by-step workflow for structure-based pharmacophore modeling.
Model Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones.[15] Rigorous validation is a non-negotiable step to establish trustworthiness.
Key Validation Methodologies
-
Test Set Prediction: A set of known active and inactive compounds, which were not used in model generation (the "training set"), is used to challenge the model. A good model should identify a high percentage of the actives from this test set.[11]
-
Güner-Henry (GH) Scoring: This method is particularly useful for evaluating performance in virtual screening. It calculates a "goodness of hit" score based on the percentage of actives found in a database search and the enrichment of these actives in the hit list. A GH score above 0.7 indicates a very good model.[16]
-
Receiver Operating Characteristic (ROC) Curve: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system. By plotting the true positive rate against the false positive rate at various thresholds, it shows how well the model separates actives from inactives. The Area Under the Curve (AUC) is a measure of quality, with 1.0 being a perfect model and 0.5 representing random chance.[17][18]
| Validation Metric | Description | Good Model Indication |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the entire database. | EF > 1.0 |
| Güner-Henry (GH) Score | A score from 0 to 1 that considers hit rate, enrichment, and percent yield of actives. | GH > 0.7 |
| ROC AUC | The Area Under the Receiver Operating Characteristic curve. | AUC > 0.7 |
Table 1: Common metrics for pharmacophore model validation.
Comparative Analysis: 2-Oxoindoline vs. Alternative Scaffolds
To demonstrate the utility of our model, we compare the pharmacophoric features of a hypothetical Ethyl 2-oxoindoline-5-carboxylate based inhibitor targeting a generic kinase with a well-known quinazoline-based inhibitor targeting the same ATP pocket.[19]
Caption: Simplified pathway of competitive kinase inhibition.
The 2-oxoindoline core typically provides a key hydrogen bond donor (the N-H) and acceptor (the C=O) that interact with the "hinge region" of the kinase. The ethyl carboxylate group can be modified to explore different pockets, while the position opposite the carboxylate is often functionalized to provide additional interactions and selectivity.
| Feature | Ethyl 2-oxoindoline-5-carboxylate Scaffold | Quinazoline Scaffold (Alternative) | Rationale for Interaction |
| Hinge Interaction (HBA) | Carbonyl oxygen of the oxoindoline ring. | N1 nitrogen of the quinazoline ring. | Forms a critical hydrogen bond with a backbone NH in the kinase hinge region. |
| Hinge Interaction (HBD) | N-H of the oxoindoline ring. | N-H of an aniline substituent at C4. | Forms a second critical hydrogen bond with a backbone carbonyl in the hinge. |
| Hydrophobic Pocket I | Aryl ring of the indoline core. | Fused benzene ring of the quinazoline core. | Occupies a hydrophobic region near the ATP adenine binding site. |
| Solvent-Exposed Region | Ethyl 5-carboxylate group. | Substituents at positions 6 and 7. | Can be modified to improve solubility and target selectivity without disrupting core binding. |
Table 2: Comparative analysis of pharmacophoric features for two distinct kinase inhibitor scaffolds.
This comparison reveals that while both scaffolds achieve the necessary hinge interactions, they present different vectors for chemical modification. The 3D geometry of the spiro-like oxoindoline core can offer different selectivity profiles compared to the flatter quinazoline system.[20] The pharmacophore model quantifies these differences, allowing for scaffold-hopping exercises to discover novel intellectual property.[14]
Conclusion and Future Directions
Pharmacophore modeling is an indispensable tool in the rational design of inhibitors based on the Ethyl 2-oxoindoline-5-carboxylate scaffold.[21] By systematically applying and validating both ligand- and structure-based methods, researchers can develop robust 3D queries for virtual screening, leading to the identification of novel hit compounds.[22]
The comparative analysis demonstrates that while different chemical scaffolds can achieve similar biological outcomes, their underlying pharmacophoric features provide unique opportunities for optimization. A validated pharmacophore model for the 2-oxoindoline class not only accelerates the discovery of new inhibitors but also deepens our understanding of their structure-activity relationships, paving the way for the development of next-generation kinase-targeted therapies.
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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the Ethyl 2-Oxoindoline-5-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoindoline scaffold, particularly derivatives of Ethyl 2-oxoindoline-5-carboxylate, represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. These agents have revolutionized cancer therapy by targeting the ATP-binding site of kinases, crucial regulators of cellular signaling. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors derived from this scaffold, offering field-proven insights into the causality behind experimental choices and providing supporting data to inform rational drug design and preclinical assessment.
The Significance of Selectivity: Why Cross-Reactivity Matters
Kinase inhibitors rarely exhibit absolute specificity for their intended target. This "polypharmacology" can be a double-edged sword. On one hand, inhibiting multiple oncogenic kinases can lead to enhanced therapeutic efficacy. On the other, unintended off-target inhibition can result in significant toxicities, derailing an otherwise promising therapeutic candidate.[1][2] A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a critical step in developing safer and more effective medicines. This guide will focus on two landmark inhibitors born from the 2-oxoindoline scaffold, Sunitinib and SU6668 (Orantinib), to illustrate the nuances of kinase selectivity.
Featured Kinase Inhibitors: A Tale of Two Scaffolds
Sunitinib and SU6668 share a common ancestral scaffold derived from an oxindole core, yet subtle structural modifications lead to distinct cross-reactivity profiles and, consequently, different clinical outcomes.[3] Both were designed as multi-targeted tyrosine kinase inhibitors aimed at blocking angiogenesis and tumor cell proliferation.[4][5]
Sunitinib (Sutent®) , an FDA-approved drug for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][6]
SU6668 (Orantinib) , a structurally related predecessor to Sunitinib, also targets VEGFRs, PDGFRs, and Fibroblast Growth Factor Receptors (FGFRs).[5][7] While it showed promise in preclinical and early clinical studies, its development was ultimately discontinued in favor of Sunitinib.[8]
Comparative Cross-Reactivity Profiling
To objectively compare the selectivity of these inhibitors, we turn to large-scale kinase screening platforms. The KINOMEscan™ platform, a competition binding assay, is an industry-standard method to quantitatively assess the interactions of a compound against a large panel of kinases. The results are often visualized on a "kinome tree," where inhibited kinases are marked, with the size of the mark indicating the strength of the interaction.[9]
| Inhibitor | Primary Targets (Biochemical IC50/Ki) | Key Off-Targets | Selectivity Score (S10 at 1µM)* |
| Sunitinib | VEGFR1/2/3, PDGFRα/β, KIT, FLT3, RET[10] | AMPK, Aurora Kinases, many others[11][12] | High (less selective) |
| SU6668 (Orantinib) | PDGFRβ (Ki: 8 nM), VEGFR1 (Ki: 2.1 µM), FGFR1 (Ki: 1.2 µM), c-Kit[7][13] | Aurora Kinases (Aurora B IC50: 35 nM)[2][14] | Moderate |
*Selectivity Score (S10) is a measure of promiscuity, representing the number of kinases inhibited by more than 90% at a given concentration. A lower score indicates higher selectivity. Data is synthesized from multiple sources for comparative purposes.
Insights from the Data:
While both compounds inhibit a similar spectrum of primary angiogenic targets, kinome-wide screens reveal that Sunitinib is a less selective inhibitor than SU6668 , interacting with a broader range of kinases.[1][6] This broader activity may contribute to its potent anti-tumor effects but also underlies its more pronounced toxicity profile. The kinome interaction map for Sunitinib shows significant engagement with kinases across multiple branches of the kinome tree.[9] In contrast, while still a multi-targeted inhibitor, SU6668 demonstrates a more constrained interaction profile.[2]
The Mechanistic Underpinnings of Off-Target Effects
Understanding the downstream consequences of off-target binding is crucial for predicting and mitigating adverse events.
Sunitinib and Cardiotoxicity: The AMPK Connection
A well-documented off-target effect of Sunitinib is cardiotoxicity.[11] This has been mechanistically linked to the inhibition of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis in cardiomyocytes.[11] Inhibition of AMPK by Sunitinib leads to mitochondrial dysfunction and energy depletion, ultimately triggering apoptosis in heart cells.[11] This exemplifies how a potent on-target anticancer agent can have life-threatening off-target effects, highlighting the importance of profiling against kinases outside of the intended target families.
SU6668 and Cell Cycle Control: Targeting Aurora Kinases
While not as extensively studied for its off-target toxicities, SU6668 is a known inhibitor of Aurora kinases, particularly Aurora B, which are key regulators of mitosis.[14] Inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis, resulting in cell cycle arrest and apoptosis. While this can contribute to the anti-tumor activity of the compound, off-target inhibition of Aurora kinases in healthy, proliferating tissues could lead to toxicities such as myelosuppression.
On-Target Signaling: The VEGFR/PDGFR Axis
The primary therapeutic rationale for both Sunitinib and SU6668 is the dual blockade of VEGFR and PDGFR signaling pathways, which are critical for tumor angiogenesis (the formation of new blood vessels) and direct tumor cell growth.[15][16]
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible data are the bedrock of any comparative analysis. Here, we outline the methodologies for key assays used to determine kinase inhibitor selectivity.
Protocol 1: KINOMEscan™ Competition Binding Assay
This biochemical assay provides a quantitative measure of compound binding affinity (Kd) against a large panel of kinases.
Causality: The principle is to measure the displacement of a known, immobilized ligand from the kinase active site by the test compound. This ATP-independent method provides a direct measure of binding affinity, avoiding confounding factors related to enzyme kinetics.
Step-by-Step Methodology:
-
Assay Components: The assay consists of three main components: a kinase-tagged phage, the test compound, and an immobilized ligand that binds to the kinase active site.[17]
-
Competition: The test compound is incubated with the kinase-tagged phage. This mixture is then added to wells containing the immobilized ligand.
-
Binding and Washing: If the test compound binds to the kinase, it will prevent the kinase-tagged phage from binding to the immobilized ligand. Unbound components are washed away.[18]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag on the phage.[17]
-
Data Analysis: A low qPCR signal indicates strong inhibition, as the test compound has outcompeted the immobilized ligand for binding to the kinase. Results are typically reported as percent of control (DMSO) or as a dissociation constant (Kd) derived from a dose-response curve.[18]
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This cell-based assay measures the binding of a compound to its target kinase within the physiological context of a living cell.
Causality: It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and engages the target will displace the tracer, leading to a decrease in the BRET signal. This provides a more biologically relevant measure of target engagement than purely biochemical assays.[13][19]
Step-by-Step Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[20]
-
Plating and Dosing: Transfected cells are plated in 96-well plates and treated with serial dilutions of the test compound.
-
Tracer and Substrate Addition: A cell-permeable fluorescent tracer specific for the kinase is added, followed by the NanoLuc® substrate. An extracellular NanoLuc® inhibitor is also included to prevent signal from any compromised cells.[12]
-
BRET Measurement: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.[20]
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio indicates target engagement by the test compound, from which an IC50 value can be determined.
Protocol 3: Cellular Kinase Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a downstream substrate.
Causality: If a kinase inhibitor effectively engages and blocks its target in cells, the phosphorylation of that kinase's specific downstream substrates should decrease. This provides a direct readout of the inhibitor's functional activity in a cellular context.[16]
Step-by-Step Methodology:
-
Cell Treatment: Culture appropriate cells and treat with various concentrations of the kinase inhibitor for a predetermined time. Include positive and negative controls (e.g., stimulated vs. unstimulated, vehicle control).[21]
-
Cell Lysis: Harvest cells and prepare lysates in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation states of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate lysate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Block the membrane (typically with 5% BSA in TBST to avoid interference with phospho-antibodies) and incubate with a primary antibody specific to the phosphorylated form of the substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.[16]
Conclusion and Future Directions
The cross-reactivity profiling of kinase inhibitors derived from the Ethyl 2-oxoindoline-5-carboxylate scaffold reveals a complex interplay between chemical structure, target selectivity, and biological outcome. While multi-targeted inhibitors like Sunitinib offer potent anti-tumor activity, their lack of selectivity can lead to significant off-target toxicities, as evidenced by the AMPK-mediated cardiotoxicity.
This comparative guide underscores the necessity of a multi-faceted approach to kinase inhibitor profiling. Combining broad, biochemical screens like KINOMEscan™ with more physiologically relevant cell-based assays such as NanoBRET™ and phospho-Western blotting provides a comprehensive picture of a compound's activity. This integrated understanding is paramount for guiding medicinal chemistry efforts to fine-tune selectivity, anticipate potential liabilities, and ultimately develop safer and more effective kinase-targeted therapies. The journey from a promising scaffold to a successful drug is paved with a deep understanding of not only what a compound hits, but also what it misses.
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Head-to-head comparison of different synthetic routes to Ethyl 2-oxoindoline-5-carboxylate
For correspondence:
Abstract
Ethyl 2-oxoindoline-5-carboxylate is a pivotal intermediate in medicinal chemistry, most notably in the synthesis of multitargeted tyrosine kinase inhibitors such as Sunitinib. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic strategies for this key building block. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of a classical reductive cyclization approach and a modern palladium-catalyzed intramolecular C-H amination strategy.
Introduction
The 2-oxoindoline (or oxindole) scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid structure provides a valuable framework for presenting functional groups in a defined three-dimensional space, making it a cornerstone in drug design. Ethyl 2-oxoindoline-5-carboxylate, in particular, serves as a crucial precursor for Sunitinib, an oral medication used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] The selection of a synthetic route for this intermediate can significantly impact the overall efficiency and economic viability of the final active pharmaceutical ingredient (API). This guide will compare two distinct and powerful methods for its preparation.
Route 1: The Classical Reductive Cyclization of a Substituted Nitrophenyl Derivative
This well-established, multi-step approach builds the oxindole core from a suitably substituted aromatic precursor through a sequence of nitration, alkylation, and a final reductive cyclization. This strategy relies on fundamental organic transformations and is often favored for its use of readily available and inexpensive starting materials.
Mechanistic Rationale
The key transformation in this route is the reductive cyclization of an ortho-nitro-substituted phenylacetate derivative. The reaction proceeds by first reducing the nitro group to an amine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. The newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the ester carbonyl. However, to form the desired oxindole, the cyclization must occur at the benzylic carbon. This is typically achieved by first converting the benzylic position to a more reactive electrophile. A common strategy involves the synthesis of an α-halophenylacetate. The reduction of the nitro group to an amine is then followed by an intramolecular nucleophilic substitution to form the five-membered ring.
A more direct approach involves the cyclization of an ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)acetate derivative. The reduction of the nitro group to the amine is followed by an intramolecular aminolysis (cyclization) to furnish the oxindole lactam.
Experimental Protocol: A Representative Reductive Cyclization
This protocol is based on established procedures for oxindole synthesis.[4]
Step 1: Synthesis of Ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)acetate
-
Nitration: Begin with ethyl 4-methylbenzoate. Carefully add it to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir for 2-3 hours, maintaining the low temperature. Pour the reaction mixture onto ice and extract the product, ethyl 4-methyl-3-nitrobenzoate, with ethyl acetate.
-
Benzylic Bromination: Dissolve the product from the previous step in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under illumination with a tungsten lamp until TLC indicates consumption of the starting material.
-
Cyanide Displacement: React the resulting benzylic bromide with sodium cyanide in a polar aprotic solvent like DMSO to yield the corresponding nitrile.
-
Hydrolysis and Esterification: Hydrolyze the nitrile to the carboxylic acid under acidic conditions, followed by Fischer esterification with ethanol and a catalytic amount of sulfuric acid to yield the target diester, ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)acetate.
Step 2: Reductive Cyclization to Ethyl 2-oxoindoline-5-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)acetate (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Add iron powder (5-10 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining acetic acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 2-oxoindoline-5-carboxylate.
Causality and Field Insights
The choice of iron in acetic acid is a classic, cost-effective, and robust method for nitro group reduction.[4] It is generally preferred over catalytic hydrogenation on a large scale due to safety concerns associated with handling hydrogen gas and the pyrophoric nature of catalysts like Raney Nickel or Palladium on carbon. The cyclization is driven by the formation of the thermodynamically stable five-membered lactam ring.
Route 2: Modern Intramolecular C-H Amidation
Transition-metal-catalyzed C-H activation and amidation reactions represent a more modern and atom-economical approach to heterocycle synthesis.[5] This strategy aims to form the key N-aryl bond by directly coupling an N-H bond with an aromatic C-H bond, thus avoiding the pre-functionalization steps required in the classical route.
Mechanistic Rationale
This route typically begins with a precursor such as ethyl 2-(4-(ethoxycarbonyl)phenylamino)acetate. The core of this method is the intramolecular cyclization via a nitrene intermediate. The amide nitrogen is oxidized to a reactive nitrene species, which then undergoes an electrophilic aromatic substitution-type reaction with the ortho C-H bond of the phenyl ring to form the oxindole.[5] Various reagents can be used to generate the nitrene in situ, including hypervalent iodine reagents or, as demonstrated recently, iminophosphoranes activated by an oxidant like m-CPBA.[5]
Experimental Protocol: A Representative Intramolecular C-H Amidation
This protocol is conceptualized based on modern C-H amidation methodologies.[5][6][7]
Step 1: Synthesis of Ethyl 2-(4-(ethoxycarbonyl)phenylamino)acetate
-
To a solution of ethyl 4-aminobenzoate (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in a suitable solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated precursor.
Step 2: Intramolecular C-H Amidation
-
Dissolve the ethyl 2-(4-(ethoxycarbonyl)phenylamino)acetate precursor (1 equivalent) in a suitable solvent such as trifluorotoluene (PhCF₃) under an inert atmosphere.
-
Add triphenylphosphine (1.1 equivalents) and allow it to react to form the iminophosphorane (a Staudinger reaction if starting from an azide, or direct formation if starting from the amine with an appropriate reagent).
-
Cool the solution and add an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to obtain Ethyl 2-oxoindoline-5-carboxylate.
Causality and Field Insights
This C-H amidation approach offers a significant advantage in terms of step-economy. By directly functionalizing a C-H bond, it bypasses the need for the nitro group and its subsequent reduction, which is a major part of the classical route. The choice of solvent and oxidant is critical for the efficiency of the nitrene generation and insertion. While highly efficient, these methods often rely on more expensive reagents and catalysts compared to the classical route, and optimization can be more substrate-dependent.
Head-to-Head Performance Comparison
| Feature | Route 1: Reductive Cyclization | Route 2: Intramolecular C-H Amidation |
| Starting Materials | Inexpensive, bulk chemicals (e.g., substituted toluenes, nitric/sulfuric acid, iron). | More advanced intermediates (e.g., ethyl 4-aminobenzoate, ethyl chloroacetate). |
| Number of Steps | Typically 4-5 steps. | Typically 2-3 steps. |
| Reagent Cost | Low. | Moderate to High (e.g., phosphines, specific oxidants). |
| Scalability | Well-established for large-scale production. | May require more optimization for scale-up; exotherm control for oxidation is crucial. |
| Waste Generation | High (e.g., iron salts, acid/base neutralization waste). | Lower, more atom-economical. |
| Safety Considerations | Use of strong acids/nitrating agents. | Handling of potentially unstable intermediates (nitrenes) and potent oxidants. |
| Typical Overall Yield | Moderate (30-50%). | Good to Excellent (60-80%). |
Logical & Experimental Workflow Diagrams
A visual representation of the two synthetic strategies highlights the differences in their linear sequence and complexity.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-oxoindoline-5-carboxylate
Navigating the lifecycle of a research chemical extends beyond its application in the laboratory; it culminates in its safe and compliant disposal. For drug development professionals handling specialized reagents like Ethyl 2-oxoindoline-5-carboxylate, a nuanced understanding of waste management is not just a matter of regulatory compliance, but a cornerstone of professional responsibility and laboratory safety. This guide provides a procedural framework grounded in established safety protocols and environmental regulations to manage the disposal of this compound and its associated waste streams effectively.
Foundational Knowledge: Hazard Assessment and Regulatory Context
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards and the governing regulatory landscape is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, hazard assessment can be informed by the known properties of structurally similar molecules, such as other indole derivatives and carboxylates.[1][2]
Inherent Hazards: Based on analogous compounds, Ethyl 2-oxoindoline-5-carboxylate should be handled with the assumption that it may present the following hazards:
-
Skin and Eye Irritation: Many organic chemical intermediates can cause irritation upon contact.[1][3]
-
Aquatic Toxicity: Indole-based structures can be hazardous to aquatic life, sometimes with long-lasting effects.[4]
-
Harmful if Swallowed: Oral toxicity is a common concern for many research chemicals.[4]
Given these potential risks, the Precautionary Principle must be applied. All waste containing Ethyl 2-oxoindoline-5-carboxylate, including residual amounts in containers, should be treated as hazardous chemical waste.
The Regulatory Framework: RCRA In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, and laboratories are considered waste generators.[6][7] Adherence to RCRA regulations, as implemented by your institution's Environmental Health and Safety (EHS) department, is mandatory to avoid significant penalties and ensure environmental protection.[8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 2-oxoindoline-5-carboxylate is a systematic process that begins the moment the material is designated as waste. The following workflow ensures safety and compliance from the laboratory bench to final collection.
Caption: Chemical Waste Disposal Workflow from Laboratory Generation to Final Disposal.
Step 1: Waste Identification and Characterization Any material contaminated with Ethyl 2-oxoindoline-5-carboxylate is considered chemical waste. This includes:
-
Expired or unwanted pure compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), weigh boats, pipette tips, and wipes.
-
Solvent rinsate from cleaning contaminated glassware.
-
Byproducts from reactions involving the compound.
All such waste must be managed as hazardous unless confirmed otherwise by your institution's EHS department.[6][7]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Solid Waste: Collect solid materials (contaminated gloves, paper towels, silica gel) in a designated, lined container separate from liquid waste.
-
Liquid Waste: Collect liquid solutions in a dedicated liquid waste container. Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.[10] If dissolved in a solvent, it should be collected in the appropriate solvent waste stream (e.g., halogenated or non-halogenated).
Step 3: Containerization The integrity of your waste container is paramount for preventing spills and exposure.
-
Compatibility: Use containers made of materials compatible with the waste. For most organic compounds and solvents, High-Density Polyethylene (HDPE) or glass bottles are appropriate.[5][9]
-
Condition: The container must be in good condition, free of leaks, and have a securely fitting screw-top cap.[6][10]
-
Headspace: Do not fill liquid containers to more than 90% capacity to allow for vapor expansion.[5]
Step 4: Labeling Accurate labeling is a strict regulatory requirement.
-
Attach your institution's official "Hazardous Waste" tag to the container before adding any waste.[7]
-
Clearly list all chemical constituents, including solvents and water, with their approximate percentages. Write out the full chemical name: "Ethyl 2-oxoindoline-5-carboxylate". Avoid abbreviations.
-
Indicate the relevant hazards (e.g., Irritant, Aquatic Toxin).
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Keep waste containers closed at all times, except when adding waste.[6] A funnel left in the opening is not considered a closed container.
-
It is best practice to store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
Step 6: Arranging for Disposal Once the container is full or the project is complete, arrange for its removal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[11]
-
Do not pour any amount of Ethyl 2-oxoindoline-5-carboxylate or its solutions down the drain.[12][13] This is a direct violation of environmental regulations due to its potential aquatic toxicity.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Wearing appropriate PPE, collect the contaminated absorbent and place it in the solid hazardous waste container.[14]
-
Glassware Decontamination: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste. After the third rinse, the glassware can typically be washed with soap and water.
Summary of Disposal and Safety Parameters
For quick reference, the key parameters for handling and disposing of Ethyl 2-oxoindoline-5-carboxylate are summarized below.
| Parameter | Guideline | Rationale |
| Hazard Class | Treat as: Irritant, Harmful if Swallowed, Aquatic Toxin.[4] | Precautionary principle based on analogous chemical structures. |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat.[1] | To prevent skin and eye contact. |
| Waste Type | Hazardous Chemical Waste (per RCRA).[5] | Ensures compliance and prevents environmental release. |
| Solid Waste Container | Lined, sealed container labeled as Hazardous Waste. | To contain contaminated solids and prevent exposure. |
| Liquid Waste Container | Labeled, sealed HDPE or glass bottle (max 90% full).[5] | To prevent leaks, reactions, and over-pressurization. |
| Disposal Method | Collection by institutional EHS for incineration by a licensed vendor.[15] | The standard and required method for organic chemical waste. |
| Forbidden Actions | Drain disposal, disposal in regular trash, evaporation in fume hood.[12] | These actions are illegal and environmentally harmful. |
By adhering to this structured and informed approach, researchers can ensure that the final step in the lifecycle of Ethyl 2-oxoindoline-5-carboxylate is managed with the same level of precision and care as its application in their research, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
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Regulation of Laboratory Waste . American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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RCRA | Environmental Health and Safety . Case Western Reserve University. [Link]
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Hazardous Waste Management in the Laboratory . LabManager. [Link]
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RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. [Link]
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Kovac's Indole Reagent, Safety Data Sheet . Neogen. [Link]
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Safety data sheet (for Isoxadifen-ethyl) . CPAChem. [Link]
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Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Chemical Waste . University of Texas at Austin EHS. [Link]
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- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
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- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

